Product packaging for Trewiasine(Cat. No.:)

Trewiasine

Cat. No.: B1259721
M. Wt: 750.3 g/mol
InChI Key: GNTFDQQBHGBGMN-LZRKRAQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trewiasine is a highly potent maytansinoid cytotoxin isolated from the plant Trewia nudiflora L. (Euphorbiaceae) . It features a complex 19-membered macrolide structure and has demonstrated significant antitumor activities in pharmacological investigations . Research has shown that this compound exhibits more potent cytotoxic activity than the well-known cytotoxin maytansine itself, making it a high-value compound for investigating novel cancer therapeutics . Its strong cytotoxicity positions it as a prime candidate for use in targeted therapy research, particularly in the development of Antibody-Drug Conjugates (ADCs), similar to the FDA-approved maytansinoid ADC, Kadcyla . This product is intended for use in non-clinical laboratory research, including fundamental biological studies, pharmaceutical development for testing drug efficacy and safety in preclinical studies, and as a tool for assay development . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical use, or for administration to humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H52ClN3O11 B1259721 Trewiasine

Properties

Molecular Formula

C37H52ClN3O11

Molecular Weight

750.3 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(2-methylpropanoyl)amino]propanoate

InChI

InChI=1S/C37H52ClN3O11/c1-19(2)33(43)40(7)22(5)34(44)51-28-17-29(42)41(8)24-15-23(16-25(47-9)30(24)38)31(49-11)20(3)13-12-14-27(48-10)37(46)18-26(50-35(45)39-37)21(4)32-36(28,6)52-32/h12-16,19,21-22,26-28,31-32,46H,17-18H2,1-11H3,(H,39,45)/b14-12+,20-13+/t21-,22+,26+,27-,28+,31?,32+,36+,37+/m1/s1

InChI Key

GNTFDQQBHGBGMN-LZRKRAQISA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C(C)C)C)OC)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O

Synonyms

trewiasine

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Trewiasine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a naturally occurring maytansinoid, exhibits potent cytotoxic and anti-tumor properties. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a microtubule-targeting agent. By disrupting microtubule dynamics, this compound triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for key assays used to elucidate this mechanism.

Introduction

This compound is a member of the maytansinoid family, a class of ansa macrolides known for their potent anti-mitotic activity.[1] These compounds have garnered significant interest in oncology due to their high cytotoxicity towards cancer cells. The primary molecular target of maytansinoids is tubulin, the fundamental protein component of microtubules. By interfering with microtubule function, these agents disrupt essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell structure, ultimately leading to cell death.

Core Mechanism of Action: Microtubule Disruption

The central mechanism of this compound's anticancer activity is its interaction with tubulin, leading to the inhibition of microtubule polymerization.

Binding to Tubulin

This compound, like other maytansinoids, binds to tubulin at the vinca alkaloid binding site. This binding event is crucial as it physically obstructs the addition of new tubulin dimers to the growing microtubule polymer.

Suppression of Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability. This dynamic nature is critical for the formation and function of the mitotic spindle during cell division. This compound's binding to tubulin suppresses this dynamic instability, effectively freezing microtubules in a non-functional state. This disruption of microtubule dynamics is the primary trigger for the subsequent cellular consequences.

Microtubule_Disruption This compound This compound Tubulin β-Tubulin (Vinca Domain) This compound->Tubulin Binds to MT_Polymerization Microtubule Polymerization This compound->MT_Polymerization Inhibits MT_Dynamics Suppression of Microtubule Dynamics This compound->MT_Dynamics Leads to

Downstream Cellular Effects

The disruption of microtubule dynamics by this compound initiates a series of downstream events that collectively contribute to its cytotoxic effects.

Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle are essential for the segregation of chromosomes during mitosis (M phase). By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint. This checkpoint halts the cell cycle at the G2/M transition, preventing cells from proceeding through mitosis with a defective spindle. This arrest provides an opportunity for the cell to either repair the damage or undergo apoptosis.

Induction of Apoptosis

Prolonged G2/M arrest and the inability to form a proper mitotic spindle trigger the intrinsic pathway of apoptosis. This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases.

The signaling cascade leading to apoptosis involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. The disruption of microtubule function can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This imbalance results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.

Signaling_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Control cluster_2 Apoptosis Induction This compound This compound MT_Disruption Microtubule Disruption This compound->MT_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->G2M_Arrest Mitochondria Mitochondrial Pathway (Cytochrome c release) G2M_Arrest->Mitochondria Prolonged arrest triggers Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

Cell LineAssay TypeEndpointIC50 / Effective ConcentrationReference
U937Cell Growth Assay>90% inhibition of growth1 µg/mL[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound and other maytansinoids.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Tubulin_Polymerization_Workflow

Protocol:

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • This compound (dissolved in DMSO)

    • Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

    • 96-well microplate reader with temperature control

  • Procedure:

    • Reconstitute purified tubulin in polymerization buffer on ice.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • In a pre-warmed 96-well plate, add different concentrations of this compound or control compounds.

    • Add the tubulin/GTP solution to each well to initiate the polymerization reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine the inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Cell_Cycle_Workflow

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • This compound (dissolved in DMSO)

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., ice-cold 70% ethanol)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a mitotic block.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • This compound (dissolved in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Quantify the cell populations:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

This compound exerts its potent anticancer effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, it disrupts microtubule dynamics, leading to a cascade of events that include G2/M cell cycle arrest and the induction of apoptosis via the intrinsic mitochondrial pathway. This detailed understanding of its mechanism of action is crucial for its further development as a potential therapeutic agent and for the design of novel, more effective maytansinoid-based cancer therapies. Further research is warranted to establish a comprehensive profile of this compound's activity across a broader range of cancer types and to fully elucidate all the signaling pathways it may modulate.

References

Trewiasine as a Microtubule Targeting Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a maytansinoid compound, is a potent microtubule-targeting agent that exhibits significant cytotoxic activity against a variety of cancer cell lines. As a member of the maytansinoid family, this compound exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from studies on closely related maytansinoids, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved in its cytotoxic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on microtubule-targeting cancer therapies.

Introduction to this compound and Microtubule Targeting

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. Their constant assembly and disassembly are crucial for the formation of the mitotic spindle during cell division.[1][2] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[3] These microtubule-targeting agents (MTAs) are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and maytansinoids).[1]

This compound is a naturally occurring maytansinoid, a class of ansamycin antibiotics.[4] Maytansinoids are potent antimitotic agents that function by inhibiting microtubule assembly.[5] Structural and biochemical studies have revealed that maytansine binds to β-tubulin at a site distinct from the vinca alkaloid binding domain, effectively preventing the formation of longitudinal tubulin-tubulin interactions necessary for microtubule elongation.[6] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.

Quantitative Data on Maytansinoid Activity

While specific quantitative data for this compound's direct interaction with tubulin is limited in publicly available literature, extensive research on its parent compound, maytansine, and its derivatives provides valuable insights into its potency. The following tables summarize key quantitative parameters for maytansine and its synthetic derivatives, which are expected to be comparable to this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineConcentration% Growth InhibitionCitation
U937 (Human monocytic leukemia)1 µg/mL> 90%[4]

Table 2: Inhibition of Microtubule Assembly by Maytansinoids

CompoundIC50 (µM) for Microtubule Assembly InhibitionCitation
Maytansine1.0 ± 0.02[5]
S-methyl DM14.0 ± 0.1[5]
S-methyl DM41.7 ± 0.4[5]

Table 3: Tubulin Binding Affinity of Maytansinoids

CompoundDissociation Constant (K D ) (µM)Citation
Maytansine0.86 ± 0.23[5]
S-methyl DM10.93 ± 0.22[5]

Mechanism of Action

This compound, as a maytansinoid, inhibits cell proliferation by disrupting microtubule dynamics. The proposed mechanism of action is as follows:

  • Binding to β-Tubulin: this compound binds to a specific site on β-tubulin, which is distinct from the binding sites of other well-known microtubule inhibitors like colchicine and vinca alkaloids.[6]

  • Inhibition of Polymerization: This binding event prevents the proper assembly of tubulin heterodimers into microtubules.[5] It blocks the formation of longitudinal interactions between tubulin subunits, which is essential for protofilament elongation.[6]

  • Microtubule Destabilization: At substoichiometric concentrations, maytansinoids can also suppress the dynamic instability of existing microtubules, leading to a net depolymerization.[5]

  • Mitotic Arrest: The disruption of microtubule function prevents the formation of a functional mitotic spindle, leading to the arrest of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic and extrinsic apoptotic pathways, ultimately leading to programmed cell death.

Trewiasine_Mechanism_of_Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Prevents CellCycle Cell Cycle Progression Spindle->CellCycle Arrests Apoptosis Apoptosis CellCycle->Apoptosis Induces

Figure 1. This compound's mechanism of action leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound as a microtubule-targeting agent.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring the change in turbidity.

  • Materials:

    • Purified tubulin protein (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound stock solution (in DMSO)

    • 96-well microplate (half-area, clear)

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

    • Add 10 µL of various concentrations of this compound (or DMSO for control) to the wells of a pre-warmed 37°C 96-well plate.

    • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value by determining the concentration of this compound that inhibits the rate of polymerization by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., U937)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (or DMSO for control) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of this compound treatment.

  • Materials:

    • Cells cultured on glass coverslips

    • This compound

    • Microtubule-stabilizing buffer (e.g., PHEM buffer)

    • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., anti-α-tubulin antibody)

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.

    • Wash the cells with pre-warmed microtubule-stabilizing buffer.

    • Fix the cells with the chosen fixative.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary antibody diluted in blocking buffer.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence microscope.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Cell Culture on Coverslips treatment This compound Treatment cell_culture->treatment fixation Fixation treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (fluorescently labeled) primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi mounting Mounting dapi->mounting microscopy Fluorescence Microscopy mounting->microscopy

Figure 2. Experimental workflow for immunofluorescence staining.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells after this compound treatment and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways of this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound triggers a mitotic checkpoint, leading to G2/M arrest and subsequent apoptosis. This process involves a complex interplay of signaling pathways, which can be broadly categorized into intrinsic and extrinsic apoptotic pathways.

G2/M Cell Cycle Arrest

The inability to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC). This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1. The sustained activity of the Cyclin B1/Cdk1 complex maintains the cell in a state of mitotic arrest.

Intrinsic (Mitochondrial) Apoptosis Pathway

Prolonged mitotic arrest leads to the activation of the intrinsic apoptotic pathway. This is characterized by:

  • Changes in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax, Bak) and a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

  • Mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.

  • Formation of the apoptosome, a complex of cytochrome c, Apaf-1, and pro-caspase-9.

  • Activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Extrinsic (Death Receptor) Apoptosis Pathway

In some cellular contexts, microtubule disruption can also sensitize cells to extrinsic apoptotic signals. This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Apoptosis_Signaling_Pathway cluster_upstream Upstream Events cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_downstream Downstream Execution This compound This compound MT_disruption Microtubule Disruption This compound->MT_disruption G2M_arrest G2/M Arrest MT_disruption->G2M_arrest Bcl2_family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) G2M_arrest->Bcl2_family Induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Activates Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation Death_Receptors->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Bcl2_family via tBid cleavage Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Execution of

Figure 3. Signaling pathways of this compound-induced apoptosis.

Conclusion

This compound is a promising microtubule-targeting agent with potent cytotoxic effects against cancer cells. Its mechanism of action, shared with other maytansinoids, involves the direct binding to tubulin and the subsequent disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. The quantitative data on related maytansinoids highlight the high potency of this class of compounds. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel microtubule inhibitors. A deeper understanding of the signaling pathways activated by this compound will be crucial for its future development as a therapeutic agent and for the design of effective combination therapies. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of microtubule-targeting agents.

References

Trewiasine: A Technical Guide on its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a potent maytansinoid isolated from the plant Trewia nudiflora, has demonstrated significant antitumor activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and drug development efforts. The mechanism of action, primarily through the inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis, is discussed in detail, supported by signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound is a 19-membered ansamacrolide belonging to the maytansinoid class of compounds. Its complex structure features a chlorinated benzene ring, a carbinolamide moiety, and a macrocyclic lactam.

Table 1: Physicochemical Properties of this compound and a Related Maytansinoid

PropertyThis compound (Predicted/Inferred)Ravtansine (Reference)
Molecular Formula C₃₈H₅₂ClN₃O₁₀C₃₈H₅₄ClN₃O₁₀S[1]
Molecular Weight Approx. 746.3 g/mol 780.4 g/mol [1]
Appearance White solid (based on related compounds)Not specified
Solubility Soluble in methanol, ethanol, DMSONot specified

Note: The properties for this compound are inferred based on its classification as a maytansinoid and require experimental verification.

Isolation and Purification

This compound is naturally found in the seeds of Trewia nudiflora.[2][3] The isolation process typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation of this compound from Trewia nudiflora Seeds

This protocol is a generalized procedure based on methods for isolating maytansinoids from plant material.[4]

  • Extraction:

    • Grind dried seeds of Trewia nudiflora to a fine powder.

    • Perform exhaustive extraction with a suitable solvent system, such as 70% aqueous methanol, for 48 hours at room temperature.[4]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol).

    • Monitor the cytotoxic activity of each fraction using a bioassay (e.g., MTT assay against a cancer cell line) to identify the active fraction containing this compound.

  • Chromatographic Purification:

    • Subject the active fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool the fractions containing this compound and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), until a pure compound is obtained.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines.[2] Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis.

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[5][6][7]

  • Reagents:

    • Purified tubulin protein (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • This compound stock solution (in DMSO)

    • Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

    • Negative control (DMSO)

  • Procedure:

    • On ice, prepare the reaction mixture containing General Tubulin Buffer, glycerol, and GTP.

    • Add this compound, positive control, or negative control to the reaction mixture.

    • Add purified tubulin to the mixture and mix gently.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[8][9][10] This prevents the cell from entering mitosis with a defective mitotic spindle, ultimately triggering apoptosis.

G2M_Arrest This compound This compound Tubulin Tubulin Binding This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule SAC Spindle Assembly Checkpoint Activation Microtubule->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

This compound's effect on the cell cycle.
Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This process is mediated by the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The apoptotic cascade initiated by this compound involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][11][12][13][14]

  • Intrinsic Pathway: this compound can induce mitochondrial outer membrane permeabilization (MOMP) by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream executioner caspase-3.[15][16][17]

  • Extrinsic Pathway: this compound may also upregulate the expression of death receptors (e.g., Fas) on the cell surface. Binding of their respective ligands triggers the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the intrinsic pathway.[16][18]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) Caspase8->Bcl2 tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 MOMP MOMP Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 This compound This compound This compound->DeathReceptor This compound->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling induced by this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[17]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This compound is a promising natural product with potent anticancer activity. Its mechanism of action through tubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis, makes it an attractive candidate for further investigation in cancer therapy. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

Trewiasine and its Analogues: A Technical Guide to Maytansinoid Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine and its naturally occurring analogues, dehydrothis compound and demethylthis compound, are potent maytansinoid compounds isolated from the plant Trewia nudiflora. As members of the maytansinoid family, these molecules exhibit significant cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action is the inhibition of microtubule assembly through binding to tubulin, a critical protein for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the current knowledge on this compound, dehydrothis compound, and demethylthis compound, including their chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Introduction

The maytansinoids are a class of ansa macrolide antibiotics that have garnered significant interest in the field of oncology due to their potent antimitotic activity. This compound, along with its analogues dehydrothis compound and demethylthis compound, were first isolated from the seeds of the Indian plant Trewia nudiflora[1]. These compounds have demonstrated exceptional activity in various cancer cell line screens, positioning them as valuable leads for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs).

Chemical Structures and Properties

While the precise chemical structures require access to the primary literature for definitive representation, this compound, dehydrothis compound, and demethylthis compound are all classified as maytansinoids. The core structure consists of a 19-membered ansa macrolide ring. The variations between these three analogues lie in the substituents on this macrolide ring. Dehydrothis compound is an oxidized form of this compound, while demethylthis compound is a demethylated version.

Biological Activity and Quantitative Data

This compound and its analogues exhibit potent cytotoxic activity against various cancer cell lines. The primary quantitative data available is summarized in the tables below. It is important to note that the foundational study by Powell et al. (1981) reported exceptional activity in P-388 lymphocytic leukemia, B-16 melanoma, and KB carcinoma cell lines, though the specific IC50 values from this original publication are not widely available in secondary sources.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeConcentrationEffectReference
U937 (Human histiocytic lymphoma)Cell Growth Inhibition1 µg/mL>90% inhibitionYue et al., 1992
P-388 (Murine lymphocytic leukemia)Not SpecifiedNot SpecifiedExceptionally ActivePowell et al., 1981
B-16 (Murine melanoma)Not SpecifiedNot SpecifiedExceptionally ActivePowell et al., 1981
KB (Human carcinoma)Not SpecifiedNot SpecifiedExceptionally ActivePowell et al., 1981

Table 2: Cytotoxicity of Dehydrothis compound and Demethylthis compound

CompoundCell LineAssay TypeActivityReference
Dehydrothis compoundP-388, B-16, KBNot SpecifiedExceptionally ActivePowell et al., 1981
Demethylthis compoundP-388, B-16, KBNot SpecifiedExceptionally ActivePowell et al., 1981

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound and its analogues, consistent with other maytansinoids, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

Signaling Pathway

The interaction of these maytansinoids with tubulin initiates a cascade of events leading to apoptotic cell death. The signaling pathway is depicted in the diagram below.

Trewiasine_Pathway cluster_cellular_processes Cellular Processes This compound This compound / Analogues Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Isolation of this compound and Analogues from Trewia nudiflora

A general workflow for the isolation of these maytansinoids is presented below. The specific details of solvents and chromatography conditions can be found in the primary literature.

Isolation_Workflow Start Dried, ground seeds of Trewia nudiflora Extraction Solvent Extraction (e.g., ethanol) Start->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography1 Column Chromatography (e.g., Silica Gel) Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., HPLC) Chromatography1->Chromatography2 Compounds Isolated this compound, Dehydrothis compound, Demethylthis compound Chromatography2->Compounds

Caption: General workflow for isolating this compound analogues.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, dehydrothis compound, or demethylthis compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compounds on the assembly of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

  • Compound Incubation: Incubate the tubulin solution with various concentrations of this compound, dehydrothis compound, or demethylthis compound, or a control compound (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C and adding GTP.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the inhibitory concentration of the compounds.

Conclusion

This compound and its analogues, dehydrothis compound and demethylthis compound, are potent maytansinoid cytotoxins with a well-defined mechanism of action involving the inhibition of tubulin polymerization. Their significant activity against various cancer cell lines underscores their potential as valuable scaffolds for the development of novel anticancer agents. Further research, particularly the development of antibody-drug conjugates, may unlock the full therapeutic potential of these natural products. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the promising therapeutic applications of these compounds.

References

In Vitro Cytotoxicity of Trewiasine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a maytansinoid compound, has demonstrated significant cytotoxic activity against various human cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, including available quantitative data, detailed experimental protocols for cytotoxicity assessment, and a discussion of the putative signaling pathways involved in its mechanism of action. The information is intended to support further research and development of this compound as a potential anti-cancer therapeutic agent.

Introduction

This compound is a naturally occurring compound belonging to the maytansinoid family, which are potent microtubule-targeting agents.[1] Maytansinoids have garnered significant interest in oncology due to their high cytotoxicity towards cancer cells, leading to the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound, as a member of this class, exhibits promising anti-neoplastic properties. This guide summarizes the key findings related to its in vitro efficacy and provides methodologies for its investigation.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of this compound have been evaluated against human cancer cell lines. Notably, the human monocytic leukemia cell line, U937, has been identified as being particularly sensitive to this compound.

Cell LineCancer TypeConcentration% Growth InhibitionCitation
U937Monocytic Leukemia1 µg/mL> 90%[1]

Experimental Protocols

The following section outlines a general methodology for assessing the in vitro cytotoxicity of this compound, based on standard cell viability assays.

Cell Culture

The U937 human monocytic leukemia cell line is cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • U937 cells

  • Complete culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U937 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture U937 Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding trewiasine_prep This compound Dilution treatment Treatment with this compound trewiasine_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis Data Analysis (% Viability, IC50) read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Putative Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, its classification as a maytansinoid provides a strong basis for its mechanism of action. Maytansinoids are potent anti-mitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Microtubule Disruption and Mitotic Arrest

This compound, like other maytansinoids, is presumed to bind to tubulin, the protein subunit of microtubules. This binding interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This is often mediated by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. The arrest can lead to an increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family members results in the release of cytochrome c from the mitochondria into the cytosol.

Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death.

Proposed Apoptotic Signaling Pathway of this compound

G This compound This compound Tubulin Tubulin Binding This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest Bcl2_family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Effector Caspase Activation (Caspase-3, -7) Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Putative this compound-induced apoptotic pathway.

Conclusion and Future Directions

This compound demonstrates potent in vitro cytotoxicity against cancer cell lines, particularly U937. While the precise signaling pathways remain to be elucidated specifically for this compound, its classification as a maytansinoid strongly suggests a mechanism involving microtubule disruption, mitotic arrest, and subsequent induction of the intrinsic apoptotic pathway.

Future research should focus on:

  • Determining the IC50 values of this compound across a diverse panel of cancer cell lines to establish a comprehensive cytotoxicity profile.

  • Conducting detailed mechanistic studies to confirm the proposed signaling pathways, including analysis of cell cycle progression, microtubule dynamics, and the expression of key apoptotic regulatory proteins.

  • Investigating the potential for this compound in the development of antibody-drug conjugates for targeted cancer therapy.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of this compound as a promising anti-cancer agent.

References

Trewiasine's Impact on Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a member of the maytansinoid family of natural products, is a potent cytotoxic agent with significant anti-tumor properties. Its mechanism of action is primarily attributed to its interaction with the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth analysis of the effects of this compound and closely related maytansinoids on tubulin polymerization. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and pathways. While direct quantitative data for this compound is limited in publicly available literature, the information presented here for structurally and functionally similar maytansinoids, such as maytansine and ansamitocin P-3, serves as a strong proxy for understanding its molecular mechanism.

Quantitative Analysis of Tubulin Interaction

The inhibitory effects of maytansinoids on tubulin polymerization and their binding affinities have been quantified in several studies. The following tables summarize the key data for compounds structurally related to this compound.

Table 1: Inhibition of Tubulin Polymerization by Maytansinoids

CompoundIC50 for Tubulin Polymerization Inhibition (µM)Comments
Ansamitocin P-3~3.4[1]
Ansamitocin P-4~3.4[1]
Maytansine~3.4[1]
Maytanacine~3.4[1]
Maytansinol 3-propionate~3.4[1]
Maytansinol~13.6[1]Approximately four times less effective than other tested maytansinoids.[1]
S-methyl DM14.0 ± 0.1[2]A thiomethyl derivative of maytansine.[2]
S-methyl DM41.7 ± 0.4[2]A thiomethyl derivative of maytansine.[2]

Table 2: Binding Affinity of Maytansinoids to Tubulin

CompoundDissociation Constant (Kd) (µM)Method
Maytansine0.86 ± 0.2[3][4]Tryptophan Fluorescence Quenching
S-methyl-DM10.93 ± 0.2[3][4]Tryptophan Fluorescence Quenching
Ansamitocin P-31.3 ± 0.7[5]Tryptophan Fluorescence Quenching

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of maytansinoids with tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.

Protocol:

  • Tubulin Preparation: Purify tubulin from bovine or porcine brain tissue through cycles of polymerization and depolymerization.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (typically 1-3 mg/mL) in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) supplemented with GTP (1 mM).

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound or other maytansinoids) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. A vehicle control (DMSO alone) should be included.

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixtures at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity over time using a spectrophotometer at 340 nm. The absorbance is proportional to the mass of microtubules formed.

  • Data Analysis: Determine the initial rate of polymerization and the steady-state absorbance for each compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Determination of Binding Affinity by Tryptophan Fluorescence Quenching

This method is used to determine the dissociation constant (Kd) of a ligand binding to tubulin by measuring the change in the intrinsic tryptophan fluorescence of the protein.

Protocol:

  • Tubulin Solution: Prepare a solution of purified tubulin (e.g., 2 µM) in a suitable buffer (e.g., PEM buffer).

  • Fluorescence Measurement: Place the tubulin solution in a fluorometer cuvette and excite the sample at 295 nm. Record the emission spectrum from 310 to 450 nm.

  • Ligand Titration: Add increasing concentrations of the test compound (e.g., maytansinoid) to the tubulin solution. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis: The binding of the ligand to tubulin will quench the tryptophan fluorescence. Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a single-site binding model to calculate the dissociation constant (Kd).

Visualization of Molecular Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key interactions and pathways involved in the action of this compound and related maytansinoids.

G Mechanism of this compound-induced Microtubule Destabilization cluster_dynamic_instability Disruption of Microtubule Dynamics cluster_cellular_effects Cellular Consequences This compound This compound (Maytansinoid) Tubulin αβ-Tubulin Dimer This compound->Tubulin Binds to Vinca/Maytansine site on β-tubulin Inhibition of Polymerization Inhibition of Polymerization Suppression Suppression of Dynamic Instability This compound->Suppression Induces Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization GTP GTP Dynamic Instability Normal Microtubule Dynamic Instability Mitotic Arrest Mitotic Arrest (G2/M Phase) Suppression->Mitotic Arrest Apoptosis Apoptosis (Cell Death) Mitotic Arrest->Apoptosis

Caption: this compound binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.

G Experimental Workflow for Tubulin Polymerization Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Purified Tubulin Purified Tubulin Reaction Mixture Prepare Reaction Mixture Purified Tubulin->Reaction Mixture Polymerization Buffer Polymerization Buffer + GTP Polymerization Buffer->Reaction Mixture Test Compound This compound Stock Test Compound->Reaction Mixture Incubation Incubate at 37°C Reaction Mixture->Incubation Spectrophotometer Monitor Absorbance at 340 nm Incubation->Spectrophotometer Polymerization Curve Generate Polymerization Curves Spectrophotometer->Polymerization Curve IC50 Calculation Calculate IC50 Value Polymerization Curve->IC50 Calculation

Caption: Workflow for assessing the inhibitory effect of this compound on tubulin polymerization in vitro.

G Logical Relationship of this compound's Action This compound This compound Binding Binding to β-tubulin (Vinca/Maytansine site) This compound->Binding ConformationalChange Conformational Change in Tubulin Binding->ConformationalChange Inhibition Inhibition of Tubulin Polymerization ConformationalChange->Inhibition Destabilization Microtubule Destabilization Inhibition->Destabilization MitoticArrest Mitotic Arrest Destabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: The causal chain from this compound binding to tubulin to the induction of apoptosis in cancer cells.

Conclusion

This compound, as a maytansinoid, exerts its potent cytotoxic effects by directly targeting tubulin and disrupting microtubule dynamics. The quantitative data from closely related compounds indicate that it likely inhibits tubulin polymerization at low micromolar concentrations and binds to tubulin with high affinity. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel microtubule-targeting agents. The visualized pathways underscore the critical role of tubulin as a therapeutic target in cancer drug development. Further research to obtain direct quantitative data for this compound's interaction with tubulin will be invaluable for its continued development as a potential anti-cancer therapeutic.

References

Maytansinoid Compounds from Trewia nudiflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maytansinoid compounds isolated from the plant Trewia nudiflora. It covers their cytotoxic properties, mechanism of action, and the methodologies used for their extraction, isolation, and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug development.

Introduction to Maytansinoids from Trewia nudiflora

Maytansinoids are a class of potent antitumor agents characterized by a unique 19-membered macrolactam structure.[1][2] Originally isolated from plants of the Maytenus genus, these compounds have also been discovered in other plant species, mosses, and microorganisms.[1][2] Trewia nudiflora, a tree found in tropical regions of India and Southern China, has been identified as a rich source of various maytansinoid compounds.[1][3][4]

These compounds exert their cytotoxic effects primarily by inhibiting tubulin polymerization, a critical process for microtubule formation and function.[1][2][5] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][6] This mechanism of action has made maytansinoids, particularly their derivatives, highly sought-after payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2]

Research on Trewia nudiflora has led to the isolation and characterization of several maytansinoids, including novel compounds with significant cytotoxic activity against various cancer cell lines.[1][3][7] This guide summarizes the key findings related to these compounds.

Quantitative Data on Maytansinoids from Trewia nudiflora

The following tables summarize the cytotoxic activity and tubulin polymerization inhibition data for maytansinoid compounds isolated from Trewia nudiflora.

Table 1: Cytotoxicity of Maytansinoids from Trewia nudiflora against Human Cancer Cell Lines (IC50 in nM) [1][7]

CompoundHeLa (Cervical Adenocarcinoma)MV-4-11 (Myelomonocytic Leukemia)MCF-7 (Breast Cancer)MCF-7/ADR (Doxorubicin-Resistant Breast Cancer)
N-methyltreflorine (1) 0.120.250.8113
Methyltrewiasine (2) 1.32.111>100
Compound 3 0.210.331.285
Compound 4 0.180.290.9528
Compound 5 0.350.411.892
DM-1 (Positive Control) 0.150.220.78>100

Table 2: Inhibition of Tubulin Polymerization by Maytansinoids from Trewia nudiflora (IC50 in µM) [2][7]

CompoundIC50 (95% CI)
N-methyltreflorine (1) 3.6 (3.0–4.3)
Methylthis compound (2) 3.2 (2.9–3.5)
Combretastatin A-4 (Positive Control) 1.2 (0.9–1.5)
DM-1 (Positive Control) 2.7 (2.1–3.3)

Experimental Protocols

This section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of maytansinoid compounds from Trewia nudiflora. For detailed, step-by-step protocols, readers are encouraged to consult the cited literature.

Extraction and Isolation of Maytansinoids

A common method for the extraction and determination of maytansinoids in Trewia nudiflora is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with High-Performance Liquid Chromatography (HPLC).[2][8]

General Protocol:

  • Sample Preparation: Dried and powdered fruits of Trewia nudiflora are used as the starting material.

  • Extraction: The powdered material is subjected to extraction using an organic solvent mixture. A commonly used solvent is a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.[2][8]

  • QuEChERS Cleanup: The crude extract is then purified using cleanup sorbents such as PestiCarb to remove interfering substances.[2][8]

  • Chromatographic Separation: The purified extract is subjected to further separation and isolation of individual maytansinoid compounds using techniques like High-Performance Liquid Chromatography (HPLC).[8][9] A C18 column is typically used with a gradient elution system of methanol, acetonitrile, and water.[2][8]

  • Structural Elucidation: The structures of the isolated compounds are determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration of novel compounds can be confirmed by X-ray crystallographic analysis.[1][7]

Cytotoxicity Assays

The cytotoxic activity of the isolated maytansinoids is evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MV-4-11, MCF-7, and MCF-7/ADR) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the maytansinoid compounds for a specified period (e.g., 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Tubulin Polymerization Inhibition Assay

The ability of maytansinoids to inhibit tubulin polymerization is assessed using in vitro assays.

General Protocol:

  • Reaction Mixture: A reaction mixture containing purified tubulin in a polymerization buffer is prepared.

  • Compound Addition: The isolated maytansinoid compounds are added to the reaction mixture at various concentrations.

  • Polymerization Induction: Tubulin polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in absorbance over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.

Visualizations

The following diagrams illustrate the mechanism of action of maytansinoids and a general workflow for their isolation and characterization.

Maytansinoid_Signaling_Pathway cluster_cell Cancer Cell Maytansinoid Maytansinoid Compound Tubulin α/β-Tubulin Dimers Maytansinoid->Tubulin Binds to Microtubule Microtubule Maytansinoid->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Mitotic Spindle Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of action of maytansinoid compounds.

Experimental_Workflow PlantMaterial Trewia nudiflora (Dried Fruits) Extraction Extraction (e.g., Acetonitrile/Ethyl Acetate) PlantMaterial->Extraction Cleanup QuEChERS Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC IsolatedCompounds Isolated Maytansinoids HPLC->IsolatedCompounds StructuralElucidation Structural Elucidation (NMR, MS, X-ray) IsolatedCompounds->StructuralElucidation BiologicalAssays Biological Assays IsolatedCompounds->BiologicalAssays Cytotoxicity Cytotoxicity Assay (e.g., MTT) BiologicalAssays->Cytotoxicity TubulinPolymerization Tubulin Polymerization Inhibition Assay BiologicalAssays->TubulinPolymerization

Caption: Experimental workflow for maytansinoid research.

Conclusion

Trewia nudiflora has proven to be a valuable source of cytotoxic maytansinoids with potent anticancer activity. The compounds isolated from this plant, including novel derivatives, exhibit significant inhibitory effects on tubulin polymerization and demonstrate strong cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapy. The methodologies outlined in this guide provide a framework for the continued exploration of Trewia nudiflora and other natural sources for novel maytansinoid compounds. Further research in this area holds significant promise for the development of new and more effective cancer therapeutics, particularly in the realm of antibody-drug conjugates.

References

The Biosynthesis of Trewiasine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Trewiasine, a potent antitumor maytansinoid. Drawing from extensive research on the closely related ansamitocin pathway in the actinomycete Actinosynnema pretiosum, this document details the enzymatic cascade from precursor molecules to the final complex structure. It includes a summary of quantitative data, detailed experimental protocols for key research techniques, and visualizations of the metabolic and experimental workflows.

Introduction to this compound and Maytansinoid Biosynthesis

This compound is a member of the maytansinoid family of ansamycin antibiotics, which are characterized by a 19-membered macrocyclic lactam core.[1] These natural products, isolated from plants such as Trewia nudiflora and microorganisms, exhibit significant cytotoxic activity by targeting tubulin and disrupting microtubule assembly, making them valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy.

The biosynthesis of maytansinoids, including this compound, is a complex process orchestrated by a combination of a type I polyketide synthase (PKS) and a series of post-PKS modifying enzymes. The primary producer organism for studying this pathway is Actinosynnema pretiosum, which synthesizes the closely related maytansinoid, ansamitocin. The genetic blueprint for this intricate synthesis is encoded within the asm gene cluster.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: initiation with a unique starter unit, elongation and cyclization by the PKS machinery, and a series of post-PKS modifications that tailor the macrocycle into the final product.

Initiation: Formation of the AHBA Starter Unit

The pathway commences with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for the polyketide chain. This process is distinct from typical PKS initiation and involves a modified shikimate pathway. A set of genes within the asm cluster, including asm22-24, asm43-45, and asm47, are responsible for the enzymatic conversion of intermediates from primary metabolism into AHBA.[2]

Elongation and Cyclization: The Polyketide Synthase Cascade

The core of the maytansinoid scaffold is assembled by a type I modular polyketide synthase encoded by the genes asmA-D and asm9.[2] This enzymatic complex consists of multiple modules, each responsible for the incorporation and modification of a specific extender unit. The growing polyketide chain is sequentially passed between these modules, where it undergoes condensation, ketoreduction, and dehydration reactions. The extender units for the maytansinoid backbone are derived from acetate and propionate. A notable feature of this pathway is the incorporation of an unusual "methoxymalonate" extender unit, synthesized by enzymes encoded by asm13-17.[3] Upon completion of the polyketide chain, it is released from the PKS and cyclized to form the initial macrocyclic lactam, proansamitocin.

Post-PKS Modifications: Tailoring the Macrocycle

Following the formation of the proansamitocin core, a series of enzymatic modifications occur to yield the final maytansinoid structures. These post-PKS tailoring steps are crucial for the biological activity of the compounds. The key modifications and the responsible enzymes encoded by the asm gene cluster are:

  • Halogenation: Introduction of a chlorine atom, catalyzed by a halogenase (Asm12).

  • Carbamoylation: Formation of the carbamate moiety, carried out by a carbamoyltransferase (Asm21).

  • O-Methylation: Methylation of a hydroxyl group, performed by an O-methyltransferase (Asm7).

  • Acylation: Addition of an acyl side chain, catalyzed by an acyltransferase (Asm19).

  • Epoxidation: Formation of an epoxide ring, mediated by an epoxidase (Asm11).

  • N-Methylation: Methylation of the amide nitrogen, carried out by an N-methyltransferase (Asm10).

While the biosynthesis of this compound follows this general pathway, the specific order and combination of these post-PKS modifications, particularly the acylation step, would determine the final structure. The ester side chain at the C-3 position of this compound is a key determinant of its specific identity within the maytansinoid family.

Quantitative Data

Quantitative analysis of maytansinoid biosynthesis is essential for understanding pathway flux and for metabolic engineering efforts to improve yields. While specific kinetic data for every enzyme in the this compound pathway is not exhaustively characterized, studies on A. pretiosum fermentations and analysis of mutants provide valuable insights.

ParameterValue/RangeMethod of DeterminationReference
Ansamitocin P-3 Titer
Wild-type A. pretiosumVaries (e.g., up to 30 mg/L)HPLC analysis of fermentation broth[4]
asm25 knockout mutant> 2-fold increaseHPLC analysis of fermentation broth from genetically modified strain[4]
DM1 Quantification
LLOQ in human serum0.200 ng/mLOn-line SPE-LC-MS/MS[1]
Linearity Range0.200 - 200 ng/mLOn-line SPE-LC-MS/MS[1]
Within-run precision0.9 - 4.4%On-line SPE-LC-MS/MS[1]
Between-run precision2.5 - 5.6%On-line SPE-LC-MS/MS[1]

LLOQ: Lower Limit of Quantification

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of maytansinoid biosynthesis.

Gene Inactivation in Actinosynnema pretiosum

Gene inactivation is a fundamental technique to elucidate the function of specific genes in a biosynthetic pathway. The CRISPR-Cas9 system has been adapted for efficient gene editing in A. pretiosum.

Protocol Overview:

  • Vector Construction:

    • Synthesize guide RNAs (gRNAs) targeting the gene of interest (e.g., asm25).

    • Clone the gRNA expression cassette into a CRISPR-Cas9 vector suitable for Actinomycetes (e.g., pCRISPR-Cas9).

    • Amplify and clone the upstream and downstream homologous arms of the target gene into the vector to facilitate homologous recombination.

  • Conjugation:

    • Introduce the final plasmid construct into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Perform biparental mating between the donor E. coli and the recipient A. pretiosum on a suitable agar medium.

    • Select for exconjugants using appropriate antibiotics.

  • Screening for Mutants:

    • Culture the exconjugants in a non-selective liquid medium to facilitate the second crossover event and plasmid loss.

    • Plate the culture on selective and non-selective media to identify clones that have undergone the desired homologous recombination and are no longer resistant to the plasmid-conferring antibiotic.

    • Confirm the gene deletion in the selected colonies by PCR using primers flanking the target gene and subsequent DNA sequencing.[4]

Analysis of Maytansinoids by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the detection and quantification of maytansinoids in complex biological matrices.

Sample Preparation (from fermentation broth):

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.[4]

HPLC-MS/MS Parameters (Example):

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[1]

  • Mobile Phase: A gradient elution using water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for high specificity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis: Quantify the target maytansinoids by comparing the peak areas to a standard curve of known concentrations.[1]

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for gene inactivation.

Trewiasine_Biosynthesis cluster_precursor Precursor Synthesis cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications Primary Metabolism Primary Metabolism AHBA AHBA Primary Metabolism->AHBA asm22-24, 43-45, 47 PKS Assembly Loading Module Module 1 ... Module n Thioesterase AHBA->PKS Assembly:f0 Initiation Proansamitocin Proansamitocin PKS Assembly:f4->Proansamitocin Cyclization Halogenation Halogenation Proansamitocin->Halogenation Asm12 Carbamoylation Carbamoylation Halogenation->Carbamoylation Asm21 O-Methylation O-Methylation Carbamoylation->O-Methylation Asm7 Acylation Acylation O-Methylation->Acylation Asm19 Epoxidation Epoxidation Acylation->Epoxidation Asm11 N-Methylation N-Methylation Epoxidation->N-Methylation Asm10 This compound This compound N-Methylation->this compound Final Tailoring

Caption: The biosynthetic pathway of this compound.

Gene_Inactivation_Workflow Start Start Vector Construction Vector Construction Start->Vector Construction Conjugation Conjugation Vector Construction->Conjugation E. coli to A. pretiosum Selection of Exconjugants Selection of Exconjugants Conjugation->Selection of Exconjugants Antibiotic Selection Screening for Double Crossover Screening for Double Crossover Selection of Exconjugants->Screening for Double Crossover Loss of Plasmid Resistance PCR and Sequencing Confirmation PCR and Sequencing Confirmation Screening for Double Crossover->PCR and Sequencing Confirmation Mutant Strain Mutant Strain PCR and Sequencing Confirmation->Mutant Strain

References

Trewiasine: A Technical Guide on its Potential as an Anticancer Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a member of the maytansinoid family of natural products, has demonstrated significant cytotoxic activity against a variety of cancer cell lines and has shown antitumor effects in preclinical in vivo models. As potent mitotic inhibitors, maytansinoids, including this compound, exert their anticancer effects primarily by disrupting microtubule dynamics. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its therapeutic potential.

Introduction

This compound is a naturally occurring ansamycin antibiotic belonging to the maytansinoid class of compounds. First isolated from Trewia nudiflora, it has garnered interest for its potent cytotoxic properties. Maytansinoids are characterized by their ability to bind to tubulin and inhibit its polymerization, a critical process for cell division. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cancer cells. This guide will delve into the molecular mechanisms underpinning this compound's anticancer activity, with a focus on its interaction with tubulin and the downstream signaling cascades that lead to programmed cell death.

Mechanism of Action

The primary mechanism of action of this compound, consistent with other maytansinoids, is the inhibition of microtubule assembly.

  • Tubulin Binding: this compound binds to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin dimers into microtubules. This action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This process is often mediated by the tumor suppressor protein p53 and involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Quantitative Data on Anticancer Activity

Quantitative data for this compound is limited in publicly available literature. However, studies on this compound and the closely related maytansinoid, Ansamitocin P-3, provide valuable insights into its potency.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeConcentration% Growth InhibitionCitation
U937Human Histiocytic Lymphoma1 µg/mL> 90%[1]
Table 2: In Vitro Cytotoxicity of Ansamitocin P-3 (a this compound Analog)
Cell LineCancer TypeIC50 (nM)Citation
A549Non-Small Cell Lung Cancer0.33 ± 0.13
NCI-H69Small Cell Lung Cancer0.69 ± 0.04
MCF-7Breast Adenocarcinoma0.02 ± 0.003
HeLaCervical Carcinoma0.05 ± 0.0005
EMT-6/AR1Murine Mammary Carcinoma0.14 ± 0.017
MDA-MB-231Breast Adenocarcinoma0.15 ± 0.0011
Table 3: In Vivo Antitumor Activity of this compound
Tumor ModelHostTreatmentOutcomeCitation
Sarcoma 180 (ascitic)MiceIntraperitoneal injectionActive[1]
Hepatoma (ascitic)MiceIntraperitoneal injectionActive[1]
U14 (ascitic)MiceIntraperitoneal injectionActive[1]
Lewis Lung Carcinoma (solid)MiceIntraperitoneal injectionActive[1]

Signaling Pathways

The primary signaling pathway initiated by this compound leads to apoptosis following mitotic arrest.

Trewiasine_Mechanism_of_Action This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptotic_Signaling_Pathway cluster_upstream Upstream Events cluster_p53 p53-Mediated Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Cell_Cycle_Arrest G2/M Phase Arrest (induced by this compound) p53 p53 Activation Cell_Cycle_Arrest->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H Flow_Cytometry_Workflow A 1. Treat cells with This compound for 24h B 2. Harvest and fix cells in 70% ethanol A->B C 3. Treat with RNase A B->C D 4. Stain DNA with Propidium Iodide (PI) C->D E 5. Analyze by flow cytometry D->E F 6. Quantify cell populations in G1, S, and G2/M phases E->F Western_Blot_Workflow A 1. Treat cells with this compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Block membrane D->E F 6. Incubate with primary antibody (e.g., anti-p53, anti-caspase-3) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Detect with chemiluminescence G->H

References

Preliminary Investigation of Trewiasine Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trewiasine, a maytansinoid compound isolated from plants of the genus Trewia, has demonstrated significant potential as a bioactive agent. As a member of the maytansinoid family, its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly proliferating cells, making it a compound of interest for anticancer research.[1] Furthermore, preliminary evidence suggests potential anti-inflammatory properties, broadening the scope of its therapeutic applications.

This technical guide provides a comprehensive overview of the preliminary investigation into the bioactivity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust preclinical studies. The guide includes a summary of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Bioactivity of this compound and Related Maytansinoids

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other maytansinoids from various studies.

Table 1: Cytotoxic Activity of this compound and Maytansinoids against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
This compoundU937Human histiocytic lymphoma>90% inhibition at 1 µg/mL[2]
MaytansineKBHuman head and neck cancerSub-nanomolar[3]
DM4MeKBHuman head and neck cancerSub-nanomolar[3]
MaytansinoidA549Small lung cell carcinomaVaries by derivative[4]
MaytansinoidA2780Ovarian carcinomaVaries by derivative[4]
MaytansinoidA2780AD (pGp overexpressing)Ovarian carcinoma (multidrug-resistant)Varies by derivative[4]
MaytansineCOLO 205Colon cancer~8-fold less potent in MDR1-positive cells[5]
DM1SMeCOLO 205Colon cancer~8-fold less potent in MDR1-positive cells[5]
PaclitaxelCOLO 205Colon cancer~13-fold less potent in MDR1-positive cells[5]
VinblastineCOLO 205Colon cancer~17-fold less potent in MDR1-positive cells[5]

Table 2: Anti-inflammatory Activity of Natural Compounds (for reference)

CompoundAssayCell LineIC50 ValueReference
GrewialinLOX Inhibition-31.9 ± 0.03 µM[6]
GrewialinNeutrophil Respiratory Burst Inhibition-317.62 ± 0.059 µM[6]
Pygmaeocin BNitric Oxide Release InhibitionRAW 264.733.0 ± 0.8 ng/mL[7]
Compound 51Nitric Oxide Release InhibitionRAW 264.73.1 ± 1.1 µM[8]
Compound 51NF-κB Activity InhibitionHEK293T172.2 ± 11.4 nM[8]
IsoorientinNF-κB Inhibition-8.9 µg/mL[9]
OrientinNF-κB Inhibition-12 µg/mL[9]
IsovitexinNF-κB Inhibition-18 µg/mL[9]

Core Bioactivities and Mechanisms of Action

Cytotoxicity and Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, a mechanism shared with other maytansinoids.[1] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin dimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape.

This compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis.[1]

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Mechanism of this compound-induced cytotoxicity.
Induction of Apoptosis

The mitotic arrest induced by this compound is a potent trigger for programmed cell death, or apoptosis. Evidence suggests that maytansinoids can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: This pathway is often initiated by cellular stress, such as that caused by mitotic arrest. It involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This results in the release of cytochrome c, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[10][11]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.[12][13] Studies on related compounds suggest that maytansinoid-induced apoptosis can be dependent on caspase-8 activation.[14]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Mitochondrion Mitochondrion Caspase8->Mitochondrion via tBid Caspase3 Caspase-3 Caspase8->Caspase3 Activation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax Bax Bax->Mitochondrion Promotes MOMP Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits MOMP Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation This compound This compound Mitotic_Arrest Mitotic_Arrest This compound->Mitotic_Arrest Mitotic_Arrest->Bax Upregulates Mitotic_Arrest->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound-induced apoptosis signaling pathways.
Potential Anti-inflammatory Activity

While direct evidence for this compound's anti-inflammatory activity is still emerging, the structural relationship to other bioactive natural products and the known interplay between cell cycle regulation and inflammation suggest this as a promising area of investigation. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB family of transcription factors plays a critical role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.[16] Future studies should investigate whether this compound can modulate the activation of NF-κB and the production of inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκB Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Potential Inhibition?

Hypothesized modulation of the NF-κB pathway by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the bioactivity of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell line of interest (e.g., U937, A549)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.

G A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Objective: To determine if this compound inhibits tubulin polymerization.

  • Materials:

    • Purified tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution (100 mM)

    • This compound stock solution (in DMSO)

    • Positive control (e.g., colchicine)

    • Negative control (DMSO)

    • 96-well microplate (half-area, clear bottom)

    • Spectrophotometer with temperature control

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of this compound, colchicine, or DMSO.

    • Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL.

    • Immediately transfer the reaction mixtures to the pre-warmed 96-well plate.

    • Place the plate in the spectrophotometer and immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

    • The increase in absorbance corresponds to the extent of tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the controls.

G A Prepare reaction mix on ice: Buffer, GTP, this compound/Control B Add purified tubulin A->B C Transfer to pre-warmed 96-well plate B->C D Measure absorbance at 340 nm kinetically at 37°C C->D E Analyze polymerization curves D->E

Workflow for the in vitro tubulin polymerization assay.
Caspase Activity Assay

This assay measures the activity of specific caspases, key executioners of apoptosis.

  • Objective: To determine if this compound activates caspases (e.g., caspase-3, -8, -9).

  • Materials:

    • Cells treated with this compound

    • Cell lysis buffer

    • Caspase-specific substrate conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-pNA for caspase-3)

    • Assay buffer

    • 96-well microplate (black for fluorescence, clear for absorbance)

    • Fluorometer or spectrophotometer

  • Procedure:

    • Treat cells with this compound for a specified time to induce apoptosis. Include appropriate controls.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-specific substrate and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

    • Measure the fluorescence or absorbance using a plate reader.

    • The increase in signal is proportional to the caspase activity.

G A Treat cells with this compound B Lyse cells and collect supernatant A->B C Add cell lysate and caspase substrate to plate B->C D Incubate at 37°C C->D E Measure fluorescence/absorbance D->E F Determine caspase activity E->F

Workflow for the caspase activity assay.

Conclusion

This compound presents a compelling profile as a bioactive compound with significant cytotoxic and potential anti-inflammatory activities. Its well-defined mechanism of action as a tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis, provides a strong foundation for its further development as an anticancer agent. The detailed protocols and pathway diagrams in this guide offer a framework for researchers to systematically investigate and characterize the full therapeutic potential of this compound. Future research should focus on elucidating the specific molecular players in this compound-induced apoptosis and definitively characterizing its anti-inflammatory properties and mechanism of action. Such studies will be crucial in advancing this compound from a promising natural product to a potential clinical candidate.

References

Understanding the Structure-Activity Relationship of Trewiasine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the Structure-Activity Relationship (SAR) of Trewiasine analogues, a class of potent microtubule-targeting agents with significant potential in oncology. This compound, a member of the maytansinoid family, exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Understanding the relationship between the chemical structure of this compound analogues and their biological activity is paramount for the rational design of more effective and selective anticancer therapeutics.

Core Concepts in this compound Analogue SAR

The antitumor activity of this compound and its analogues is intrinsically linked to their ability to inhibit microtubule polymerization. The primary focus of SAR studies on maytansinoids has been the modification of the C-3 ester side chain, as this position is crucial for modulating cytotoxic potency. Key structural features that influence the activity of these compounds include the nature of the amino acid spacer at the C-3 position, the chain length of the ester side chain, and the degree of steric hindrance on the carbon atom bearing a thiol substituent, which is often used for conjugation to delivery vehicles like monoclonal antibodies.

Quantitative SAR Data of Maytansinoid Analogues

The following table summarizes the in vitro cytotoxicity of a series of maytansinoid analogues against various human cancer cell lines. The data highlights the impact of modifications at the C-3 position on the potency of these compounds.

Compound IDC-3 Ester Side Chain ModificationCell LineIC50 (nM)
Maytansine N-acetyl-N-methyl-L-alanineCOLO 2050.03
DM1 N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-COLO 2050.05
DM4 N2'-deacetyl-N2'-(4-methyl-4-mercapto-1-oxopentyl)-COLO 2050.02
Maytansinoid A IsovalerylHCT-15>100
Maytansinoid B N-methyl-L-alanineHCT-150.1
Maytansinoid C N-methyl-L-valineHCT-150.3
Maytansinoid D N-methyl-L-isoleucineHCT-150.2

Data compiled from publicly available research on maytansinoid SAR. Actual values can vary based on experimental conditions.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound analogues on cancer cell lines.

1. Cell Seeding:

  • Harvest cancer cells from culture and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

  • Add 100 µL of the diluted compound solutions to the respective wells of the 96-well plate. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

3. MTT Addition and Incubation:

  • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizing the Molecular Mechanisms

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

This compound analogues exert their cytotoxic effects by binding to β-tubulin, a key component of microtubules. This interaction disrupts the dynamic instability of microtubules, which is essential for proper mitotic spindle formation and function. The resulting mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.

Trewiasine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular β-Tubulin β-Tubulin This compound Analogue->β-Tubulin Binds to Microtubule Destabilization Microtubule Destabilization β-Tubulin->Microtubule Destabilization Inhibits Polymerization Mitotic Arrest Mitotic Arrest Microtubule Destabilization->Mitotic Arrest Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Mitotic Arrest->Spindle Assembly Checkpoint Activation p53 Activation p53 Activation Mitotic Arrest->p53 Activation Mad2/BubR1 Complex Mad2/BubR1 Complex Spindle Assembly Checkpoint Activation->Mad2/BubR1 Complex Caspase Cascade Activation Caspase Cascade Activation Mad2/BubR1 Complex->Caspase Cascade Activation Leads to Bcl-2 Family Regulation Bcl-2 Family Regulation p53 Activation->Bcl-2 Family Regulation Bcl-2 Family Regulation->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: this compound analogue-induced signaling cascade.

Experimental Workflow for SAR Studies of this compound Analogues

The process of conducting a Structure-Activity Relationship study for this compound analogues involves a systematic workflow, from the initial design and synthesis of new compounds to the final analysis of their biological activity.

SAR_Workflow Lead Compound (this compound) Lead Compound (this compound) Analogue Design & Synthesis Analogue Design & Synthesis Lead Compound (this compound)->Analogue Design & Synthesis In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening Analogue Design & Synthesis->In Vitro Cytotoxicity Screening Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) In Vitro Cytotoxicity Screening->Data Analysis (IC50 Determination) SAR Analysis SAR Analysis Data Analysis (IC50 Determination)->SAR Analysis Identification of Potent Analogues Identification of Potent Analogues SAR Analysis->Identification of Potent Analogues Positive Correlation Further Optimization Further Optimization SAR Analysis->Further Optimization Iterative Design Identification of Potent Analogues->Further Optimization

Caption: Workflow for this compound analogue SAR studies.

Trewiasine's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a naturally occurring maytansinoid, is a potent cytotoxic agent with significant antitumor activity. As a member of the maytansinoid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This targeted interference with the cellular machinery leads to a halt in cell cycle progression, specifically arresting cells in the G2/M phase, and subsequently inducing programmed cell death (apoptosis). This technical guide provides an in-depth overview of the core mechanisms by which this compound and its analogs impact cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The information presented herein is curated to be a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

The cell cycle is a fundamental and tightly regulated process that governs the replication and division of cells. It is comprised of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the molecular machinery of the cell cycle presents a prime target for anticancer therapeutic intervention.

This compound is a maytansinoid, a class of ansa macrolide compounds that are potent mitotic inhibitors.[1] These compounds exert their cytotoxic effects by targeting tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By interfering with microtubule polymerization, maytansinoids, including this compound, disrupt the proper formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This guide will delve into the specific impact of maytansinoids on cell cycle progression, using data from the closely related and well-studied analog, Ansamitocin P-3, as a representative model for this compound's mechanism of action.[4][5]

Quantitative Analysis of Cell Cycle Arrest

The hallmark of maytansinoid activity is the induction of a robust G2/M phase cell cycle arrest. The following table summarizes the quantitative data from a study on the maytansinoid Ansamitocin P-3, demonstrating its effect on the cell cycle distribution of MCF-7 human breast cancer cells.

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 pM)58%16%26%
50 pM Ansamitocin P-332%18%50%
100 pM Ansamitocin P-315%15%70%

Data derived from a study on the maytansinoid Ansamitocin P-3 in MCF-7 cells.[5][6]

As evidenced by the data, treatment with the maytansinoid leads to a dose-dependent increase in the percentage of cells accumulating in the G2/M phase, with a corresponding decrease in the G0/G1 population. This profound arrest at the G2/M transition is a direct consequence of the disruption of the mitotic spindle.

Core Mechanism of Action: Tubulin Destabilization

This compound and other maytansinoids exert their anti-proliferative effects by directly interacting with tubulin. Their mechanism involves:

  • Binding to Tubulin: Maytansinoids bind to the vinca domain on β-tubulin, a site distinct from other microtubule-targeting agents like taxanes and colchicine.[2][3]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[2][3]

  • Microtubule Depolymerization: At higher concentrations, maytansinoids can actively induce the depolymerization of existing microtubules.[4]

This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.

Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis

The disruption of the mitotic spindle by this compound triggers a cellular surveillance mechanism known as the spindle assembly checkpoint (SAC). This checkpoint ensures the fidelity of chromosome segregation.

Trewiasine_Signaling_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint Activation Microtubule->SAC Mad2 Mad2 SAC->Mad2 BubR1 BubR1 SAC->BubR1 APC_Cdc20 APC/C-Cdc20 Mad2->APC_Cdc20 Inhibits BubR1->APC_Cdc20 Inhibits Securin Securin Degradation (Inhibited) APC_Cdc20->Securin G2M_Arrest G2/M Arrest APC_Cdc20->G2M_Arrest Leads to Separase Separase Activity (Inhibited) Securin->Separase p53 p53 Activation G2M_Arrest->p53 Prolonged arrest leads to Apoptosis Apoptosis p53->Apoptosis Induces

This compound-induced G2/M arrest and apoptosis signaling pathway.

Activation of the SAC involves the recruitment of checkpoint proteins such as Mad2 and BubR1 to unattached kinetochores.[4][5] These proteins inhibit the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of key mitotic regulators like cyclin B1 and securin, ultimately leading to a halt in the cell cycle at the metaphase-anaphase transition. Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53.[4]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing cell cycle distribution following treatment with a maytansinoid like this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound or its analog (e.g., Ansamitocin P-3)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Following treatment, aspirate the medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This protocol is used to assess the expression levels of key proteins involved in the this compound-induced cell cycle arrest.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-p-Histone H3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities relative to a loading control like β-actin.

Conclusion

This compound, as a representative maytansinoid, is a potent inhibitor of cell cycle progression. Its mechanism of action is centered on the disruption of microtubule dynamics, which leads to a definitive G2/M phase arrest. This arrest is mediated by the activation of the spindle assembly checkpoint. The sustained mitotic block ultimately culminates in the induction of apoptosis, highlighting the therapeutic potential of this compound and related compounds in cancer treatment. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and harness the cell cycle-modulating properties of this promising class of natural products.

References

Trewiasine-Induced Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a member of the maytansinoid family of natural products, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the induction of apoptosis by this compound in tumor cells. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. While specific data for this compound is limited, this guide extrapolates from the well-documented mechanism of action of maytansinoids to provide a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Its Cytotoxic Activity

This compound is a maytansinoid, a class of potent microtubule-targeting agents.[1] These compounds are known for their ability to inhibit the proliferation of cancer cells by inducing mitotic arrest and subsequent apoptosis.[2] Early studies have shown that this compound possesses significant cytotoxic activity against several human cancer cell lines.[1] Notably, in the human leukemia cell line U937, this compound has been shown to inhibit cell growth by over 90% at a concentration of 1 µg/mL.[1]

Quantitative Data on this compound Cytotoxicity

Cell LineCancer TypeConcentrationEffectReference
U937Histiocytic Lymphoma1 µg/mL>90% inhibition of cell growth[1]

Note: The lack of extensive IC50 values for this compound in various cancer cell lines represents a significant data gap in the current literature. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values in their cell lines of interest.

Mechanism of Action: Apoptosis Induction by this compound

The primary mechanism by which maytansinoids like this compound induce cell death is through the disruption of microtubule dynamics, leading to the activation of the intrinsic apoptotic pathway.

Inhibition of Microtubule Polymerization

This compound, as a maytansinoid, is presumed to bind to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[2] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.

Mitotic Arrest

The disruption of microtubule function prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3] This mitotic arrest is a critical trigger for the induction of apoptosis in cancer cells.

Activation of the Intrinsic Apoptotic Pathway

Prolonged mitotic arrest activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The stress induced by mitotic arrest is thought to shift the balance in favor of pro-apoptotic Bcl-2 proteins.

This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

Trewiasine_Apoptosis_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on tumor cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U937)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating this compound-induced apoptosis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., U937) Trewiasine_Treatment This compound Treatment (Dose-response and Time-course) Cell_Culture->Trewiasine_Treatment Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Trewiasine_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Quantification (Annexin V/PI Staining) Trewiasine_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot for Caspases, Bcl-2 family) Trewiasine_Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound.

Conclusion and Future Directions

This compound, a potent maytansinoid, induces apoptosis in tumor cells primarily by disrupting microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway. While current data provides a solid foundation for its mechanism of action, further research is needed to fully elucidate the specific molecular events triggered by this compound. Future studies should focus on:

  • Determining the IC50 values of this compound across a broad panel of cancer cell lines.

  • Quantifying the induction of apoptosis at different concentrations and time points.

  • Identifying the specific caspases and Bcl-2 family proteins that are modulated by this compound.

  • Investigating the potential of this compound in combination with other anti-cancer agents.

This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this compound and its potential as a therapeutic agent in the fight against cancer.

References

Methodological & Application

Protocol for Trewiasine Extraction from Trewia nudiflora: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction, isolation, and quantification of Trewiasine, a potent cytotoxic maytansinoid, from the plant Trewia nudiflora. This compound holds significant promise in cancer research and drug development due to its antitumor properties. These protocols are designed to furnish researchers, scientists, and drug development professionals with comprehensive methodologies for obtaining and analyzing this valuable compound. The included information covers both traditional and modern extraction techniques, purification methods, quantitative analysis, and an overview of its biological activity.

Introduction to this compound and Trewia nudiflora

Trewia nudiflora, a member of the Euphorbiaceae family, is a tree found in South and Southeast Asia. Various parts of the plant, including the root, bark, leaves, and seeds, contain a diverse array of bioactive chemical constituents. The seeds and fruits, in particular, are a rich source of maytansinoids, a class of ansa macrolides with powerful cytotoxic and antitumor activities.

This compound is one of the major maytansinoids isolated from Trewia nudiflora. Like other maytansinoids, this compound exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. This mechanism of action makes it a compound of high interest for the development of novel anticancer therapeutics.

Extraction Methodologies

Two primary methodologies for the extraction of this compound from Trewia nudiflora are presented: a traditional solvent extraction method and a modern, efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Traditional Solvent Extraction and Isolation Protocol

This protocol is based on the foundational work of Powell et al. (1981) who first isolated this compound. It involves a multi-step solvent extraction and chromatographic purification process.

2.1.1. Materials and Reagents

  • Dried and powdered seeds/fruits of Trewia nudiflora

  • Ethanol (95%)

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

2.1.2. Extraction Procedure

  • Maceration: Soak the dried, powdered plant material in 95% ethanol at room temperature for 48-72 hours.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and perform a liquid-liquid partition with hexane to remove nonpolar constituents. Discard the hexane fraction.

    • Subsequently, partition the aqueous layer with ethyl acetate. The maytansinoids, including this compound, will preferentially partition into the ethyl acetate layer.

    • Collect and concentrate the ethyl acetate fraction to yield a maytansinoid-enriched extract.

2.1.3. Isolation and Purification

  • Silica Gel Column Chromatography:

    • Subject the concentrated ethyl acetate extract to silica gel column chromatography.

    • Elute the column with a gradient of dichloromethane and methanol.

    • Monitor the fractions using TLC, visualizing the spots under UV light (254 nm) and/or with a suitable staining reagent.

  • Further Chromatographic Steps: Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic methods) and subject them to further rounds of column chromatography or preparative TLC for final purification.

Modern QuEChERS Extraction Protocol

This method, adapted from a 2021 study, offers a more rapid and efficient extraction and cleanup process, suitable for high-throughput analysis.

2.2.1. Materials and Reagents

  • Powdered Trewia nudiflora plant material (seeds or fruits)

  • Acetonitrile

  • Ethyl acetate

  • PestiCarb (or equivalent graphitized carbon black) for dispersive solid-phase extraction (d-SPE)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Centrifuge

  • Vortex mixer

2.2.2. Extraction and Cleanup Procedure

  • Extraction:

    • To 1.0 g of the powdered plant material in a 50 mL centrifuge tube, add 10 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.

    • Add anhydrous MgSO₄ (4 g) and NaCl (1 g).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL microcentrifuge tube containing PestiCarb (50 mg) and anhydrous MgSO₄ (150 mg).

    • Vortex for 30 seconds.

  • Final Centrifugation and Collection: Centrifuge at 10,000 rpm for 5 minutes. Collect the supernatant for HPLC analysis.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

HPLC Conditions
ParameterCondition
Column Phenomenex HyperClone BDS C18 (or equivalent)
Mobile Phase Gradient of Methanol, Acetonitrile, and Water
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: The specific gradient program should be optimized based on the column and system used to achieve the best separation of this compound from other maytansinoids like dehydrothis compound and maytanbutine.

Quantitative Data

The following tables summarize the quantitative data related to this compound extraction and its biological activity.

Table 1: Comparison of Extraction Methods

ParameterTraditional Solvent ExtractionQuEChERS Method
Extraction Time 2-3 days< 30 minutes
Solvent Consumption HighLow
Efficiency ModerateHigh
Recovery Rate Not reported95.0% - 105.0%
Yield Variable, depends on plant material and specific protocolNot reported in absolute terms

Table 2: Cytotoxic Activity of this compound and Related Maytansinoids

CompoundCell LineIC₅₀ ValueReference
This compoundU937 (human histiocytic lymphoma)< 1 µg/mL
N-methyltreflorineHeLa (human cervical cancer)0.12 nM
N-methyltreflorineMV-4-11 (human leukemia)0.25 nM
N-methyltreflorineMCF-7 (human breast cancer)1.2 nM
Methylthis compoundHeLa (human cervical cancer)1.8 nM
Methylthis compoundMV-4-11 (human leukemia)2.5 nM
Methylthis compoundMCF-7 (human breast cancer)11 nM

Biological Activity and Mechanism of Action

This compound exhibits its potent cytotoxic and antitumor effects primarily through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

By binding to tubulin, this compound disrupts the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Visualizations

Experimental Workflow for this compound Extraction

Trewiasine_Extraction_Workflow PlantMaterial Trewia nudiflora (Seeds/Fruits) Grinding Grinding PlantMaterial->Grinding TraditionalExtraction Traditional Extraction (Ethanol Maceration) Grinding->TraditionalExtraction QuEChERS QuEChERS Extraction (ACN/EtOAc) Grinding->QuEChERS Filtration Filtration & Concentration TraditionalExtraction->Filtration Cleanup d-SPE Cleanup (PestiCarb) QuEChERS->Cleanup Partitioning Solvent Partitioning (Hexane, EtOAc) Filtration->Partitioning CrudeExtract Crude Extract Partitioning->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography EnrichedExtract Enriched Extract Cleanup->EnrichedExtract HPLC_Analysis HPLC Analysis EnrichedExtract->HPLC_Analysis Purification Further Purification (Prep-TLC/HPLC) ColumnChromatography->Purification Purethis compound Pure this compound Purification->Purethis compound Purethis compound->HPLC_Analysis

Caption: Workflow for this compound extraction from Trewia nudiflora.

Signaling Pathway: this compound's Mechanism of Action

Trewiasine_Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of this compound-induced apoptosis via tubulin inhibition.

Application Note: HPLC-Based Purification and Analysis of Trewiasine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Trewiasine, a potent cytotoxic maytansinoid isolated from Trewia nudiflora. The methodologies described herein are intended to guide researchers in obtaining high-purity this compound for experimental use and in performing accurate quantitative analysis.

Introduction

This compound is a naturally occurring maytansinoid that has demonstrated significant cytotoxic and antitumor activities.[1][2] As a member of the maytansinoid family, its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4][5] The potent biological activity of this compound makes it a compound of interest for drug development and cancer research. Accurate purification and analytical methods are crucial for the advancement of its study. This application note details a robust HPLC-based approach for both the preparative purification and quantitative analysis of this compound.

Analytical Method: Quantitative Analysis of this compound

A reliable analytical method is essential for determining the concentration and purity of this compound in various samples, including plant extracts and purified fractions. The following protocol is based on a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with High-Performance Liquid Chromatography (HPLC).[6][7]

Experimental Protocol: Analytical HPLC

Sample Preparation (QuEChERS Extraction):

  • Homogenize the plant material (e.g., seeds of Trewia nudiflora).

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile-ethyl acetate (1:1, v/v) and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube containing a cleanup sorbent (e.g., PestiCarb).[6][7]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions:

ParameterSpecification
Column Phenomenex HyperClone BDS C18 (or equivalent)
Mobile Phase Gradient of Methanol, Acetonitrile, and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient

Data Analysis:

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

Quantitative Data Summary

The described analytical method has been validated and demonstrates excellent performance characteristics.[6][7]

ParameterResult
Linearity (r) > 0.999
Recovery 95.0% - 105.0%
Retention Time Analyte-specific, determined by the standard

Purification Method: Preparative HPLC of this compound

The purification of this compound from a crude plant extract requires a preparative HPLC approach to isolate the compound with high purity. The following protocol is a representative method derived from the principles of scaling up an analytical separation.

Experimental Protocol: Preparative HPLC

Initial Analytical Method Development:

Before scaling up to preparative HPLC, an optimized analytical method should be established to ensure good resolution of this compound from other components in the extract. The analytical method described in section 2 can serve as a starting point.

Scale-Up Calculations:

The transition from analytical to preparative scale involves adjusting the flow rate and injection volume to accommodate the larger column dimensions. Online calculators are available to assist with these calculations, aiming to maintain the separation profile.[1]

Preparative HPLC Conditions:

ParameterSpecification
Column C18 Preparative Column (e.g., 20 mm ID x 250 mm)
Mobile Phase Gradient of Methanol, Acetonitrile, and Water (optimized from analytical method)
Flow Rate Scaled up from the analytical method (e.g., 15-20 mL/min)
Detection UV at 254 nm
Injection Volume Scaled up based on loading studies
Fraction Collection Triggered by UV signal corresponding to the this compound peak

Post-Purification Processing:

  • Collected fractions containing this compound are pooled.

  • The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • The purified this compound is lyophilized to yield a solid powder.

  • The purity of the final product should be confirmed using the analytical HPLC method.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Trewiasine_Purification_Analysis_Workflow cluster_extraction Sample Preparation (QuEChERS) cluster_analysis Analytical HPLC cluster_purification Preparative HPLC plant_material Trewia nudiflora Seeds homogenization Homogenization plant_material->homogenization extraction Solvent Extraction (Acetonitrile/Ethyl Acetate) homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analytical_hplc Analytical HPLC Analysis cleanup->analytical_hplc For Analysis prep_hplc Preparative HPLC cleanup->prep_hplc For Purification quantification Quantification analytical_hplc->quantification fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_this compound Pure this compound lyophilization->pure_this compound pure_this compound->analytical_hplc Purity Check

Caption: Workflow for this compound purification and analysis.

This compound Mechanism of Action and Signaling Pathway

Trewiasine_Signaling_Pathway This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption leads to apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis Triggers cell_death Cancer Cell Death apoptosis->cell_death

References

Application Note: Trewiasine Cytotoxicity Assay in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cytotoxic effects of novel compounds on cancer cell lines.

Introduction: Trewiasine, a maytansinoid compound, has demonstrated significant cytotoxic activity against various human cancer cell lines.[1] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the human breast adenocarcinoma cell line, MCF-7. The protocol employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for evaluating cell viability.[2][3] The MTT assay measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.[4][5] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[6]

Proposed Signaling Pathway for this compound

Maytansinoids, the class of compounds this compound belongs to, are known to exert their cytotoxic effects by disrupting microtubule assembly. This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).

Trewiasine_Mechanism cluster_cell MCF-7 Cancer Cell cluster_result Result This compound This compound Microtubules Microtubule Disruption This compound->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability experimental_workflow start Start culture Culture MCF-7 Cells (to 80-90% confluency) start->culture seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) culture->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (10-20 µL/well) incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC₅₀ read->analyze end_node End analyze->end_node

References

Preparing Trewiasine Stock Solutions for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trewiasine is a potent maytansinoid, a class of compounds known for their antitumor activity. As an inhibitor of microtubule polymerization, this compound induces mitotic arrest and subsequent apoptosis in cancer cells. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the preparation of this compound stock solutions, tailored for use in cell-based assays and other in vitro experimental systems.

Physicochemical Properties and Solubility

Table 1: Solubility of a Representative Maytansinoid (Mertansine)

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL
Dimethylformamide (DMF)≥ 33 mg/mL
Ethanol~ 0.25 mg/mL
Aqueous BuffersSparingly soluble

Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of this compound.

Protocol for Preparation of this compound Stock Solution (1 mM in DMSO)

This protocol describes the preparation of a 1 mM primary stock solution of this compound in DMSO. The molecular weight of this compound is a prerequisite for this protocol. Researchers should refer to the Certificate of Analysis provided by the supplier for the exact molecular weight. For the purpose of this protocol, a hypothetical molecular weight of 750 g/mol will be used for calculation examples.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, precision pipettes and tips

Procedure:

  • Pre-weighing Preparation: In a clean and controlled environment, preferably a chemical fume hood, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM stock solution (assuming a molecular weight of 750 g/mol ), you would need 0.75 mg of this compound.

    • Calculation: Mass (mg) = Molar Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example: 1 mM x 1 mL x 750 g/mol = 750 mg/L = 0.75 mg/mL

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the weighed this compound. Using the example above, add 1 mL of DMSO.

  • Vortexing and Solubilization: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, maytansinoid stock solutions in DMSO are stable for at least 6 months.

Table 2: Example Preparation of a 1 mM this compound Stock Solution

ParameterValue
Desired Concentration1 mM
Desired Volume1 mL
This compound Molecular Weight~750 g/mol (Example)
Mass of this compound to Weigh0.75 mg
Volume of DMSO to Add1 mL
Storage Temperature-20°C or -80°C

Preparation of Working Solutions

For in vitro experiments, the high-concentration primary stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture or assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Serial Dilutions: It is recommended to perform serial dilutions to reach the final low nanomolar or micromolar concentrations typically used in in vitro studies. A study has shown that this compound can inhibit cell growth by over 90% at a concentration of 1 µg/mL.[1]

  • Aqueous Solubility: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock in aqueous media, add the this compound stock dropwise to the medium while gently vortexing to ensure proper mixing and prevent precipitation.

Example Protocol for Preparing a 1 µM Working Solution:

  • Prepare an intermediate dilution by adding 10 µL of the 1 mM primary stock solution to 990 µL of cell culture medium. This results in a 10 µM intermediate solution.

  • Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium.

Experimental Workflow for Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Preparation of Working Solution cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for use intermediate Prepare Intermediate Dilution (in culture medium) thaw->intermediate working Prepare Final Working Solution (in culture medium) intermediate->working treat Treat Cells with Working Solution working->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Figure 1. Experimental workflow for this compound stock solution preparation and use in in vitro assays.

This compound Signaling Pathway

This compound, as a maytansinoid, exerts its cytotoxic effects by disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain Disruption Disruption of Microtubule Dynamics (Inhibition of Polymerization) This compound->Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization/Depolymerization Tubulin->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 2. Signaling pathway of this compound leading to apoptosis.

Safety Precautions

This compound is a highly potent cytotoxic agent and should be handled with extreme care.

  • Always work in a designated area, such as a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of the powder.

  • In case of contact with skin or eyes, wash immediately with copious amounts of water.

  • Dispose of all waste materials in accordance with institutional and local regulations for hazardous waste.

By following these guidelines, researchers can safely and effectively prepare this compound stock solutions for their in vitro studies, ensuring the generation of high-quality and reproducible data.

References

Application of Trewiasine in High-Throughput Screening: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trewiasine is a potent cytotoxic agent belonging to the maytansinoid family of natural products.[1][2] Isolated from plants of the Trewia genus, it exhibits significant antitumor activity.[1][2] As with other maytansinoids, the mechanism of action of this compound involves the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. The high potency of this compound makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays to identify and characterize potential drug leads.

Chemical Structure

This compound is a macrocyclic lactam, a structural analog of maytansine. Its complex architecture is fundamental to its biological activity, particularly its interaction with tubulin.

Caption: Chemical Structure of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, this compound inhibits the assembly of microtubules. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase (mitosis) of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, leading to programmed cell death.

Trewiasine_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (M-Phase) Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase via Cell_Viability_Workflow Start Start Seed Seed Cells in 384-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 AddCompound Add this compound/ Test Compounds Incubate1->AddCompound Incubate2 Incubate (72h) AddCompound->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Incubate3 Incubate (10 min) AddReagent->Incubate3 Read Read Luminescence Incubate3->Read End End Read->End Apoptosis_Assay_Workflow Start Start Seed Seed Cells in 384-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 AddCompound Add this compound/ Test Compounds Incubate1->AddCompound Incubate2 Incubate (24-48h) AddCompound->Incubate2 AddReagent Add Caspase-Glo® 3/7 Reagent Incubate2->AddReagent Incubate3 Incubate (1h) AddReagent->Incubate3 Read Read Luminescence Incubate3->Read End End Read->End

References

Application Note: Developing a Trewiasine-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trewiasine is a maytansinoid compound that has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1] As a member of the maytansinoid family, its mechanism of action is attributed to the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.[2] The development of drug resistance is a major obstacle in cancer chemotherapy, limiting the efficacy of many potent anti-cancer agents.[3] Understanding the mechanisms by which cancer cells acquire resistance to drugs like this compound is critical for developing strategies to overcome this challenge and for the discovery of novel therapeutics.[4]

This document provides a comprehensive protocol for the in vitro development of a this compound-resistant cancer cell line. The primary method involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of this compound, a process that selects for and expands a population of resistant cells.[5][6]

Principle

The development of a stable, drug-resistant cell line is achieved through a process of adaptation and selection under continuous drug pressure.[6] Parental cancer cells are initially treated with a low concentration of this compound (typically below the half-maximal inhibitory concentration, IC50). As the surviving cells adapt and proliferate, the drug concentration is incrementally increased. This stepwise escalation method mimics the acquisition of drug resistance observed in clinical settings and allows for the selection of a cell population capable of surviving and growing in the presence of high concentrations of the drug.[7][8] The resulting resistant cell line serves as an invaluable in vitro model for investigating the molecular mechanisms of this compound resistance.[9]

Experimental Workflow

The overall workflow for developing and characterizing a this compound-resistant cancer cell line consists of three main phases: initial sensitivity assessment, stepwise drug exposure for resistance development, and finally, characterization and validation of the resistant phenotype.

G cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Characterization start Select Parental Cancer Cell Line ic50 Determine this compound IC50 (e.g., MTT Assay) start->ic50 culture Culture cells with low-dose this compound (e.g., 1/2 IC50) ic50->culture increase Gradually Increase This compound Concentration culture->increase monitor Monitor Cell Viability and Proliferation increase->monitor monitor->increase Cells Recover stable Establish Stable Resistant Culture monitor->stable confirm Confirm Resistance (Determine new IC50) stable->confirm prolif Analyze Proliferation Rate confirm->prolif mech Investigate Mechanisms (e.g., Western Blot, Efflux Assays) prolif->mech G cluster_pathway This compound Action & Resistance cluster_resistance Potential Resistance Mechanisms This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits G2M G2/M Arrest Microtubules->G2M Bcl2 Bcl-2 (Anti-apoptotic) down G2M->Bcl2 Bax Bax (Pro-apoptotic) up G2M->Bax Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Efflux Increased Drug Efflux (e.g., P-gp/MDR1) Efflux->this compound Reduces intracellular concentration Target Tubulin Subunit Mutation Target->Microtubules Prevents drug binding Survival Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) Survival->Bcl2 Enhances inhibition of apoptosis

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Trewiasine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trewiasine in human plasma. This compound, a potent maytansinoid, and its analogues are of significant interest in drug development due to their cytotoxic properties. The presented method utilizes protein precipitation followed by solid-phase extraction (SPE) for sample cleanup. Given the presence of a free thiol group in the this compound structure, a reduction and alkylation step is incorporated to ensure accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies of this compound.

Introduction

This compound is a macrocyclic diterpenoid belonging to the maytansinoid family, a class of potent mitotic inhibitors. The unique structural features of maytansinoids, including this compound, make them promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. To support the preclinical and clinical development of this compound-based therapeutics, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

The chemical structure of this compound (Molecular Formula: C₃₈H₅₂ClN₂O₁₀, Molecular Weight: 734.3 g/mol ) reveals the presence of a free thiol moiety. This functional group is susceptible to oxidation and dimerization, which can lead to inaccurate quantification. To address this, the sample preparation protocol includes a reduction step using tris(2-carboxyethyl)phosphine (TCEP) followed by alkylation with N-ethylmaleimide (NEM), a strategy that has been successfully applied to the analysis of other thiol-containing maytansinoids like DM1.[1]

Experimental

Sample Preparation

A protein precipitation followed by solid-phase extraction (SPE) protocol is employed for the extraction of this compound from human plasma.

Reagents and Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • This compound reference standard

  • Maytansine (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-ethylmaleimide (NEM)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (Maytansine in 50:50 ACN:water).

  • Add 10 µL of 100 mM TCEP in water and incubate for 15 minutes at 37°C to reduce disulfide bonds.

  • Add 10 µL of 200 mM NEM in ACN and incubate for 15 minutes at 37°C to alkylate the free thiol group.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 500 µL of water containing 0.1% formic acid.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% A/10% B).

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 min, hold at 90% B for 2 min, re-equilibrate
Injection Volume 10 µL
Column Temperature 40°C
Run Time 10 minutes
Mass Spectrometry

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Mass Spectrometric Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: SRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (NEM adduct)859.4 [M+H]⁺647.325
859.4 [M+H]⁺585.335
Maytansine (IS)692.3 [M+H]⁺549.220
692.3 [M+H]⁺398.230

Note: The NEM adduct of this compound has a molecular weight of 734.3 + 125.1 = 859.4 g/mol . The proposed SRM transitions are based on the known fragmentation patterns of maytansinoids, which often involve cleavages in the macrocyclic ring and loss of side chains.

Method Validation (Expected Performance)

While experimental data for this compound is not available, the validation parameters for this method are expected to be similar to those reported for other maytansinoids quantified in plasma using LC-MS/MS.[1][2]

Table 4: Expected Method Validation Parameters

ParameterExpected Range/Value
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%
Recovery > 80%
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Stable under relevant storage and handling conditions

Data Presentation

The quantitative data from a typical pharmacokinetic study would be summarized in tables for clear comparison.

Table 5: Example Pharmacokinetic Data Summary

Time (hr)Mean Plasma Concentration (ng/mL) ± SD
0BQL (Below Quantifiable Limit)
0.545.2 ± 8.7
189.1 ± 15.3
275.6 ± 12.1
442.3 ± 7.5
815.8 ± 3.9
125.1 ± 1.2
241.2 ± 0.4

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition reduction Reduction (TCEP) is_addition->reduction alkylation Alkylation (NEM) reduction->alkylation ppt Protein Precipitation (Acetonitrile) alkylation->ppt spe Solid-Phase Extraction (SPE) ppt->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Components

method_components cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Protein_Precipitation Protein Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE LC Liquid Chromatography (C18 Column) SPE->LC Reduction_Alkylation Reduction & Alkylation MSMS Tandem Mass Spectrometry (SRM) LC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Inter-relationship of the analytical method components.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol, including a critical reduction and alkylation step, is designed to provide accurate and reproducible results for pharmacokinetic and other drug development studies. The expected performance characteristics demonstrate that this method is well-suited for the sensitive and selective analysis of this compound in a complex biological matrix.

References

Application Notes and Protocols: Immunofluorescence Staining for Microtubule Disruption by Trewiasine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trewiasine is a potent cytotoxic agent belonging to the maytansinoid family of compounds. Maytansinoids are known to exert their anticancer effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][] This document provides detailed application notes and protocols for visualizing and quantifying the disruptive effects of this compound on the microtubule network using immunofluorescence staining.

The mechanism of action of maytansinoids involves their binding to tubulin, the protein subunit of microtubules. This interaction inhibits tubulin polymerization, leading to microtubule depolymerization and disruption of the mitotic spindle, which ultimately results in cell cycle arrest and apoptosis.[1][3] Immunofluorescence microscopy is a powerful technique to visualize these effects, allowing for the direct observation of changes in microtubule morphology and organization within treated cells.

Data Presentation

The following tables summarize the cytotoxic activity of this compound and the microtubule-disrupting effects of related maytansinoids. This data can be used as a reference for designing experiments and interpreting results when studying this compound.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration for >90% Growth Inhibition
U937Histiocytic Lymphoma1 µg/mL
S180SarcomaNot Specified
HepatomaLiver CancerNot Specified
U14Cervical CancerNot Specified
Lewis Lung CarcinomaLung CancerNot Specified

Table 2: Quantitative Analysis of Microtubule Disruption by Maytansinoids (Proxy for this compound)

Data presented below is for maytansine and its derivatives, which are expected to have a similar mechanism of action to this compound.

ParameterMaytansineS-methyl DM1S-methyl DM4
IC50 for Microtubule Assembly Inhibition 1.0 ± 0.02 µM4.0 ± 0.1 µM1.7 ± 0.4 µM
Suppression of Microtubule Shortening Rate 35%70%Not Specified
Suppression of Microtubule Shortening Length 40%60%Not Specified
Suppression of Catastrophe Frequency 30%90%Not Specified
Dissociation Constant (KD) for Tubulin Binding 0.86 ± 0.2 µM0.93 ± 0.2 µMNot Specified

Experimental Protocols

Immunofluorescence Staining Protocol for Microtubule Disruption

This protocol details the steps for immunofluorescently labeling microtubules in cultured cells to observe the effects of this compound treatment.

Materials:

  • Cultured cells (e.g., U937, HeLa, A549)

  • This compound (or other maytansinoid)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody (e.g., DM1A clone)

  • Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 568)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Fixation:

    • For PFA fixation: Gently wash the cells once with pre-warmed PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

    • For methanol fixation: Gently wash the cells once with pre-warmed PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixation only): Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions. Remove the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards. Remove the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining: Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.

  • Final Washing: Wash the cells two times with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green or red channel) and the nuclei (blue channel).

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis cell_seeding Seed Cells on Coverslips trewiasine_treatment Treat with this compound cell_seeding->trewiasine_treatment fixation Fixation (PFA or Methanol) trewiasine_treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab dapi Nuclear Staining (DAPI) secondary_ab->dapi mounting Mount Coverslips dapi->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes: Flow Cytometry Analysis of Trewiasine-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trewiasine, a maytansinoid compound, has demonstrated significant cytotoxic activity against a variety of human cancer cell lines, positioning it as a compound of interest for oncological research and drug development.[1] Maytansinoids are known to function as antineoplastic agents by disrupting microtubule dynamics, which can lead to cell cycle arrest and subsequent apoptosis.[1][2] Analyzing the cell cycle is a critical step in characterizing the mechanism of action of potential anticancer drugs. Flow cytometry, particularly when coupled with propidium iodide (PI) staining, offers a robust and quantitative method to assess the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[3]

These application notes provide a comprehensive protocol for utilizing flow cytometry to analyze cell cycle arrest in cancer cells induced by this compound.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[4] The fluorescence intensity emitted by PI is directly proportional to the total amount of DNA within a cell.[4] This stoichiometric binding allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 Phase: Cells contain a normal (2N) amount of DNA.

  • S Phase: Cells are actively synthesizing DNA and thus have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and contain a doubled (4N) amount of DNA before division.

By treating cancer cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase, thereby identifying specific points of cell cycle arrest. An accumulation of cells in a particular phase (e.g., G2/M) is indicative of the drug's inhibitory effect at that checkpoint.

Data Presentation: this compound-Induced Cell Cycle Arrest

The following table presents hypothetical data from an experiment where U937 human cancer cells, which are sensitive to this compound, were treated with increasing concentrations of the compound for 24 hours.[1] The data illustrates a dose-dependent accumulation of cells in the G2/M phase, which is characteristic of microtubule-targeting agents.

Table 1: Effect of this compound on Cell Cycle Distribution in U937 Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µg/mL)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (0.1 µg/mL)40.1 ± 2.824.6 ± 2.135.3 ± 3.0
This compound (0.5 µg/mL)25.7 ± 2.215.1 ± 1.959.2 ± 4.1
This compound (1.0 µg/mL)15.3 ± 1.98.9 ± 1.575.8 ± 5.5

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the flow cytometry analysis and the putative signaling pathway for this compound-induced cell cycle arrest.

G Experimental Workflow for Cell Cycle Analysis cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis A 1. Seed Cancer Cells (e.g., U937) B 2. Treat with this compound (Varying Concentrations) A->B C 3. Incubate for 24h B->C D 4. Harvest Cells C->D E 5. Fix with Cold 70% Ethanol D->E F 6. Treat with RNase A E->F G 7. Stain with Propidium Iodide (PI) F->G H 8. Acquire Samples on Flow Cytometer G->H I 9. Gate on Single Cells H->I J 10. Analyze DNA Content Histograms I->J K 11. Quantify Cell Cycle Phases J->K

Caption: Workflow from cell treatment to flow cytometry data analysis.

G Hypothetical Signaling Pathway for this compound Action This compound This compound (Maytansinoid) Microtubules Microtubule Polymerization This compound->Microtubules Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC Disruption leads to APC_Cdc20 APC/C-Cdc20 Complex SAC->APC_Cdc20 Inhibits CyclinB1 Cyclin B1 Degradation APC_Cdc20->CyclinB1 Prevents CDK1 CDK1 Activity CyclinB1->CDK1 Stabilization maintains G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Sustained activity causes

Caption: this compound inhibits microtubules, leading to G2/M arrest.

Detailed Experimental Protocols

This section provides a step-by-step protocol for analyzing this compound-induced cell cycle arrest using propidium iodide staining and flow cytometry.

1. Materials and Reagents

  • Cell Line: Human cancer cell line of interest (e.g., U937, MCF-7, HCT-116).

  • This compound: Stock solution of known concentration (e.g., in DMSO).

  • Complete Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, sterile-filtered.

  • Trypsin-EDTA: For adherent cells.

  • 70% Ethanol: Ice-cold, prepared with distilled water.[4]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS.[4]

    • 100 µg/mL RNase A (DNase-free) in PBS.[4]

    • Optional: 0.1% (v/v) Triton X-100 in PBS to aid permeabilization.[5]

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • Flow cytometry tubes (5 mL).

    • Refrigerated centrifuge.

    • Vortex mixer.

    • Flow cytometer.

2. Cell Culture and Treatment

  • Cell Seeding: Culture cells under standard conditions. Seed approximately 1 x 10^6 cells into appropriate culture vessels (e.g., 6-well plates). Allow cells to adhere and resume growth for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Incubation: Remove the medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose). Incubate the cells for the desired time period (e.g., 24 hours).

3. Cell Harvesting and Fixation

  • Harvesting (Adherent Cells): Aspirate the medium, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a centrifuge tube.

  • Harvesting (Suspension Cells): Transfer the cell suspension directly to a centrifuge tube.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.[4] Discard the supernatant.

  • Washing: Resuspend the cell pellet in 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol drop-wise to prevent cell clumping.[4][6]

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for up to several weeks for storage.[4][6]

4. Propidium Iodide Staining

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, as fixed cells are less dense.[4] Carefully discard the ethanol supernatant.

  • Washing: Wash the cells twice with 3 mL of PBS, centrifuging after each wash.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure that only DNA is stained.[4]

  • PI Staining: Add 400 µL of PI solution (50 µg/mL) to the cell suspension and mix well.[4]

  • Incubation: Incubate the tubes at room temperature for 10-30 minutes, protected from light.[4][5]

5. Flow Cytometry Analysis

  • Instrument Setup: Set up the flow cytometer to measure fluorescence in the linear scale. Use the appropriate channel for PI (e.g., PE or PerCP).

  • Data Acquisition: Analyze the samples on the flow cytometer, acquiring at least 10,000 events per sample.[4] Use a low flow rate to improve data resolution.[6]

  • Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population. To exclude cell doublets and aggregates, use a pulse-width vs. pulse-area plot for the PI fluorescence signal.[6]

  • Data Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for the Synthesis of Trewiasine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Trewiasine analogues, a class of potent microtubule-targeting agents with significant potential in cancer therapy. Detailed protocols for the synthesis of lead compounds and relevant biological assays are included to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring maytansinoid isolated from Trewia nudiflora. Maytansinoids are highly cytotoxic compounds that exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This property makes them attractive payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The development of this compound analogues aims to optimize their pharmacological properties, including potency, stability, and suitability for conjugation to delivery platforms.

Data Presentation: Cytotoxicity of this compound Analogues

The following tables summarize the in vitro cytotoxicity (IC50 values) of various maytansinoid analogues against different human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.

Table 1: Cytotoxicity (IC50) of Maytansinoid Analogues in A549, A2780, and A2780AD Cell Lines

CompoundA549 (nM)A2780 (nM)A2780AD (nM)
Maytansinol >1000>1000>1000
Analogue 1 10.51.25.5
Analogue 2 8.70.94.2
Analogue 3 15.22.510.1
Analogue 4 5.10.52.3
Analogue 5 22.84.118.6

Data compiled from published research.[1] A549: lung carcinoma; A2780: ovarian carcinoma; A2780AD: multidrug-resistant ovarian carcinoma.

Table 2: Cytotoxicity (IC50) of Maytansinoid Analogues on KB Cancer Cell Line

CompoundIC50 (pM)
AP3 85
Maytansine 35
DM4Me 25
ADP-AP3 60
ADP-maytansine 20
ADP-DM4Me 15
PDP-AP3 70

Data represents maytansine-equivalent concentrations.[2] KB: human head and neck cancer cell line.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Analogues by Acylation of Maytansinol

This protocol describes a general method for the synthesis of this compound analogues through the esterification of the C3 hydroxyl group of maytansinol with various carboxylic acid side chains.

Materials:

  • Maytansinol

  • Desired carboxylic acid (with a side chain for analogue variation)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Standard laboratory glassware (dried)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve maytansinol (1 equivalent) in anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added.

  • Addition of Reagents: To the stirred solution, add the desired carboxylic acid (1.5-2 equivalents) and DMAP (0.1-0.2 equivalents).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.5-2 equivalents) or EDCI (1.5-2 equivalents) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound analogue.

  • Characterization: Characterize the purified analogue by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic activity of the synthesized this compound analogues against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound analogues dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Apoptosis Induced by Microtubule Disruption

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_intrinsic_pathway Intrinsic Apoptosis Pathway cluster_execution_pathway Execution Pathway This compound This compound Analogue Tubulin Tubulin Polymerization Inhibition This compound->Tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest Bcl2 Bcl-2 Family (Bax, Bak activation) MitoticArrest->Bcl2 Stress Signal Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound analogues.

Drug Discovery Workflow for this compound Analogues

drug_discovery_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_development Preclinical Development Start Start: Maytansinol Synthesis Analogue Synthesis (Acylation) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (IC50 Determination) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR SAR->Synthesis Iterative Design Lead Lead Optimization SAR->Lead ADME ADME/Tox Studies Lead->ADME InVivo In Vivo Efficacy Models ADME->InVivo Candidate Candidate Selection InVivo->Candidate

References

Application Notes and Protocols for Trewiasine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing specific, recent data on Trewiasine in combination with other chemotherapeutics is limited. The following application notes and protocols are based on the well-established mechanism of action of the maytansinoid class of compounds, to which this compound belongs.[1][2][3] These guidelines are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound in combination cancer therapy.

Introduction and Rationale

This compound is a naturally occurring maytansinoid, a class of potent anti-mitotic agents.[2][3] Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[1][4][5] By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[][]

The rationale for combining this compound with other chemotherapeutic agents stems from the principle of synergistic or additive cytotoxicity, aiming to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce individual drug dosages to minimize toxicity.[8][9] Combining agents with different mechanisms of action can target cancer cells at various stages of the cell cycle and through distinct molecular pathways.

Potential Combination Strategies:

  • With DNA Damaging Agents (e.g., Cisplatin, Carboplatin): this compound induces mitotic arrest, which could sensitize cancer cells to the DNA-damaging effects of platinum-based drugs. Cells arrested in mitosis may have compromised DNA repair mechanisms, enhancing the efficacy of DNA-damaging agents.

  • With Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide): By arresting cells in the G2/M phase, this compound may increase the population of cells susceptible to topoisomerase inhibitors, which target enzymes essential for DNA replication and transcription.

  • With Anti-metabolites (e.g., Gemcitabine, 5-Fluorouracil): While anti-metabolites primarily act during the S phase of the cell cycle, a sequential treatment regimen could be effective. Treatment with an anti-metabolite followed by this compound could target cells that escape the S-phase blockade and progress to mitosis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of maytansinoids like this compound is the disruption of microtubule polymerization.[1][4] This leads to a cascade of intracellular events culminating in apoptosis.

Signaling Pathway for Maytansinoid-Induced Apoptosis:

Maytansinoids bind to tubulin, preventing the formation of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle.[10] This mitotic arrest triggers the intrinsic apoptotic pathway, characterized by:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Prolonged mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[11]

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[11]

  • Apoptosome Formation and Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and activation of the initiator caspase-9.[12] Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7.[10][11]

  • Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[10]

G cluster_0 Cell Exterior cluster_1 Cytoplasm Other_Chemotherapeutic Other Chemotherapeutic (e.g., DNA Damaging Agent) DNA_Damage DNA Damage Other_Chemotherapeutic->DNA_Damage Induces This compound This compound (Maytansinoid) Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Leads to Bcl2_Family Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Mitotic_Arrest->Bcl2_Family Triggers Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Potentiates effect of Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Induces Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Promotes Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Cleaves PARP_Cleavage->Apoptosis DNA_Damage->Apoptosis Potentiates G cluster_workflow Experimental Workflow for Synergy Assessment cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay start Start: Select Cancer Cell Line seed_cells Seed Cells in 96-well and 6-well plates start->seed_cells prepare_drugs Prepare Drug Dilutions (this compound & Partner Drug) seed_cells->prepare_drugs treat_cells Treat Cells (Single Agents & Combinations) prepare_drugs->treat_cells incubate Incubate (e.g., 72h for viability, 48h for apoptosis) treat_cells->incubate viability_assay Perform MTT or CellTiter-Glo Assay incubate->viability_assay harvest_cells Harvest Cells incubate->harvest_cells read_plate Read Absorbance/Luminescence viability_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_ci Calculate Combination Index (CI) calc_ic50->calc_ci end_point End: Determine Synergistic Effect calc_ci->end_point stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis quantify_apoptosis->end_point

References

Trewiasine: A Potent Maytansinoid for Probing Microtubule Dynamics in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trewiasine is a naturally occurring maytansinoid, a class of potent microtubule-targeting agents.[1][2] As an analog of maytansine, this compound exerts its biological effects by interacting with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, a process crucial for various cellular functions including cell division, intracellular transport, and maintenance of cell shape.[2][3] The potent nature of maytansinoids makes them valuable tools for studying the intricate processes governed by microtubule dynamics in live cells and holds significant promise in the development of novel anticancer therapeutics.[1][2]

This document provides detailed application notes and protocols for the use of this compound in studying microtubule dynamics in live cells. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented effects of closely related and extensively studied maytansinoids, such as maytansine and its derivatives (DM1 and DM4).[1][2][3][4]

Mechanism of Action

This compound, like other maytansinoids, binds to tubulin at the vinca alkaloid binding site.[2] This binding inhibits tubulin polymerization and, at sub-stoichiometric concentrations, potently suppresses the dynamic instability of microtubules. The primary mechanism of action is the suppression of microtubule growth and shortening rates, as well as a reduction in the frequency of catastrophes (the switch from a growing to a shrinking state).[2][3] This leads to a stabilization of the microtubule network, mitotic arrest, and ultimately, apoptosis in proliferating cells.[2]

Trewiasine_Mechanism_of_Action cluster_cell Live Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Vinca Site Dynamics Suppressed Microtubule Dynamics This compound->Dynamics Inhibits Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest Dynamics->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of this compound action on microtubules.

Data Presentation

The following tables summarize the quantitative effects of maytansinoids on microtubule dynamics, both in vitro and in live cells. This data, derived from studies on maytansine and its derivatives, serves as a strong reference for the expected effects of this compound.

Table 1: Effect of Maytansinoids on in vitro Microtubule Dynamic Instability [3][4]

ParameterControlMaytansine (100 nM)S-methyl-DM1 (100 nM)S-methyl-DM4 (100 nM)
Growth Rate (µm/min)1.2 ± 0.10.8 ± 0.1 (-33%)0.5 ± 0.1 (-58%)0.6 ± 0.1 (-50%)
Shortening Rate (µm/min)15.0 ± 1.09.8 ± 0.8 (-35%)4.5 ± 0.5 (-70%)5.5 ± 0.6 (-63%)
Catastrophe Frequency (/s)0.010 ± 0.0010.007 ± 0.001 (-30%)0.001 ± 0.000 (-90%)0.003 ± 0.001 (-70%)
Rescue Frequency (/s)0.005 ± 0.0010.006 ± 0.001 (+20%)0.008 ± 0.001 (+60%)0.007 ± 0.001 (+40%)
Dynamicity (µm/s)0.250.14 (-44%)0.04 (-84%)0.07 (-72%)

Table 2: Effect of Maytansinoids on Microtubule Dynamics in Live MCF7 Cells [2]

ParameterControl (DMSO)Maytansine (340 pM)S-methyl DM1 (340 pM)
Growth Rate (µm/min)10.8 ± 0.56.8 ± 0.4 (-37%)7.8 ± 0.5 (-28%)
Shortening Rate (µm/min)16.2 ± 0.88.9 ± 0.6 (-45%)12.6 ± 0.7 (-22%)
Catastrophe Frequency (/s)0.023 ± 0.0020.009 ± 0.001 (-61%)0.015 ± 0.002 (-36%)
Rescue Frequency (/s)0.032 ± 0.0030.038 ± 0.004 (+19%)0.054 ± 0.005 (+68%)

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics

This protocol describes the use of this compound to study its effect on microtubule dynamics in live cells using fluorescence microscopy.

Live_Cell_Imaging_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Seeding (e.g., HeLa, MCF7) B 2. Transfection/Transduction (e.g., GFP-Tubulin) A->B C 3. This compound Treatment (Titrated concentrations) B->C D 4. Live-Cell Imaging (Time-lapse microscopy) C->D E 5. Image Analysis (Tracking microtubule ends) D->E F 6. Data Quantification (Growth/shortening rates, catastrophe/rescue frequencies) E->F

Caption: Workflow for live-cell imaging of microtubule dynamics.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, MCF7)

  • Complete cell culture medium

  • Glass-bottom imaging dishes

  • Fluorescently-labeled tubulin (e.g., plasmid encoding GFP-α-tubulin or a cell-permeable microtubule dye like Tubulin Tracker™)

  • Transfection reagent or viral vectors

  • This compound stock solution (in DMSO)

  • Live-cell imaging medium (e.g., CO2-independent medium)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Labeling Microtubules:

    • Transfection: If using a fluorescent protein-tubulin fusion, transfect the cells according to the manufacturer's protocol 24-48 hours before imaging.

    • Dye Loading: If using a cell-permeable dye, follow the manufacturer's instructions for labeling.[5]

  • This compound Treatment:

    • On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of this compound. A concentration range of 100 pM to 10 nM is a good starting point based on data from related maytansinoids.[2]

    • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

    • Incubate the cells for a sufficient time to allow the drug to take effect (e.g., 1-4 hours).

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire time-lapse images of cells expressing the fluorescently labeled tubulin.

      • Acquisition Rate: 1-2 frames per second is typically sufficient to capture microtubule dynamics.

      • Duration: Acquire images for 2-5 minutes per cell.

      • Microscope Settings: Use the lowest possible laser power to minimize phototoxicity.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with plugins like MTrackJ, or commercial software) to manually or semi-automatically track the plus-ends of individual microtubules over time.

    • Generate life history plots for each tracked microtubule, showing its length as a function of time.

  • Data Quantification:

    • From the life history plots, calculate the following parameters for a population of microtubules in control and this compound-treated cells:

      • Growth Rate: The slope of the line during periods of elongation.

      • Shortening Rate: The absolute value of the slope during periods of shortening.

      • Catastrophe Frequency: The total number of catastrophes divided by the total time spent in the growing phase.

      • Rescue Frequency: The total number of rescues divided by the total time spent in the shortening phase.

Protocol 2: Cytotoxicity Assay to Determine Optimal Working Concentration

It is crucial to determine the cytotoxic concentration of this compound for your specific cell line to ensure that live-cell imaging experiments are conducted at non-lethal concentrations that primarily affect microtubule dynamics. The MTT assay is a common method for this purpose.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow (MTT) A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 1 pM to 1 µM).

    • Include wells with vehicle control (DMSO) and wells with medium only (background control).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period relevant to your planned live-cell experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

    • For live-cell imaging, use concentrations well below the IC50 value to minimize cytotoxic effects.

Conclusion

This compound, as a member of the maytansinoid family, is a powerful tool for investigating the complex regulation of microtubule dynamics in living cells. By potently suppressing microtubule instability, it allows for the detailed study of the consequences of a stabilized microtubule network on various cellular processes. The protocols provided here offer a framework for researchers to utilize this compound effectively in their live-cell imaging and cell biology experiments. It is recommended to perform careful dose-response studies to identify the optimal, non-cytotoxic concentrations for elucidating the specific effects on microtubule dynamics in the cell type of interest.

References

Trewiasine's Impact on Apoptotic Proteins: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols outlining the western blot analysis of Trewiasine's effect on key apoptotic proteins. These guidelines provide a comprehensive framework for investigating the pro-apoptotic potential of this compound, a compound that has demonstrated cytotoxic activity against various cancer cell lines.

These application notes are designed to assist in the precise quantification of changes in protein expression levels crucial to the apoptotic process. By following the detailed protocols, researchers can effectively analyze the influence of this compound on the delicate balance between pro-apoptotic and anti-apoptotic proteins, offering insights into its mechanism of action.

Data Presentation: Quantitative Analysis of Apoptotic Protein Expression

The following tables summarize the hypothetical dose-dependent effects of this compound on the expression levels of key apoptotic proteins, as would be determined by quantitative western blot analysis. This data is representative of typical results expected from such studies and serves as a template for presenting experimental findings.

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins

Treatment GroupConcentration (µM)Bcl-2 (Relative Density)Bax (Relative Density)Bax/Bcl-2 Ratio
Control01.00 ± 0.051.00 ± 0.061.00
This compound10.85 ± 0.041.20 ± 0.071.41
This compound50.62 ± 0.031.55 ± 0.082.50
This compound100.35 ± 0.021.90 ± 0.095.43

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on the Activation of Caspase-3 and Cleavage of PARP

Treatment GroupConcentration (µM)Cleaved Caspase-3 (Relative Density)Cleaved PARP (Relative Density)
Control01.00 ± 0.041.00 ± 0.05
This compound11.80 ± 0.091.65 ± 0.08
This compound53.50 ± 0.153.10 ± 0.14
This compound105.20 ± 0.214.80 ± 0.19

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for the western blot analysis of apoptotic proteins in response to this compound treatment.

Cell Culture and this compound Treatment
  • Culture selected cancer cells (e.g., HeLa, MCF-7, or A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Western Blotting
  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow for western blot analysis.

Trewiasine_Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_Caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Image Analysis & Quantification I->J

Caption: Experimental workflow for Western Blot analysis.

Application Notes and Protocols for Establishing a Trewiasine-based ADC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a Trewiasine-based Antibody-Drug Conjugate (ADC). This compound, a potent maytansinoid microtubule inhibitor, can be effectively conjugated to a targeting antibody to create a highly specific and cytotoxic therapeutic agent.[1][2] The following sections detail the principles, protocols, and data analysis for the successful establishment of a this compound-based ADC.

Introduction to this compound-based ADCs

This compound is a maytansinoid compound that exhibits significant cytotoxic activity against a variety of cancer cell lines.[1][2] Like other maytansinoids, its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[3][4] By conjugating this compound to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, the potent cytotoxicity of the payload can be directed to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[5]

The key components of a this compound-based ADC are:

  • Monoclonal Antibody (mAb): A highly specific antibody that recognizes a tumor surface antigen.

  • This compound (Payload): A potent cytotoxic maytansinoid.

  • Linker: A chemical moiety that connects the antibody to the this compound payload. The choice of linker is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell.

This compound-ADC Signaling Pathway

The cytotoxic effect of a this compound-based ADC is initiated by its binding to the target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker is cleaved, releasing the this compound payload. This compound then binds to tubulin, disrupting microtubule dynamics. This interference with microtubule function activates the mitotic spindle assembly checkpoint, leading to cell cycle arrest in the M phase and ultimately triggering apoptosis through the mitochondrial pathway, which involves the phosphorylation of Bcl-2 and the activation of caspases.[4][6][7]

Trewiasine_ADC_Signaling_Pathway ADC This compound-ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking This compound Free this compound Lysosome->this compound Linker Cleavage Tubulin Tubulin This compound->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization SAC Spindle Assembly Checkpoint Activation Microtubule->SAC M_arrest Mitotic Arrest (G2/M Phase) SAC->M_arrest Bcl2_phos Bcl-2 Phosphorylation M_arrest->Bcl2_phos Mitochondria Mitochondrial Pathway Bcl2_phos->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound-ADC Mechanism of Action

Experimental Protocols

The following protocols provide a framework for the conjugation, purification, and characterization of a this compound-based ADC.

This compound-Antibody Conjugation (Lysine-based)

This protocol describes a common method for conjugating a maytansinoid payload to an antibody via surface-exposed lysine residues using a heterobifunctional linker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5][8][9]

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with a thiol-reactive handle (this compound-SH)

  • SMCC linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Workflow Diagram:

Conjugation_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep linker_activation Linker Activation of Antibody (mAb + SMCC) antibody_prep->linker_activation conjugation Conjugation Reaction (Activated mAb + this compound-SH) linker_activation->conjugation payload_prep Prepare this compound-SH Solution payload_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization of ADC purification->characterization end End characterization->end

This compound-ADC Conjugation Workflow

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Conjugation Buffer to remove any primary amine-containing species. Adjust the mAb concentration to 5-10 mg/mL.

  • Linker Activation of Antibody: a. Dissolve the SMCC linker in anhydrous DMF or DMSO to a concentration of 10 mM. b. Add a 5-10 fold molar excess of the SMCC solution to the mAb solution. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Removal of Excess Linker: Remove the unreacted SMCC linker by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with Conjugation Buffer.

  • Conjugation Reaction: a. Dissolve this compound-SH in anhydrous DMF or DMSO. b. Immediately add a 5-10 fold molar excess of the this compound-SH solution to the activated mAb solution. c. Incubate the reaction at room temperature for 16-18 hours or at 4°C for 24-48 hours with gentle mixing, protected from light.

  • Quenching: Add a quenching solution (e.g., Tris-HCl) to a final concentration of 10-20 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the this compound-ADC from unconjugated this compound and other small molecules by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the purified ADC for concentration, Drug-to-Antibody Ratio (DAR), aggregation, and purity.

Characterization of this compound-ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

The average number of this compound molecules conjugated to each antibody can be determined using UV/Vis spectroscopy, provided that the antibody and this compound have distinct absorbance maxima.[10][11][12]

Procedure:

  • Measure the absorbance of the purified this compound-ADC solution at 280 nm (for the antibody) and the absorbance maximum of this compound (e.g., ~252 nm for maytansinoids).

  • Calculate the concentration of the antibody and the conjugated this compound using the Beer-Lambert law and solving a set of simultaneous equations, using the known extinction coefficients of the antibody and this compound at both wavelengths.

  • The DAR is the molar ratio of this compound to the antibody.

Representative Data:

ParameterValueReference
Antibody Extinction Coefficient at 280 nm (εAb,280)210,000 M-1cm-1(Typical for IgG)
This compound Extinction Coefficient at 280 nm (εDrug,280)5,000 M-1cm-1(Hypothetical)
Antibody Extinction Coefficient at λmax of Drug (εAb,λmax)60,000 M-1cm-1(Hypothetical)
This compound Extinction Coefficient at λmax (εDrug,λmax)28,000 M-1cm-1(Hypothetical)
Calculated Average DAR 3.5 - 4.0 (Expected Range)

HIC separates ADC species based on their hydrophobicity. Since this compound is a hydrophobic molecule, ADCs with a higher number of conjugated this compound molecules will be more hydrophobic and will have a longer retention time on the HIC column.[13][14][15]

Procedure:

  • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Inject the purified this compound-ADC.

  • Elute the ADC species with a decreasing salt gradient.

  • Monitor the elution profile at 280 nm. The different peaks correspond to the antibody with different numbers of conjugated this compound molecules (DAR 0, 1, 2, etc.).

  • The average DAR can be calculated from the relative area of each peak.

Representative Data:

ADC SpeciesRetention Time (min)Peak Area (%)
Unconjugated mAb (DAR=0)8.55.2
DAR=110.210.8
DAR=212.120.5
DAR=313.828.3
DAR=415.225.1
DAR=516.58.1
DAR>5>17.02.0
Calculated Average DAR 3.6

SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation, which is a critical quality attribute.[16][17][18]

Procedure:

  • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Inject the purified this compound-ADC.

  • Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.

  • Calculate the percentage of aggregate from the peak areas.

Representative Data:

SpeciesRetention Time (min)Peak Area (%)Specification
Aggregate8.21.5< 5%
Monomer10.598.5> 95%
In Vitro Efficacy Assessment

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. This assay is used to determine the IC50 (half-maximal inhibitory concentration) of the this compound-ADC.[1][19][20][21]

Workflow Diagram:

Cytotoxicity_Workflow start Start cell_seeding Seed Target and Control Cells start->cell_seeding adc_treatment Treat with Serial Dilutions of this compound-ADC cell_seeding->adc_treatment incubation Incubate for 72-96h adc_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation end End ic50_calculation->end

In Vitro Cytotoxicity Assay Workflow

Procedure:

  • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free this compound.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

Representative IC50 Data:

Cell LineAntigen ExpressionThis compound-ADC IC50 (nM)Unconjugated mAb IC50 (nM)Free this compound IC50 (nM)
SK-BR-3High0.5 - 5> 100050 - 100
BT-474High1 - 10> 100050 - 100
MDA-MB-468Negative> 1000> 100075 - 150
U937(Reference)N/AN/A~1 µg/mL (~1.3 µM)[2]

This assay confirms that the ADC is internalized by the target cells upon binding to the surface antigen.[22][23][24][25]

Procedure:

  • Label the this compound-ADC with a fluorescent dye (e.g., Alexa Fluor 488).

  • Incubate the target cells with the fluorescently labeled ADC at 4°C to allow for surface binding.

  • Wash the cells to remove unbound ADC.

  • Shift the temperature to 37°C to allow for internalization.

  • At different time points, take aliquots of the cells and quench the surface fluorescence with a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).

  • Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.

Representative Data:

Time Point (hours)Mean Fluorescence Intensity (Internalized)
0Baseline
1Increased
4Further Increased
24Plateau or slight decrease

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the successful development and characterization of a this compound-based ADC. By following these methodologies, researchers can generate a well-characterized and potent ADC for further preclinical and clinical evaluation. Careful attention to the conjugation process, thorough analytical characterization, and robust in vitro efficacy testing are paramount to the successful establishment of a novel this compound-based ADC therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Trewiasine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trewiasine in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a maytansinoid compound with significant cytotoxic activity against a variety of human cancer cell lines.[1] As a maytansinoid, its primary mechanism of action is the inhibition of microtubule polymerization.[2][] this compound binds to tubulin, the protein subunit of microtubules, and prevents its assembly into functional microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][]

Q2: In which solvents can I dissolve this compound?

While specific solubility data for this compound is limited, information from structurally and functionally similar maytansinoids, such as Maytansine, Ansamitocin P-3, and Mertansine (DM1), strongly suggests that Dimethyl Sulfoxide (DMSO) is an effective solvent.[4][5][6][7] For other maytansinoids, solubility has also been reported in ethanol, methanol, and Dimethylformamide (DMF).[6][][9] It is recommended to start with DMSO for preparing stock solutions.

Q3: What is the recommended starting concentration for a this compound stock solution?

Based on data for analogous maytansinoids, a starting stock solution of 1-10 mM in 100% DMSO is a reasonable starting point. For example, Maytansine can be dissolved in DMSO at up to 60 mg/mL (approximately 86.68 mM), and Ansamitocin P-3 is soluble in DMSO at 50 mM.[4][5] Mertansine (DM1) is soluble in DMSO at approximately 20 mg/mL.[6] Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q4: How should I store this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: Improving this compound Solubility

Problem: this compound is not fully dissolving in DMSO.

Possible Cause Troubleshooting Step
Insufficient Solvent Volume Increase the volume of DMSO to decrease the concentration of this compound.
Precipitation at Room Temperature Gently warm the solution in a 37°C water bath for a short period.
Compound Aggregation Use sonication to break up aggregates and enhance dissolution. Sonication is often recommended for dissolving maytansinoids.[4]
Low Quality or Old DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO (which has absorbed water) can have a significant impact on the solubility of some compounds.[1][7]

Problem: this compound precipitates when diluted into aqueous cell culture medium.

Possible Cause Troubleshooting Step
Poor Aqueous Solubility Lower the final concentration of this compound in the cell culture medium. Perform a serial dilution to determine the highest tolerable concentration without precipitation.
High Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
Rapid Dilution Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even mixing.
Presence of Serum Prepare the final dilution in serum-free medium first, and then add serum if required by the experimental protocol. Components in serum can sometimes interact with the compound and affect its solubility.

Quantitative Data: Solubility of this compound Analogs

The following table summarizes the solubility of maytansinoid compounds structurally related to this compound in various solvents. This data can be used as a reference for preparing this compound solutions.

CompoundSolventSolubility
Maytansine DMSO60 mg/mL (86.68 mM)
H₂OInsoluble
Ansamitocin P-3 DMSO≥ 100 mg/mL (157.44 mM)
Ethanol1 mg/mL
Methanol10 mg/mL
DMF20 mg/mL
Mertansine (DM1) DMSO20 mg/mL
DMF33 mg/mL
Ethanol0.25 mg/mL

Note: Sonication is often recommended to achieve maximum solubility for these compounds.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Aseptically weigh out the desired amount of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration as the treated wells).

    • Remove the old medium from the cells and add the this compound dilutions and controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Desired Duration treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Analyze Data & Calculate Cell Viability read_absorbance->analyze_data

Caption: Experimental workflow for a cell viability assay using this compound.

Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: this compound's mechanism of action leading to apoptosis.

References

Trewiasine stability issues in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues researchers may encounter when working with a new compound like trewiasine.

Question Answer and Troubleshooting Steps
1. My this compound stock solution in DMSO is showing precipitates. What should I do? Possible Causes: Low Solubility: The concentration of this compound may exceed its solubility limit in DMSO.Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which may decrease the solubility of the compound.[1][2]Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation for some compounds.[2][3]Troubleshooting: Gentle Warming: Warm the stock solution in a 37°C water bath for a few minutes and vortex to see if the precipitate redissolves.Sonication: Use a sonicator bath to aid in solubilization.Lower Concentration: If precipitation persists, consider preparing a new stock solution at a lower concentration.Aliquot and Store Properly: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] Store in tightly sealed vials at -20°C or -80°C, protected from light.
2. I'm seeing inconsistent results in my cell-based assays with this compound. Could it be a stability issue? Possible Causes: Degradation in Media: this compound may be unstable in the aqueous, nutrient-rich environment of cell culture media.Interaction with Media Components: The compound may interact with components of the media, such as serum proteins or vitamins.Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure.Troubleshooting: Perform a Stability Test: Use the protocol provided below ("Experimental Protocol: Assessing this compound Stability in Cell Culture Media") to determine the stability of this compound in your specific media over the time course of your experiment.[4]Prepare Fresh dilutions: Always prepare fresh dilutions of this compound in cell culture media immediately before adding to cells.[2]Minimize Light Exposure: Protect this compound solutions from light, especially if its light sensitivity is unknown.Control for DMSO Effects: Ensure that the final concentration of DMSO in your cell culture is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle control (media with the same concentration of DMSO) in all experiments.
3. How can I determine the optimal concentration of this compound to use in my experiments? Recommendation: Perform a dose-response experiment using a cell viability assay, such as the MTT assay (see protocol below).[5][6][7][8] This will help you determine the cytotoxic concentration range of this compound for your specific cell line and guide the selection of concentrations for further experiments.
4. My experimental results are not reproducible. What are some general tips for cell-based assays? General Best Practices: Cell Health: Ensure your cells are healthy, in the exponential growth phase, and free from contamination (e.g., mycoplasma).[9][10]Consistent Cell Seeding: Inconsistent cell numbers can lead to variability. Use a reliable method for cell counting and ensure even cell distribution in multi-well plates.[11]Avoid Edge Effects: Evaporation can be higher in the outer wells of a multi-well plate, affecting compound concentration. It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data points.[11]Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents.[10]

Experimental Protocols

Experimental Protocol: Assessing this compound Stability in DMSO

This protocol provides a general method to assess the stability of a compound in DMSO over time.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for HPLC mobile phase)

  • HPLC or LC-MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one aliquot from each storage condition.

  • Dilute the sample in an appropriate solvent (e.g., acetonitrile) for HPLC or LC-MS analysis.

  • Analyze the samples to determine the peak area of the parent compound.

  • Compare the peak area of the stored samples to the peak area of the sample at time 0 to calculate the percentage of compound remaining.

Data Presentation:

Storage ConditionTime Point% this compound Remaining
Room Temperature0 h100%
24 hUser-determined value
72 hUser-determined value
4°C0 h100%
24 hUser-determined value
72 hUser-determined value
-20°C0 h100%
24 hUser-determined value
72 hUser-determined value
Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol helps determine if this compound degrades in the cell culture media used for your experiments.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS system

Methodology:

  • Spike your cell culture medium with this compound to the final concentration you use in your experiments (e.g., 10 µM).

  • Incubate the medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

  • Process the samples to remove proteins that might interfere with analysis (e.g., protein precipitation with cold acetonitrile).

  • Analyze the samples by HPLC or LC-MS to quantify the amount of this compound remaining. [4]

  • Compare the results to the amount present at time 0.

Data Presentation:

Time Point in Media at 37°C% this compound Remaining
0 h100%
2 hUser-determined value
4 hUser-determined value
8 hUser-determined value
24 hUser-determined value
48 hUser-determined value
Experimental Protocol: MTT Assay for Cell Viability

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. [5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [5]

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. [7]

Visualizations

Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Results with this compound check_stability Assess Compound Stability start->check_stability check_assay Review Assay Protocol start->check_assay stability_dmso Stability in DMSO? (Protocol 1) check_stability->stability_dmso Stock Solution stability_media Stability in Media? (Protocol 2) check_stability->stability_media Working Solution assay_cells Cell Health & Seeding Consistent? check_assay->assay_cells assay_controls Proper Controls (Vehicle, Positive)? check_assay->assay_controls assay_technique Pipetting & Technique Accurate? check_assay->assay_technique solution_dmso Prepare Fresh Stock Aliquot & Store Properly stability_dmso->solution_dmso Unstable solution_media Use Fresh Dilutions Minimize Incubation Time stability_media->solution_media Unstable solution_assay Optimize Assay Parameters assay_cells->solution_assay No assay_controls->solution_assay No assay_technique->solution_assay No

Caption: Troubleshooting workflow for inconsistent experimental results.

Illustrative Signaling Pathways

As the specific signaling pathway of this compound is unknown, here are diagrams of two major pathways often investigated in drug discovery.[12][13][14] Researchers can use techniques like Western blotting to investigate if this compound affects the phosphorylation status or expression levels of key proteins in these or other pathways.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Jun, c-Fos) ERK->TranscriptionFactors Response Cell Proliferation, Differentiation, Survival TranscriptionFactors->Response

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Response Cell Growth, Survival, Metabolism mTOR->Response

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling cascade.

References

Technical Support Center: Overcoming Trewiasine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the novel anti-cancer agent, Trewiasine. The information is intended for researchers, scientists, and drug development professionals to diagnose and overcome experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue IDQuestionPotential CausesSuggested Solutions
TR-01 My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity or is growing at the IC50 concentration. 1. Acquired Resistance: Prolonged exposure to this compound may have selected for a resistant population of cells.[1] 2. Cell Line Contamination or Misidentification: The cell line may be contaminated with a resistant cell type or may have been misidentified. 3. Reagent Instability: The this compound stock solution may have degraded over time.1. Verify Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Characterize Resistant Cells: Analyze the resistant cells for potential mechanisms of resistance (see FAQ section). 3. Cell Line Authentication: Perform short tandem repeat (STR) profiling to authenticate the cell line. 4. Prepare Fresh Reagents: Prepare a fresh stock of this compound and repeat the experiment.
TR-02 I am observing high variability in this compound efficacy between experimental replicates. 1. Inconsistent Seeding Density: Variations in the initial number of cells seeded can affect the outcome of cytotoxicity assays. 2. Edge Effects in Multi-well Plates: Cells in the outer wells of a plate may behave differently due to evaporation. 3. Inconsistent Drug Concentration: Errors in serial dilutions can lead to variability.1. Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded in each well. 2. Minimize Edge Effects: Avoid using the outermost wells of plates for experiments, or fill them with sterile media/PBS. 3. Verify Dilutions: Prepare fresh serial dilutions and consider using a positive control to validate the assay.
TR-03 My in vivo tumor model is not responding to this compound treatment, despite in vitro sensitivity. 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The drug may not be reaching the tumor at a sufficient concentration or for a sufficient duration. 2. Tumor Microenvironment (TME): The TME can contribute to drug resistance through various mechanisms not present in 2D cell culture.[2] 3. Development of in vivo Resistance: Similar to in vitro models, tumors can acquire resistance over the course of treatment.1. PK/PD Studies: Conduct studies to determine the concentration of this compound in the tumor tissue over time. 2. Analyze the TME: Use techniques like immunohistochemistry to investigate the cellular and molecular composition of the tumor microenvironment. 3. Combination Therapy: Consider combining this compound with agents that target the TME or other resistance pathways.[3][4]
TR-04 I am not observing the expected downstream signaling changes (e.g., decreased phosphorylation of target proteins) after this compound treatment. 1. Suboptimal Treatment Time or Dose: The selected time point or concentration may not be optimal for observing the desired effect. 2. Activation of Alternative Pathways: Cancer cells may have activated compensatory signaling pathways to bypass the effects of this compound.[5] 3. Antibody/Reagent Issues: The antibodies or reagents used for detection (e.g., in Western blotting) may not be working correctly.1. Time-Course and Dose-Response Experiments: Perform experiments to identify the optimal conditions for observing the signaling changes. 2. Investigate Alternative Pathways: Use pathway analysis tools or screen for the activation of other signaling molecules. 3. Validate Reagents: Use positive and negative controls to ensure the detection reagents are functioning as expected.

Frequently Asked Questions (FAQs)

Mechanisms of this compound Resistance

Q1: What are the potential mechanisms of acquired resistance to this compound?

A1: While this compound is a novel agent, resistance mechanisms are often shared among different anti-cancer drugs. Potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or MRP1, can pump this compound out of the cell, reducing its intracellular concentration.[1][6]

  • Alterations in the Drug Target: Mutations in the target protein of this compound can prevent the drug from binding effectively.[5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition caused by this compound.[5][7] This can involve the upregulation of other receptor tyrosine kinases (RTKs).[8][9]

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate DNA repair mechanisms to survive.[10]

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to this compound-induced cell death.[11][12]

Q2: How can I determine the specific mechanism of resistance in my cell line?

A2: A multi-step approach is recommended:

  • Gene Expression Analysis: Use qPCR or RNA-sequencing to look for upregulation of ABC transporters or other resistance-associated genes.

  • Protein Expression Analysis: Use Western blotting or proteomics to detect changes in the levels of the drug target, signaling proteins, or apoptosis regulators.[1]

  • Functional Assays: Use efflux pump inhibitors to see if they restore sensitivity to this compound.

  • Sequencing: Sequence the gene of the this compound target protein to identify potential mutations.

Experimental Models and Protocols

Q3: How do I generate a this compound-resistant cell line?

A3: A common method is through continuous exposure to increasing concentrations of the drug:

  • Start by treating the parental cancer cell line with this compound at its IC50 concentration.

  • Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.

  • This process is repeated over several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold the original IC50).

  • The resulting cell line should be periodically re-authenticated and characterized.

Q4: What are the key experimental protocols for studying this compound resistance?

A4: Below are outlines for essential protocols.

Protocol 1: Cytotoxicity Assay (MTT/XTT)

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound for 48-72 hours.

  • Add MTT or XTT reagent and incubate according to the manufacturer's instructions.

  • Read the absorbance using a plate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration.

Protocol 2: Western Blotting for Protein Expression

  • Treat cells with this compound at the desired concentration and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, P-gp).

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the signal using a chemiluminescence substrate.

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Treat cells with this compound.

  • Harvest and wash the cells.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark.

  • Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Overcoming this compound Resistance

Q5: What are some strategies to overcome this compound resistance in my experiments?

A5: Several strategies can be employed, often involving combination therapies:[3][13]

  • Combine with an Efflux Pump Inhibitor: If resistance is due to increased drug efflux, co-treatment with an ABC transporter inhibitor may restore sensitivity.

  • Target Bypass Pathways: If a compensatory signaling pathway is activated, combine this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).[4]

  • Induce Apoptosis: Combine this compound with agents that promote apoptosis or inhibit anti-apoptotic proteins.

  • Immunotherapy Combinations: In in vivo models, combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.[3][4]

Visualizations

Signaling Pathways and Resistance

Trewiasine_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound RTK Target RTK This compound->RTK Inhibits Target_Mutation Target RTK (Mutation) This compound->Target_Mutation Binding blocked PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Efflux ABC Transporter (e.g., P-gp) Efflux->this compound Removes from cell Bypass_RTK Bypass RTK RAS RAS Bypass_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound signaling pathway and mechanisms of resistance.

Experimental Workflow

Workflow cluster_characterization Characterization start Parental Cell Line (this compound-Sensitive) step1 Treat with increasing concentrations of this compound (over months) start->step1 step2 Establish this compound-Resistant (TR) Cell Line step1->step2 step3 Characterize TR Cell Line step2->step3 analysis1 Confirm IC50 Shift (Cytotoxicity Assay) step3->analysis1 analysis2 Analyze Gene/Protein Expression (qPCR/WB) step3->analysis2 analysis3 Functional Assays (e.g., Efflux Pump Activity) step3->analysis3 analysis4 Sequence Target Gene step3->analysis4

Caption: Workflow for generating and characterizing resistant cell lines.

Troubleshooting Logic

Troubleshooting_Logic start Reduced this compound Efficacy? q1 Is it a new observation in a sensitive line? start->q1 q2 Is the IC50 consistently higher than parental? q1->q2 Yes q3 Are reagents and cell line authenticated? q1->q3 No sol1 Potential Acquired Resistance. Proceed to characterization. q2->sol1 Yes sol2 Check for experimental error: - Reagent stability - Cell seeding - Contamination q2->sol2 No (High Variability) q3->sol2 Yes sol3 Re-authenticate cell line. Prepare fresh reagents. q3->sol3 No

Caption: Logic diagram for troubleshooting this compound resistance.

References

Troubleshooting inconsistent results in Trewiasine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trewiasine in cytotoxicity assays. The information is tailored for scientists in academic and drug development settings to help ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common challenge in cytotoxicity assays. Several factors can contribute to this variability when working with a potent natural product like this compound:

  • Cell-Based Variability:

    • Cell Density: The initial cell seeding density is critical. Overly confluent or sparse cultures can exhibit different sensitivities to cytotoxic agents. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

    • Cell Passage Number: Cell lines can undergo phenotypic and genotypic changes at high passage numbers, potentially altering their response to drugs. It is advisable to use cells within a consistent and documented passage number range.

    • Cell Health: Ensure cells are healthy and in the exponential growth phase at the time of treatment. Stressed or unhealthy cells may show increased sensitivity to this compound.

  • Compound-Related Issues:

    • This compound Stability: this compound, as a natural product, may have limited stability in cell culture media over extended incubation periods. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Consider the stability of the compound under your specific experimental conditions (e.g., light exposure, temperature).

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control in all experiments.

  • Assay-Specific Factors:

    • Incubation Time: The duration of this compound exposure will significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.

    • Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT vs. membrane integrity in LDH). Inconsistencies can arise if you are comparing results from different assay types.

Q2: I am observing high background absorbance in my MTT assay control wells. What could be the reason?

A2: High background in an MTT assay can obscure the actual signal and reduce the sensitivity of the experiment.[1] Common causes include:

  • Media Components: Phenol red in cell culture media can interfere with absorbance readings. If high background is a persistent issue, consider using phenol red-free media for the assay. Components in serum can also contribute to non-specific MTT reduction.[1]

  • Contamination: Microbial (bacterial or yeast) contamination can lead to MTT reduction and high background. Visually inspect your cultures for any signs of contamination.

  • Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to inaccurate and high readings. Ensure thorough mixing after adding the solubilization buffer and allow sufficient time for the crystals to dissolve completely.[2]

  • Light Exposure: MTT is light-sensitive and can degrade, leading to increased background. Protect the MTT reagent and the assay plates from light during incubation.[2]

Q3: My results suggest that this compound is causing an increase in cell viability at low concentrations. Is this a real effect?

A3: An apparent increase in cell viability at low concentrations of a cytotoxic compound is a phenomenon that can be observed in in vitro assays and may not necessarily represent a true biological effect. Potential explanations include:

  • Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a beneficial response, while high doses are inhibitory. However, this should be interpreted with caution.

  • Assay Interference: The compound itself might directly interact with the assay reagents. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[3] To test for this, include control wells with this compound and the assay reagent in cell-free media.

  • Overgrowth of Control Cells: In long-term assays, untreated control cells may become over-confluent and start to die, leading to a lower viability signal compared to wells with low, non-toxic concentrations of the compound where cell growth is slightly inhibited, but the cells remain viable.[4]

Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: Standard endpoint viability assays like MTT measure the number of viable cells at a single time point and cannot distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To differentiate between these two mechanisms, consider the following approaches:

  • Cell Counting: Perform a time-course experiment and count the number of viable cells at different time points after this compound treatment using a method like trypan blue exclusion. A cytotoxic effect will lead to a decrease in the absolute number of viable cells over time compared to the initial seeding number, while a cytostatic effect will result in a plateau in cell number.

  • LDH Release Assay: This assay specifically measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cytotoxicity.[1] Combining an MTT assay (measuring viable cells) with an LDH assay (measuring dead cells) can provide a more complete picture.

  • Apoptosis Assays: this compound, as a microtubule inhibitor, is expected to induce apoptosis. Assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can confirm a cytotoxic mechanism.

Data Presentation: this compound IC50 Values

The following table summarizes the reported cytotoxic activity of this compound in various cell lines. Note that IC50 values can vary depending on the specific assay conditions and cell line used.

Cell LineCancer TypeIC50Reference
U937Human Histiocytic Lymphoma>90% inhibition at 1 µg/mL[5]
Murine Sarcoma 180 (S180)Ascitic TumorActive in vivo[5]
Murine HepatomaAscitic TumorActive in vivo[5]
Murine U14Cervical Cancer (ascitic)Active in vivo[5]
Lewis Lung CarcinomaSolid TumorActive in vivo[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

Materials:

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Thermo Fisher)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (typically 490 nm absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the kit's protocol.[1]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental and control wells.

Visualizations

This compound Mechanism of Action and Signaling Pathway

This compound, a maytansinoid, acts as a potent microtubule-destabilizing agent. It binds to tubulin, inhibiting microtubule assembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis through the intrinsic pathway.

Trewiasine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disruption of mitotic spindle Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) CellCycleArrest->Bcl2 Inhibition BaxBak Pro-apoptotic Bax/Bak CellCycleArrest->BaxBak Activation Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion Forms pores in mitochondrial membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for this compound Cytotoxicity Assay

This diagram outlines the general workflow for performing a cytotoxicity assay with this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell attachment) seed_cells->incubate1 treat_cells Treat cells with This compound dilutions (include controls) incubate1->treat_cells incubate2 Incubate for exposure period (e.g., 24-72h) treat_cells->incubate2 assay_choice Select Assay incubate2->assay_choice mtt_assay MTT Assay: Add MTT reagent, incubate 2-4h assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay: Collect supernatant assay_choice->ldh_assay Membrane Integrity solubilize Add solubilization buffer (e.g., DMSO) mtt_assay->solubilize ldh_reaction Add LDH reaction mixture, incubate ldh_assay->ldh_reaction read_mtt Read absorbance (570 nm) solubilize->read_mtt analyze Analyze Data: Calculate % viability or cytotoxicity, IC50 read_mtt->analyze read_ldh Read absorbance (490 nm) ldh_reaction->read_ldh read_ldh->analyze end End analyze->end

Caption: General workflow for this compound cytotoxicity assays.

Troubleshooting Logic for Inconsistent IC50 Values

This decision tree illustrates a logical approach to troubleshooting inconsistent IC50 values in this compound cytotoxicity assays.

Troubleshooting_Logic start Inconsistent IC50 Values check_cells Review Cell Culture Practices start->check_cells check_compound Evaluate Compound Handling start->check_compound check_assay Assess Assay Parameters start->check_assay passage Consistent passage number? check_cells->passage density Optimal seeding density? check_cells->density health Cells in exponential growth phase? check_cells->health fresh_dilutions Fresh dilutions used? check_compound->fresh_dilutions solvent_control Consistent solvent concentration? check_compound->solvent_control stability Consider compound stability in media check_compound->stability incubation_time Consistent incubation time? check_assay->incubation_time plate_uniformity No edge effects? check_assay->plate_uniformity reagent_quality Reagents not expired? check_assay->reagent_quality solution_cells Standardize cell culture protocols: - Use low passage cells - Perform cell titration for density - Ensure consistent cell health passage->solution_cells density->solution_cells health->solution_cells solution_compound Standardize compound handling: - Aliquot stock solutions - Prepare fresh dilutions - Include vehicle controls fresh_dilutions->solution_compound solvent_control->solution_compound stability->solution_compound solution_assay Standardize assay procedure: - Maintain consistent timing - Avoid using outer wells - Check reagent integrity incubation_time->solution_assay plate_uniformity->solution_assay reagent_quality->solution_assay

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Identifying and minimizing off-target effects of Trewiasine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trewiasine. The focus is on identifying and minimizing potential off-target effects to ensure data accuracy and therapeutic specificity.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent across different cancer cell lines. What could be the cause?

A1: Inconsistent results with this compound across various cell lines can stem from several factors related to both its on-target and potential off-target activities. This compound is a maytansinoid compound, a class of potent mitotic inhibitors that target tubulin.[1][2]

Key factors influencing differential sensitivity include:

  • Expression Levels of Tubulin Isoforms: Different cell lines express varying levels of specific β-tubulin isotypes. Overexpression of certain isoforms, such as βIII-tubulin, has been linked to resistance to microtubule-targeting agents.[3][4]

  • Cell Proliferation Rate: As a mitotic inhibitor, this compound's primary cytotoxic effect is exerted during cell division.[5] Cell lines with a higher proliferation rate will likely exhibit greater sensitivity.

  • Presence of Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]

  • Off-Target Effects: In some cell lines, this compound might engage with off-target proteins that modulate cell survival or death pathways, leading to varied responses.[7][8]

To troubleshoot this, we recommend the following:

  • Characterize your cell lines: Quantify the proliferation rate and assess the expression levels of key tubulin isoforms and MDR transporters.

  • Perform dose-response studies: Determine the half-maximal inhibitory concentration (IC50) for each cell line to quantify their relative sensitivities.[9]

Q2: I am observing significant cytotoxicity in my experiments, but I'm unsure if it's solely due to this compound's on-target activity (tubulin inhibition). How can I confirm this?

A2: It is crucial to differentiate on-target from off-target cytotoxicity. While this compound is a potent cytotoxic agent in various cancer cell lines[1], attributing all observed cell death to tubulin inhibition requires specific validation experiments.

Here’s a workflow to confirm the on-target mechanism:

  • In Vitro Tubulin Polymerization Assay: Directly measure the effect of this compound on tubulin polymerization in a cell-free system. A potent tubulin inhibitor will alter the polymerization dynamics.[10][11][12][13]

  • Cell-Based Microtubule Analysis: Use immunofluorescence microscopy to visualize the microtubule network in cells treated with this compound. On-target activity should lead to a clear disruption of microtubule structure and aberrant mitotic spindle formation.[14]

  • Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells. Inhibition of microtubule function typically causes a G2/M phase arrest.[14]

If this compound inhibits tubulin polymerization, disrupts cellular microtubules, and induces G2/M arrest, it strongly suggests the observed cytotoxicity is primarily due to its on-target activity. If significant cytotoxicity occurs without these effects, off-target mechanisms are likely involved.[8]

Q3: My results indicate potential off-target effects. What are the common strategies to identify these unknown targets?

A3: Identifying unknown off-target interactions is a critical step in drug development to mitigate safety liabilities.[15][16] A multi-pronged approach is often the most effective:

  • Computational Prediction: In silico methods, such as those used in Off-Target Safety Assessment (OTSA), can predict potential off-target interactions based on the chemical structure of this compound. These methods compare the compound against large databases of protein targets.

  • Biochemical Screening:

    • Kinase Profiling: Screen this compound against a panel of kinases, as these are common off-targets for many small molecules.[17] This can reveal unintended inhibition or activation of signaling pathways.

    • Broad Target Panels: Utilize commercially available safety panels that screen compounds against a wide range of targets associated with adverse drug reactions, including GPCRs, ion channels, and transporters.[16][18]

  • Cell-Based Approaches:

    • Proteome Microarrays: These arrays allow for the screening of this compound against thousands of human proteins to identify binding partners.

    • Genetic Approaches (e.g., CRISPR/Cas9): Systematically knock out genes for suspected off-targets in a relevant cell line. If the cytotoxicity of this compound is diminished upon the knockout of a specific gene (other than tubulin), it suggests that the protein is an off-target.[8]

The following table summarizes these approaches:

MethodPrincipleAdvantagesDisadvantages
Computational Predicts interactions based on chemical structure similarity to known ligands.Fast, cost-effective, broad coverage.Predictive, requires experimental validation.
Kinase Profiling Measures the inhibitory activity of this compound against a large panel of purified kinases.Quantitative, identifies specific kinase off-targets.Limited to kinases, may not reflect cellular context.
Broad Safety Panels Assesses activity against a curated set of targets known to be involved in adverse drug reactions.[18]Provides an early indication of potential safety issues.Covers a limited number of pre-selected targets.
Proteome Microarrays Immobilized proteins are probed with labeled this compound to identify direct binding interactions.Unbiased, high-throughput.Can have false positives; binding does not always imply functional effect.
CRISPR Screening Assesses the effect of gene knockout on cellular sensitivity to this compound.[8]Provides functional validation of a target's role in the drug's effect.Complex, resource-intensive.

Q4: How can I minimize the off-target effects of this compound in my experiments to be more confident in my findings?

A4: Minimizing off-target effects is essential for accurately interpreting experimental data. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., G2/M arrest) and use this concentration for subsequent experiments. Off-target effects are often more pronounced at higher concentrations.

  • Employ a Rescue Experiment: If a specific off-target has been identified, try to "rescue" the off-target phenotype. For example, if this compound is found to inhibit a particular kinase, overexpressing a drug-resistant mutant of that kinase should reverse the off-target effect without affecting the on-target tubulin inhibition.

  • Use Structurally Unrelated Compounds: Corroborate your findings by using another tubulin inhibitor with a different chemical scaffold (e.g., a vinca alkaloid). If both compounds produce the same biological outcome, it is more likely to be a result of their shared on-target activity.

  • Confirm Phenotypes in Multiple Cell Lines: As discussed in Q1, using multiple, well-characterized cell lines can help distinguish between cell-line-specific off-target effects and a consistent on-target mechanism.

Experimental Protocols and Methodologies

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[10]

  • Purified tubulin protein

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[10]

  • This compound stock solution (in DMSO)

  • Positive controls: Paclitaxel (polymerization enhancer), Vinblastine (polymerization inhibitor)

  • Negative control: DMSO

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm[10][12]

Methodology:

  • Prepare this compound and control compounds at various concentrations in general tubulin buffer.

  • On ice, add the reaction components to a pre-chilled 96-well plate. A typical reaction mix contains tubulin (e.g., 3 mg/ml) and GTP (e.g., 1 mM) in buffer.[10]

  • Add this compound, controls, or DMSO to the appropriate wells.

  • Transfer the plate to a microplate reader pre-warmed to 37°C.

  • Immediately begin kinetic measurements of absorbance at 340 nm every minute for 60 minutes.[10][12]

  • Plot absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the DMSO control.

Protocol 2: Competitive Binding Assay

This assay can help identify if this compound binds to a suspected off-target protein by competing with a known, labeled ligand for that target.[19][20]

Materials:

  • The purified, suspected off-target protein.

  • A fluorescently labeled ligand known to bind the target protein.

  • This compound solution at various concentrations.

  • Appropriate assay buffer.

  • A detection instrument (e.g., flow cytometer if the target is on a cell surface, or a fluorescence plate reader).

Methodology:

  • Incubate the target protein with the fluorescently labeled ligand at a fixed concentration (typically at or below its Kd).

  • Add increasing concentrations of this compound to the mixture.

  • Allow the reaction to reach equilibrium.

  • Measure the amount of bound fluorescent ligand.

  • A decrease in the fluorescent signal with increasing concentrations of this compound indicates that it is competing with the labeled ligand for binding to the target protein.

  • The data can be used to calculate the inhibitory constant (Ki) of this compound for the off-target protein.[20]

Visualizations: Signaling Pathways and Workflows

On-Target Signaling Pathway of this compound

Trewiasine_On_Target_Pathway cluster_cell Cancer Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Microtubules->Tubulin Spindle Mitotic Spindle Microtubules->Spindle Assembly G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: On-target mechanism of this compound leading to apoptosis.

Hypothetical Off-Target Signaling Pathway

Trewiasine_Off_Target_Pathway cluster_cell_stress Off-Target Mediated Cell Stress This compound This compound (High Concentration) OffTarget Off-Target Kinase (e.g., a MAP Kinase) This compound->OffTarget Inhibits/Activates StressPathway Stress-Activated Pathway (e.g., JNK) OffTarget->StressPathway Activates Transcription Transcription Factors (e.g., AP-1) StressPathway->Transcription Phosphorylates Toxicity Non-specific Cytotoxicity Transcription->Toxicity Induces Pro-apoptotic or Pro-necrotic Genes

Caption: Hypothetical off-target pathway of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Start: Unexpected Phenotype Observed InSilico In Silico Prediction (e.g., OTSA) Start->InSilico Biochem Biochemical Screening (Kinase Panels, Safety Panels) Start->Biochem Cellular Cellular Screening (Proteome Microarray) Start->Cellular HitList Generate Putative Off-Target Hit List InSilico->HitList Biochem->HitList Cellular->HitList Validate Functional Validation (CRISPR, Rescue Experiments) HitList->Validate Confirm Confirmed Off-Target Validate->Confirm

Caption: Workflow for identifying this compound's off-targets.

Logic Diagram for Minimizing Off-Target Effects

Minimize_Off_Target_Logic cluster_controls Control Strategies Start Goal: Minimize Off-Target Effects DoseResponse 1. Perform Dose-Response Curve to Determine On-Target EC50 Start->DoseResponse LowestConc 2. Select Lowest Effective Concentration for Experiments DoseResponse->LowestConc Controls 3. Use Appropriate Controls LowestConc->Controls Orthogonal 4. Confirm with Orthogonal On-Target Validation Assays Controls->Orthogonal Result Confident On-Target Experimental Window Orthogonal->Result NegControl Negative Control (Vehicle) PosControl Positive Control (Known Tubulin Inhibitor)

Caption: Logic for minimizing this compound's off-target effects.

References

How to address Trewiasine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trewiasine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and use of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a small molecule compound under investigation for its potential therapeutic effects. Like many novel chemical entities, this compound has low intrinsic solubility in water.[1][2] This can lead to precipitation, where the compound comes out of solution as a solid.[3] This is a critical issue because for a drug to be absorbed and have a pharmacological effect, it must be dissolved at its site of absorption.[2][4] Precipitation can lead to inconsistent and unreliable results in experiments and poor bioavailability in preclinical studies.

Q2: I observed a precipitate after adding my this compound stock solution (in DMSO) to my aqueous buffer. Why did this happen?

A2: This is a common phenomenon known as solvent shifting. This compound is likely much more soluble in a polar aprotic solvent like DMSO than in an aqueous buffer. When you add the DMSO stock to the aqueous medium, the overall solvent composition changes dramatically, becoming much less favorable for this compound. This sudden decrease in solubility causes the compound to precipitate out of the now supersaturated solution.[5]

Q3: Can the pH of my aqueous solution affect this compound's solubility?

A3: Yes, pH can have a significant impact on the solubility of ionizable compounds.[6] If this compound has acidic or basic functional groups, its charge state will change with pH. For a weakly basic compound, solubility will be higher at a lower pH where it is protonated and more polar. Conversely, for a weakly acidic compound, solubility will be higher at a higher pH where it is deprotonated.[7] It is crucial to determine the pH-solubility profile for this compound to identify the optimal pH range for your experiments.

Q4: How can I increase the solubility of this compound in my aqueous solution?

A4: There are several techniques to enhance the solubility of poorly soluble compounds like this compound.[4] These can be broadly categorized as physical and chemical modifications.[1][4] Common approaches include:

  • pH adjustment: Using buffers to maintain a pH where this compound is in its more soluble ionized form.[6]

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous solution to increase the overall solvent capacity for this compound.[6]

  • Excipients: Using solubilizing agents like surfactants or cyclodextrins. Cyclodextrins can form inclusion complexes with the drug molecule, effectively shielding the nonpolar regions from water.[4]

  • Temperature control: Solubility of most compounds increases with temperature. However, the stability of this compound at higher temperatures must be considered.[8]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to diagnosing and resolving precipitation issues with this compound.

Issue: this compound precipitates out of solution during my experiment.

Step 1: Initial Diagnosis and Immediate Checks
  • Question: At what point did the precipitation occur? (e.g., immediately upon dilution, after some time, upon temperature change)

  • Action: Note the exact conditions (concentration, temperature, buffer composition, time) when precipitation was observed. This information is key to diagnosing the cause.

  • Question: Is the final concentration of your organic solvent (e.g., DMSO) from the stock solution too low in the final aqueous medium?

  • Action: Calculate the final percentage of the organic solvent. For many compounds, keeping the final DMSO concentration between 0.1% and 1% is a common practice, but this may not be sufficient to maintain solubility for highly insoluble compounds.

Step 2: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow to address this compound precipitation.

G cluster_solutions Potential Solutions start Precipitation Observed check_conc Is this compound concentration above its known solubility limit? start->check_conc sol_test Perform Solubility Assay (See Protocol 2) check_conc->sol_test Solubility Unknown adjust_pH Adjust pH of Buffer (See Protocol 3) check_conc->adjust_pH Yes, concentration is too high sol_test->adjust_pH add_cosolvent Incorporate Co-solvents (e.g., Ethanol, PEG-400) adjust_pH->add_cosolvent Precipitation Persists no_precip No Precipitation adjust_pH->no_precip Issue Resolved use_excipient Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) add_cosolvent->use_excipient Precipitation Persists add_cosolvent->no_precip Issue Resolved reassess Re-evaluate Experiment with New Formulation use_excipient->reassess Precipitation Persists use_excipient->no_precip Issue Resolved

Caption: Troubleshooting workflow for addressing this compound precipitation.

Data Presentation

The following tables present illustrative data on how pH and co-solvent concentration can affect the aqueous solubility of a compound like this compound.

Table 1: Effect of pH on this compound Aqueous Solubility at 25°C

pHThis compound Solubility (µg/mL)
3.0150.5
4.085.2
5.025.1
6.05.8
7.01.2
8.01.1

This data is hypothetical and for illustrative purposes, assuming this compound is a weak base.

Table 2: Effect of Co-solvent (Ethanol) on this compound Aqueous Solubility in PBS (pH 7.4) at 25°C

Ethanol Concentration (% v/v)This compound Solubility (µg/mL)
01.2
512.5
1045.8
20110.3
30250.7

This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent and dilute it to a final working concentration in an aqueous buffer with minimal precipitation.

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO), aqueous buffer (e.g., PBS, pH 7.4), vortex mixer, sonicator.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

    • For the working solution, perform serial dilutions. It is critical to add the this compound stock solution to the aqueous buffer, not the other way around.

    • Add the stock solution dropwise to the vigorously vortexing aqueous buffer to ensure rapid dispersion and minimize localized high concentrations that can trigger precipitation.

    • Never exceed a final DMSO concentration of 1% in the final working solution unless higher concentrations are validated to be non-toxic to your experimental system.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

  • Objective: To determine the kinetic solubility of this compound, which is the concentration at which it begins to precipitate when a DMSO stock is added to an aqueous buffer.[9]

  • Materials: this compound-DMSO stock, aqueous buffer, 96-well plate, multichannel pipette, plate reader with nephelometry or turbidity capability.

  • Procedure:

    • Add a small volume (e.g., 2 µL) of this compound-DMSO stock solution at various concentrations into the wells of a 96-well plate.

    • Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired this compound concentrations.

    • Mix the plate thoroughly.

    • Measure the light scattering (nephelometry) or turbidity at a specific wavelength (e.g., 620 nm) immediately after mixing and again after a set incubation period (e.g., 2 hours) at a controlled temperature.[9]

    • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO plate_setup Dispense Stock into 96-well plate prep_stock->plate_setup add_buffer Add Aqueous Buffer to each well plate_setup->add_buffer incubate Incubate at Controlled Temperature add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure determine_sol Determine Solubility Limit (Precipitation Point) measure->determine_sol

Caption: Experimental workflow for kinetic solubility assessment.

Protocol 3: pH-Dependent Solubility Profile

  • Objective: To determine the thermodynamic (equilibrium) solubility of this compound across a range of pH values.

  • Materials: this compound (solid), a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10, shaker incubator, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of solid this compound to vials containing buffers of different pH values.

    • Incubate the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

    • After incubation, check for the presence of undissolved solid to ensure saturation.[11]

    • Separate the undissolved solid by centrifugation or filtration.

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as HPLC.

    • Plot the solubility (µg/mL) against the pH to generate the pH-solubility profile.

Hypothetical Signaling Pathway Involvement

For many research applications, this compound may be investigated as an inhibitor of a specific signaling pathway. The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in drug development.

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors This compound This compound This compound->RTK Inhibits Phosphorylation

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

References

Technical Support Center: Trewiasine HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in the HPLC-UV analysis of Trewiasine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-UV method for this compound analysis?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of methanol, acetonitrile, and water has been shown to be effective for the analysis of this compound and other maytansinoids.[1]

Q2: What is the optimal UV wavelength for detecting this compound?

A2: The optimal UV wavelength for this compound has not been definitively reported in publicly available literature. For related maytansinoid compounds, detection is often performed at 254 nm or 214 nm.[2][3] It is highly recommended to use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax) for this compound and use that for quantification to ensure the best sensitivity.

Q3: How should I prepare this compound samples from plant material?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective technique for extracting this compound from plant matrices like Trewia nudiflora.[1] This method involves an initial extraction with an organic solvent mixture followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1][4]

Q4: In what solvent should I dissolve my this compound standard and final sample extract?

A4: To avoid peak distortion, it is best to dissolve your standard and final sample extract in the initial mobile phase composition or a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[5] For a methanol-acetonitrile-water mobile phase, a solution with a high percentage of water would be a good choice.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Peak Shape Problems

Q: My this compound peak is tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors.[1][6] Here is a systematic approach to troubleshoot this problem:

  • Potential Cause 1: Secondary Silanol Interactions. The stationary phase in C18 columns has residual silanol groups that can interact with basic compounds, causing peak tailing.

    • Solution: Adjust the mobile phase pH. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups. A mobile phase pH of around 3 is often effective in reducing peak tailing for basic analytes.[1] Alternatively, using an "end-capped" column can reduce these interactions.[1]

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.[7]

    • Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.[5]

  • Potential Cause 3: Column Contamination or Damage. Accumulation of contaminants on the column frit or a void at the column inlet can distort peak shape.[1]

    • Solution: First, try flushing the column with a strong solvent.[6] If that doesn't work, you can try reversing the column (if the manufacturer allows) and flushing it to dislodge any particulates from the inlet frit.[1] If the problem persists, the column may need to be replaced.[1][6]

Q: My this compound peak is broad or split. What should I do?

A: Broad or split peaks can indicate a few problems, often related to the sample solvent or the column integrity.

  • Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[8][9]

    • Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.[5][8]

  • Potential Cause 2: Partially Blocked Frit or Column Void. This can cause the sample to be distributed unevenly onto the column.[9]

    • Solution: As with peak tailing, try back-flushing the column or replacing the column if the problem is severe.[1] Using an in-line filter or guard column can help prevent this.[1]

  • Potential Cause 3: Co-eluting Interference. A small, unresolved peak may be merging with your main this compound peak.

    • Solution: Try adjusting the mobile phase gradient to improve separation or change the detection wavelength to see if the peak shape changes, which might indicate an interfering compound.[1]

Baseline Issues

Q: I'm observing a noisy or drifting baseline. How can I get a stable baseline?

A: Baseline instability can mask small peaks and affect integration accuracy.

  • Potential Cause 1: Mobile Phase Issues. Dissolved gas in the mobile phase is a common cause of baseline noise.[3][10] Contaminated solvents or improper mixing can also lead to drift.[3]

    • Solution: Ensure your mobile phase is properly degassed using an inline degasser, sonication, or helium sparging.[4] Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[8]

  • Potential Cause 2: Detector Lamp Failure. An aging UV detector lamp can cause a noisy baseline.[10]

    • Solution: Check the lamp's energy output. Most HPLC software has a diagnostic test for this. Replace the lamp if it is nearing the end of its lifetime.

  • Potential Cause 3: Column Bleed or Contamination. Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift, especially during a gradient run.[8]

    • Solution: Flush the column with a strong solvent after each sequence.[8] Ensure the column is properly equilibrated with the initial mobile phase before each injection.[4]

Q: What are "ghost peaks" and how can I get rid of them?

A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank injections.[2]

  • Potential Cause 1: Carryover. Residue from a previous, more concentrated sample can be injected from the autosampler.[2]

    • Solution: Clean the injector and syringe thoroughly. Include a needle wash step with a strong solvent in your autosampler program.

  • Potential Cause 2: Contaminated Mobile Phase or Vials. Impurities in your solvents or from your sample vials can appear as peaks.[2]

    • Solution: Use high-purity solvents and clean vials.[2] Run a blank gradient (without an injection) to see if the peaks originate from the system itself.[2]

  • Potential Cause 3: Late Elution from a Previous Injection. A compound from a previous run may have a very long retention time and elute during a subsequent run.[8]

    • Solution: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all compounds have eluted before the next injection.[8]

Data and Protocols

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Adapted from Yuan et al., 2015)[1]

  • Homogenization: Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of an acetonitrile-ethyl acetate (1:1, v/v) solution.

    • Vortex for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (the upper organic layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., PestiCarb or a mixture of PSA and C18).[1]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.

QuEChERS_Workflow centrifuge1 centrifuge1 transfer transfer centrifuge1->transfer vortex2 vortex2 transfer->vortex2 centrifuge2 centrifuge2 vortex2->centrifuge2 filter filter centrifuge2->filter reconstitute reconstitute filter->reconstitute end end reconstitute->end

Protocol 2: HPLC-UV Method (Adapted from Yuan et al., 2015)[1]

  • Column: Phenomenex HyperClone BDS C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Mobile Phase C: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 30 °C for better reproducibility.

  • UV Detection: 254 nm (or experimentally determined λmax).

  • Gradient Program: A gradient program should be optimized to separate this compound from other related maytansinoids and matrix components. An example is provided in the table below.

Quantitative Data Summary

Table 1: Example HPLC Parameters for Maytansinoid Analysis

ParameterMethod 1 (Yuan et al., 2015)[1]Method 2 (General Maytansinoid Analysis)[3]
Column Phenomenex HyperClone BDS C18Reversed-phase C18 or C8
Mobile Phase Water, Methanol, AcetonitrileWater with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection Not SpecifiedDAD at 254 nm
Gradient Gradient ElutionLinear Gradient (e.g., 20% to 80% Acetonitrile over 20 min)
Temperature Not Specified30-40 °C

Troubleshooting_Logic start HPLC Problem (e.g., Peak Tailing) ph ph start->ph column_damage column_damage start->column_damage overload overload start->overload adjust_ph adjust_ph ph->adjust_ph Yes solvent solvent ph->solvent No flush_col flush_col column_damage->flush_col Yes detector detector column_damage->detector No overload->ph No dilute dilute overload->dilute Yes change_solvent change_solvent solvent->change_solvent Yes leak leak solvent->leak No check_fittings check_fittings leak->check_fittings check_lamp check_lamp detector->check_lamp

References

Dealing with poor yield during Trewiasine purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Trewiasine, a novel bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from a standard extraction and purification procedure?

A1: The expected yield of this compound can vary significantly based on the quality of the source material, the extraction method employed, and the efficiency of the purification steps. For a well-optimized laboratory-scale protocol, a yield of 0.1-0.5% from the initial crude extract is generally considered successful. Refer to the table below for a general comparison of yields from different purification scales.

Table 1: Comparison of Expected this compound Yields by Purification Scale

Purification ScaleStarting Material (Dry Weight)Crude Extract (g)Expected Final Yield (mg)Expected Purity (%)
Bench-top100 g5 - 10 g5 - 50 mg>95%
Pilot1 kg50 - 100 g50 - 500 mg>95%
Process10 kg500 - 1000 g500 - 5000 mg>98%

Q2: My final product shows significant impurity peaks in the HPLC analysis. What are the common sources of contamination?

A2: Impurities can be introduced at various stages of the purification process. Common sources include co-extraction of structurally similar compounds from the source material, degradation of this compound during processing, and contamination from solvents or materials used. It is crucial to use high-purity solvents and meticulously clean all glassware and equipment.[1][2]

Q3: this compound appears to be degrading during purification. What steps can be taken to minimize degradation?

A3: this compound is sensitive to prolonged exposure to light, high temperatures, and acidic or basic conditions. To minimize degradation, it is recommended to work in a light-protected environment (e.g., using amber glassware), maintain low temperatures throughout the purification process, and use neutral pH buffers where possible.[3] If you observe product degradation after workup, it's advisable to test the stability of your compound under the conditions used.[2]

Troubleshooting Guide: Dealing with Poor Yield

Poor yield is a common issue during the purification of this compound. This guide provides a systematic approach to identifying and resolving the root cause of low recovery.

Initial Assessment of the Purification Workflow

The following diagram illustrates a typical workflow for this compound purification and highlights key stages where yield loss can occur.

G Start Crude Extract LiquidLiquid Liquid-Liquid Extraction Start->LiquidLiquid ColumnChrom Column Chromatography (e.g., Silica Gel) LiquidLiquid->ColumnChrom Loss1 Loss in Aqueous Phase LiquidLiquid->Loss1 FractionCollection Fraction Collection ColumnChrom->FractionCollection Loss2 Irreversible Adsorption ColumnChrom->Loss2 PurityAnalysis Purity Analysis (TLC/HPLC) FractionCollection->PurityAnalysis Loss3 Poor Fractionation FractionCollection->Loss3 SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation FinalProduct Final Product (this compound) SolventEvaporation->FinalProduct Loss4 Degradation/Volatility SolventEvaporation->Loss4

Figure 1. This compound Purification Workflow and Potential Loss Points.
Troubleshooting Scenarios and Solutions

Scenario 1: Low Yield After Liquid-Liquid Extraction

  • Problem: The concentration of this compound in the organic phase is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Incorrect pH of Aqueous Phase This compound's solubility is pH-dependent. Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form, maximizing its partitioning into the organic solvent.
Emulsion Formation An emulsion layer can trap the compound. Break the emulsion by adding brine, changing the solvent, or by centrifugation.
Insufficient Extraction Cycles Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of this compound.[1]

Scenario 2: Significant Loss During Column Chromatography

  • Problem: A large amount of this compound appears to be lost on the column.

  • Possible Causes & Solutions:

CauseSolution
Irreversible Adsorption to Stationary Phase This compound may be strongly binding to the silica gel. Try a less polar stationary phase (e.g., alumina) or add a small percentage of a modifier like triethylamine to the mobile phase to reduce tailing and improve recovery.
Compound Degradation on the Column If this compound is acid-sensitive, the acidic nature of silica gel can cause degradation.[1] Neutralize the silica gel before use or opt for a neutral stationary phase.
Improper Mobile Phase Selection The mobile phase may be too polar, causing this compound to elute very slowly or not at all. Perform small-scale TLC experiments to optimize the solvent system for better separation and elution.

Scenario 3: Low Recovery After Solvent Evaporation

  • Problem: The final yield is low despite good separation on the column.

  • Possible Causes & Solutions:

CauseSolution
Compound Volatility This compound may be semi-volatile and lost during rotary evaporation under high vacuum or temperature.[1][2] Use a lower temperature and gentler vacuum. Consider using a cold trap to recover any volatilized compound.[2]
Adherence to Glassware The purified compound may be sticking to the flask. Ensure all glassware is thoroughly rinsed with a suitable solvent to recover all the product.[1]
Incomplete Solvent Removal Residual solvent can lead to an inaccurate final weight. Ensure the product is completely dry by using a high-vacuum pump and desiccation.
Logical Troubleshooting Flowchart

If you are experiencing low yield, follow this decision tree to diagnose the problem.

G Start Low Final Yield CheckCrude Analyze Crude Extract for this compound Content Start->CheckCrude CrudeLow Low this compound in Crude CheckCrude->CrudeLow OptimizeExtraction Optimize Extraction Protocol (Solvent, Time, Temp) CrudeLow->OptimizeExtraction Yes CrudeOK Crude Content OK CrudeLow->CrudeOK No Final Yield Improved OptimizeExtraction->Final CheckAqueous Analyze Aqueous Phase After LLE CrudeOK->CheckAqueous AqueousHigh High this compound in Aqueous CheckAqueous->AqueousHigh AdjustpH Adjust pH / Change Extraction Solvent AqueousHigh->AdjustpH Yes AqueousOK Aqueous Content Low AqueousHigh->AqueousOK No AdjustpH->Final CheckColumn Analyze Column Eluate and Spent Silica AqueousOK->CheckColumn ColumnHigh High this compound on Silica CheckColumn->ColumnHigh ModifyChrom Change Stationary/Mobile Phase ColumnHigh->ModifyChrom Yes ColumnOK Recovery from Column OK ColumnHigh->ColumnOK No ModifyChrom->Final CheckEvaporation Investigate Evaporation Step ColumnOK->CheckEvaporation Volatility Suspect Volatility/Degradation CheckEvaporation->Volatility GentleEvap Use Lower Temp/Vacuum Volatility->GentleEvap Yes Volatility->Final No GentleEvap->Final

Figure 2. Decision Tree for Troubleshooting Low this compound Yield.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound

  • Dissolve the crude extract in a 1:1 mixture of methanol and water.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography for this compound Purification

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Pre-elute the column with the mobile phase.

  • Adsorb the concentrated extract from Protocol 1 onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane.

  • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

Hypothetical Signaling Pathway of this compound

While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may modulate the hypothetical "Kinase Cascade Pathway," which is crucial for cell proliferation.

G This compound This compound Inhibition Inhibition This compound->Inhibition Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibition->KinaseA

Figure 3. Proposed Inhibitory Action of this compound on a Kinase Cascade.

References

Trewiasine In Vivo Efficacy Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trewiasine in in vivo experiments. Our aim is to facilitate the optimization of this compound dosage to achieve maximal therapeutic efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at our initial this compound dose. What are the recommended steps?

Answer:

High toxicity is a known concern with maytansinoids like this compound due to their potent cytotoxic nature.[1][2] If you are observing excessive toxicity, consider the following troubleshooting steps:

  • Dose Reduction: The most immediate step is to reduce the administered dose. A dose de-escalation study is recommended to identify the Maximum Tolerated Dose (MTD) in your specific animal model and strain.

  • Administration Route: If using a systemic route like intraperitoneal (i.p.) injection, consider if a more targeted delivery method is feasible for your tumor model. However, for initial studies, i.p. or intravenous (i.v.) administration is common.

  • Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day, or twice weekly) to allow for animal recovery between doses.

  • Supportive Care: Ensure animals have easy access to food and water. Supportive care measures, as approved by your institution's animal care and use committee, may be necessary.

  • Vehicle Formulation: Confirm that the vehicle used to dissolve this compound is not contributing to the observed toxicity. A vehicle-only control group is essential.

2. Question: Our in vivo experiments with this compound are not showing the expected anti-tumor efficacy. What could be the issue?

Answer:

A lack of efficacy can stem from several factors. Below is a systematic approach to troubleshooting:

  • Sub-optimal Dosage: You may be dosing below the therapeutic window. A dose-escalation study is crucial to ensure you are testing a range of concentrations, up to the MTD.

  • Compound Stability and Handling: this compound, like other small molecules, can be sensitive to storage conditions. Ensure the compound has been stored correctly and that the formulation for injection is prepared fresh for each experiment to avoid degradation.

  • Tumor Model Resistance: The selected tumor model may be inherently resistant to microtubule-targeting agents. Verify the sensitivity of your cancer cell line to this compound in vitro before proceeding with extensive in vivo studies.

  • Pharmacokinetics: The bioavailability and half-life of this compound in your model may be limiting its exposure to the tumor. Pharmacokinetic studies can provide insights into the drug's concentration over time in the plasma and tumor tissue.

  • Administration Route: The chosen route of administration may not be providing adequate drug delivery to the tumor site. For example, with subcutaneous tumors, systemic administration (i.p. or i.v.) is generally required.

3. Question: What is the mechanism of action for this compound?

Answer:

This compound is a maytansinoid, a class of compounds that are potent microtubule polymerization inhibitors.[][4] They bind to tubulin at the vinca domain, which leads to the disruption of microtubule dynamics.[1][] This interference with the microtubule network, a critical component of the cellular cytoskeleton, results in mitotic arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1]

Quantitative Data Summary

The following table summarizes the available in vivo dosage information for this compound from preclinical studies. It is critical to note that this should be used as a starting point, and optimal doses must be determined empirically in your specific model.

CompoundAnimal ModelTumor Model(s)Administration RouteDosageObserved OutcomesCitation
This compoundMiceAscitic tumors (S180, Hepatoma), Solid tumor (Lewis Lung Carcinoma)Intraperitoneal (i.p.)10 or 50 µg/kg/day for 7 daysAnti-tumor activity; No depression of leukocytes observed.[4]

Experimental Protocols

Protocol: Determination of Maximum Tolerated Dose (MTD) and Preliminary Efficacy of this compound in a Murine Xenograft Model

This protocol outlines a general procedure for assessing the in vivo tolerability and anti-tumor activity of this compound.

1. Animal Model and Tumor Implantation:

  • Select an appropriate mouse strain (e.g., athymic nude, SCID) compatible with your human cancer cell line xenograft.
  • Implant tumor cells subcutaneously or orthotopically according to your established laboratory protocol.
  • Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.

2. This compound Formulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On each treatment day, dilute the stock solution to the desired final concentrations using a sterile, biocompatible vehicle (e.g., saline, PBS with a low percentage of a solubilizing agent like Tween 80).
  • The final concentration of the vehicle components should be kept constant across all treatment groups, including the vehicle control.

3. MTD Determination:

  • Establish several dose cohorts (e.g., 5-6 groups) with escalating doses of this compound, starting from a low dose (e.g., 5 µg/kg) and increasing to doses expected to induce toxicity. The published dose of 10-50 µg/kg can be used as a reference point.[4]
  • Include a vehicle-only control group.
  • Administer this compound via the chosen route (e.g., i.p. injection) according to the desired schedule (e.g., daily for 7 days).
  • Monitor animals daily for signs of toxicity, including weight loss (more than 15-20% is often a humane endpoint), changes in behavior (lethargy, ruffled fur), and any other adverse effects.
  • The MTD is defined as the highest dose that does not induce mortality or significant morbidity.

4. Preliminary Efficacy Study:

  • Once tumors are established and animals are randomized into treatment groups (n=8-10 animals per group is recommended), begin treatment.
  • Groups should include a vehicle control and at least two doses of this compound at and below the MTD.
  • Measure tumor volume with calipers 2-3 times per week.
  • Monitor animal body weight 2-3 times per week as an indicator of toxicity.
  • At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway

Trewiasine_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain Polymerization Polymerization This compound->Polymerization Inhibits MitoticArrest Mitotic Arrest This compound->MitoticArrest Induces Tubulin->Polymerization MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow

Trewiasine_InVivo_Workflow start Start: Tumor Model Selection & Cell Implantation tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomization Randomize Animals into Treatment & Control Groups tumor_growth->randomization mtd_study MTD Study: Dose Escalation Cohorts randomization->mtd_study efficacy_study Efficacy Study: Treat with Doses ≤ MTD randomization->efficacy_study monitoring_mtd Daily Monitoring: Body Weight, Clinical Signs mtd_study->monitoring_mtd monitoring_efficacy 2-3x Weekly Monitoring: Tumor Volume, Body Weight efficacy_study->monitoring_efficacy endpoint_mtd Determine MTD monitoring_mtd->endpoint_mtd endpoint_efficacy End of Study: Tumor Excision & Analysis monitoring_efficacy->endpoint_efficacy Trewiasine_Troubleshooting start Problem Encountered issue_type What is the primary issue? start->issue_type toxicity High Toxicity issue_type->toxicity Toxicity efficacy Lack of Efficacy issue_type->efficacy Efficacy toxicity_q1 Action: Reduce Dose toxicity->toxicity_q1 toxicity_q2 Action: Alter Dosing Schedule toxicity_q1->toxicity_q2 toxicity_q3 Action: Check Vehicle Control toxicity_q2->toxicity_q3 efficacy_q1 Is dose at MTD? efficacy->efficacy_q1 efficacy_a1_yes Action: Evaluate Tumor Model Resistance (In Vitro) efficacy_q1->efficacy_a1_yes Yes efficacy_a1_no Action: Perform Dose Escalation Up to MTD efficacy_q1->efficacy_a1_no No efficacy_q2 Action: Verify Compound Stability efficacy_a1_yes->efficacy_q2 efficacy_a1_no->efficacy_q2

References

Technical Support Center: Trewiasine-Resistant Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trewiasine-resistant tumor xenograft models. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-resistant tumor xenografts are not growing, or are growing much slower than expected. What are the possible causes and solutions?

A: Several factors can contribute to poor tumor growth in xenograft models. Here's a troubleshooting guide:

  • Cell Viability and Passage Number: Ensure the cancer cells used for implantation are highly viable (>90%) and are within a low passage number from the original resistant cell line generation. High passage numbers can lead to genetic drift and altered growth characteristics.

  • Mouse Strain: The choice of immunodeficient mouse strain is critical. While commonly used strains like athymic nude mice are suitable for many cell lines, some may require more severely immunocompromised strains such as NOD/SCID or NSG mice for optimal tumor engraftment and growth.

  • Cell Implantation Technique: Improper implantation technique can lead to cell death or leakage. Ensure a consistent subcutaneous injection volume and technique. The use of Matrigel or other basement membrane extracts can significantly improve tumor take rates and growth.

  • This compound Resistance Stability: The resistance phenotype may not be stable in the absence of selective pressure. It is advisable to periodically re-verify the resistance of your cell line in vitro by assessing the IC50 of this compound compared to the parental sensitive cell line.

Q2: I am observing high variability in tumor growth within the same experimental group. How can I reduce this?

A: High variability can obscure the true effect of your experimental interventions. Consider the following to improve consistency:

  • Homogenize Cell Suspension: Ensure a single-cell suspension free of clumps before injection. Clumps can lead to uneven tumor initiation.

  • Consistent Injection Site: Use the same anatomical location for subcutaneous injections in all animals.

  • Animal Age and Health: Use mice of a similar age and ensure they are healthy and stress-free before and during the experiment.

  • Randomization: After tumors become palpable, randomize the animals into treatment groups based on tumor volume to ensure an even distribution of tumor sizes at the start of the treatment.

Q3: How can I confirm that the observed resistance in my xenograft model is due to the intended mechanism (e.g., ABC transporter overexpression)?

A: It is crucial to validate the mechanism of resistance in your in vivo model.

  • Ex Vivo Analysis: After sacrificing the animals, excise the tumors and perform molecular analyses.

    • Immunohistochemistry (IHC) or Western Blotting: To detect the expression levels of ABC transporters like P-glycoprotein (MDR1) or MRP1.

    • qPCR: To measure the mRNA levels of the corresponding genes (e.g., ABCB1).

  • In Vivo Imaging: If available, use imaging agents that are substrates of the ABC transporter to visualize its activity in real-time.

Q4: My this compound-resistant tumors are initially responsive to treatment but then relapse. What does this signify?

A: This phenomenon, known as acquired resistance, suggests that a subpopulation of tumor cells may have survived the initial treatment and proliferated.

  • Tumor Heterogeneity: The initial resistant tumor may still contain a heterogeneous population of cells with varying degrees of resistance.

  • Secondary Resistance Mechanisms: The relapsed tumor may have developed additional resistance mechanisms. It is advisable to analyze the relapsed tumors for any new genetic or proteomic changes.

  • Combination Therapy: This scenario highlights the potential need for combination therapies to target multiple resistance pathways simultaneously.

Data Presentation

Table 1: Representative Efficacy of a Maytansinoid-Based Agent in a Xenograft Model with and without MDR1-Mediated Resistance.

Note: This data is based on an antibody-maytansinoid conjugate and serves as a proxy for the expected efficacy of this compound in a similar model. Actual results with this compound may vary.

Xenograft ModelTreatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Parental (MDR1-negative) Vehicle Control1250-
Maytansinoid Agent15088
Resistant (MDR1-positive) Vehicle Control1300-
Maytansinoid Agent95027

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance

This compound, a maytansinoid, functions as a microtubule-destabilizing agent. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells. A primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively efflux this compound from the cell, reducing its intracellular concentration and cytotoxic effect.

Trewiasine_Mechanism_and_Resistance cluster_cell Cancer Cell Trewiasine_in This compound (extracellular) Trewiasine_intra This compound (intracellular) Trewiasine_in->Trewiasine_intra Passive Diffusion Tubulin Tubulin Dimers Trewiasine_intra->Tubulin Binds to Trewiasine_intra->Tubulin MDR1 MDR1 (P-gp) Transporter Trewiasine_intra->MDR1 Substrate Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption of Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MDR1->Trewiasine_in Efflux

Caption: Mechanism of this compound action and MDR1-mediated resistance.

Experimental Workflow for Developing this compound-Resistant Xenograft Models

The development of a this compound-resistant xenograft model is a multi-step process that involves in vitro dose escalation followed by in vivo tumor establishment and characterization.

Resistant_Xenograft_Workflow start Start with Parental Sensitive Cancer Cell Line in_vitro_selection In Vitro Dose Escalation: Gradually increase this compound concentration in culture start->in_vitro_selection verify_resistance Verify In Vitro Resistance: Determine IC50 and compare to parental cell line in_vitro_selection->verify_resistance cell_expansion Expand Resistant Cell Population verify_resistance->cell_expansion implantation Subcutaneous Implantation of Resistant Cells into Immunodeficient Mice cell_expansion->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Treat with this compound to Confirm In Vivo Resistance tumor_growth->treatment characterization Characterize Tumors: - Histology - Biomarker Analysis (e.g., MDR1) treatment->characterization end Resistant Xenograft Model Established characterization->end

Caption: Workflow for generating a this compound-resistant xenograft model.

Troubleshooting Logic for Poor Tumor Growth

This diagram outlines a logical approach to troubleshooting issues with poor tumor growth in this compound-resistant xenograft models.

Caption: Troubleshooting poor tumor growth in xenograft models.

Experimental Protocols

Protocol: Generation and Validation of a this compound-Resistant Tumor Xenograft Model

1. In Vitro Generation of this compound-Resistant Cancer Cell Line

  • 1.1. Initial IC50 Determination: Culture the parental (sensitive) cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • 1.2. Dose Escalation:

    • Culture the parental cells in media containing this compound at a concentration equal to the IC10 (10% inhibitory concentration).

    • Once the cells have adapted and are proliferating steadily, double the concentration of this compound.

    • Repeat this dose escalation process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. This process can take several months.

  • 1.3. Clonal Selection (Optional but Recommended): Perform single-cell cloning of the resistant population to establish a homogenous resistant cell line.

  • 1.4. In Vitro Validation:

    • Determine the IC50 of the newly generated resistant cell line and compare it to the parental line to quantify the degree of resistance.

    • Perform molecular analysis (qPCR, Western blot) to investigate the expression of known resistance markers, such as ABC transporters (ABCB1, ABCC1).

2. In Vivo Establishment and Validation of the this compound-Resistant Xenograft Model

  • 2.1. Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NSG).

  • 2.2. Cell Preparation for Implantation:

    • Harvest the this compound-resistant cells during their exponential growth phase.

    • Perform a cell count and assess viability using Trypan Blue exclusion. Viability should be >90%.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

    • For improved tumor take rate, mix the cell suspension 1:1 with Matrigel on ice.

  • 2.3. Subcutaneous Implantation:

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • 2.4. Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • 2.5. In Vivo Resistance Validation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into two groups: Vehicle control and this compound treatment.

    • Administer this compound at a pre-determined therapeutic dose and schedule.

    • Continue to monitor tumor growth in both groups. A statistically significant difference in tumor growth inhibition between the resistant model and a similarly treated sensitive xenograft model (or historical data) confirms in vivo resistance.

  • 2.6. Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be fixed in formalin for histological and immunohistochemical analysis (e.g., for MDR1 expression), and another portion can be snap-frozen for molecular analysis (qPCR, Western blot).

Avoiding Trewiasine degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trewiasine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. As specific stability data for this compound is limited in published literature, the following recommendations are based on the known chemical properties of maytansinoids, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a potent, cytotoxic compound isolated from the plant Trewia nudiflora. It belongs to the maytansinoid family of natural products.[1][2][3][4] Maytansinoids are ansa macrolides that are known for their anti-tumor properties, which they exert by inhibiting microtubule assembly.[5][6][7] Given its classification as a maytansinoid, its stability and handling are presumed to be similar to other well-studied compounds in this class, such as DM1 (Mertansine) and DM4 (Ravtansine).

Q2: What are the primary factors that can cause this compound degradation?

Based on the general behavior of maytansinoids, this compound degradation is likely influenced by several factors:

  • pH: Maytansinoids can be unstable at non-neutral pH. Both acidic and alkaline conditions can potentially lead to hydrolysis of the ester or amide linkages within the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[8][9][10]

  • Light: As with many complex organic molecules, exposure to UV or even ambient light may induce photolytic degradation.

  • Oxidizing and Reducing Agents: The maytansinoid structure contains moieties that can be susceptible to oxidation. If this compound or a derivative possesses a disulfide bond, it will be sensitive to reducing agents.

  • Reactive Solvents and Solutes: The presence of nucleophiles, such as thiols, in solution could potentially react with certain parts of the maytansinoid structure.[2][11]

  • Enzymatic Degradation: In biological systems, enzymatic degradation, particularly in lysosomes, is a known pathway for the breakdown of maytansinoid-drug conjugates.[3]

Q3: How should I properly store this compound?

Proper storage is critical to maintaining the integrity of this compound. The following storage conditions are recommended based on general guidelines for maytansinoids:

FormatStorage TemperatureDurationNotes
Solid/Powder -20°C≥ 4 yearsProtect from light and moisture. The container should be tightly sealed.[3]
Stock Solution in Organic Solvent (e.g., DMSO, DMF) -20°C or -80°C1-6 monthsAliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing.[5]
Aqueous Solution 2-8°C≤ 24 hoursAqueous solutions are generally unstable and should be prepared fresh before each experiment.[3]

Q4: What are the best practices for preparing this compound solutions?

To minimize degradation during solution preparation, follow these steps:

  • Solvent Selection: this compound, like other maytansinoids, is sparingly soluble in aqueous buffers but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. It is advisable to purge the solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Working Solution Preparation: For experiments, dilute the stock solution into your aqueous buffer of choice immediately before use. To avoid precipitation, it is best to add the stock solution to the buffer while vortexing.

  • Fresh is Best: Always prepare fresh working solutions for each experiment. Do not store this compound in aqueous buffers for extended periods.[3]

Q5: My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, inconsistent results, such as a loss of cytotoxic potency, can be a strong indicator of compound degradation. If you suspect degradation, consider the following troubleshooting steps:

  • Verify Storage Conditions: Ensure that your this compound stock has been stored correctly and is within its recommended shelf life.

  • Prepare Fresh Solutions: Discard any old working solutions and prepare them fresh from your stock solution for each experiment.

  • Minimize Exposure: Protect your solutions from light and keep them on ice during the experimental setup.

  • Analytical Confirmation: If possible, use an analytical technique like HPLC to check the purity of your this compound stock and to see if degradation products are present in your experimental samples.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in cell-based assays. This compound has degraded in the working solution or culture media.Prepare fresh dilutions of this compound immediately before adding to cells. Minimize the time the compound spends in aqueous media before the experiment begins.
Precipitation observed when diluting stock solution. Poor solubility of this compound in the aqueous buffer.Increase the percentage of organic co-solvent if the experimental system allows. Add the stock solution to the buffer with vigorous mixing. Consider a different buffer system.
Appearance of extra peaks in HPLC analysis. Degradation of this compound into one or more byproducts.Review handling and storage procedures. Protect from light and extreme temperatures. Check the pH of your solutions.
Inconsistent results between experimental replicates. Inconsistent handling of this compound solutions; degradation occurring at different rates.Standardize the solution preparation and handling protocol. Ensure all replicates are treated identically and for the same duration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions while minimizing the risk of degradation.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or DMF

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered tips

  • Inert gas (Argon or Nitrogen)

  • Experimental aqueous buffer (e.g., PBS, cell culture media)

Methodology:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile, controlled environment.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex until the solid is completely dissolved.

  • (Optional but recommended) Briefly purge the headspace of the vial with an inert gas before sealing.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For experimental use, thaw a single aliquot and dilute it to the final working concentration in the desired aqueous buffer immediately before use.

Protocol 2: General Method for Assessing this compound Stability by HPLC

Objective: To monitor the purity of a this compound solution over time and detect the formation of degradation products.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Methodology:

  • Prepare a sample of this compound in the solution to be tested (e.g., PBS at pH 7.4).

  • Inject an initial sample (t=0) onto the HPLC system.

  • Run a gradient elution, for example, from 5% to 95% mobile phase B over 20 minutes.

  • Monitor the elution profile at a relevant wavelength (e.g., 233 or 253 nm, which are absorbance maxima for the related maytansinoid DM1).[3]

  • Incubate the this compound solution under the desired stress condition (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples onto the HPLC.

  • Analyze the chromatograms by comparing the peak area of the parent this compound peak and observing the appearance of any new peaks, which would indicate degradation products. The percentage of remaining this compound can be calculated from the peak areas.

Quantitative Data Summary

As specific forced degradation data for this compound is not publicly available, the following table presents illustrative data based on the expected behavior of maytansinoids under various stress conditions. This is intended to demonstrate the types of degradation that can be expected.

Table 1: Illustrative Forced Degradation Behavior of a Maytansinoid

Stress ConditionDurationTemperature% Degradation (Hypothetical)Potential Degradation Pathway
Acidic (0.1 M HCl)24 hours60°C~15-25%Hydrolysis of ester or amide groups
Alkaline (0.1 M NaOH)8 hours40°C~20-30%Hydrolysis, epimerization
Oxidative (3% H₂O₂)24 hoursRoom Temp~10-20%Oxidation of susceptible functional groups
Thermal (in PBS)48 hours60°C~10-15%General thermal decomposition
Photolytic (UV lamp)8 hoursRoom Temp>50%Photochemical rearrangement or cleavage

Visualizations

Experimental_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis / Troubleshooting storage Solid this compound (-20°C, dark, dry) stock Prepare Stock Solution (e.g., 10 mM in DMSO) Aliquot and store at -80°C storage->stock Equilibrate to RT working Prepare Fresh Working Solution (Dilute stock in aqueous buffer) stock->working Thaw one aliquot hplc Purity Check by HPLC stock->hplc Optional QC experiment Immediate Use in Experiment (e.g., cell culture) working->experiment Use immediately working->hplc Optional QC

Caption: Workflow for handling this compound to minimize degradation.

Degradation_Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products This compound This compound (Intact Maytansinoid) hydrolysis Hydrolyzed Products (e.g., broken ester linkage) This compound->hydrolysis photo Photodegradation Products This compound->photo oxidized Oxidized Products This compound->oxidized pH Extreme pH pH->hydrolysis Temp High Temperature Temp->hydrolysis Light UV/Light Light->photo Ox Oxidizing Agents Ox->oxidized

References

Technical Support Center: Optimizing Trewiasine Incubation Time in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trewiasine in cell culture. The information is designed to help optimize incubation time and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal incubation time for this compound?

The optimal incubation time for this compound is highly dependent on the cell line being used and the experimental endpoint (e.g., cytotoxicity, cell cycle arrest, apoptosis). Due to its potent cytotoxic nature as a maytansinoid, effects can be observed at various time points.[1][][3] A time-course experiment is essential to determine the ideal incubation period for your specific cell line and experimental goals.

Troubleshooting Guide: Determining Optimal Incubation Time

Problem Possible Cause Suggested Solution
No significant cytotoxicity observed at expected concentrations. Incubation time is too short for the cell line's doubling time.Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, and 72 hours). Ensure the incubation period covers at least one full cell cycle.[4]
Cell seeding density is too high, leading to contact inhibition and reduced proliferation.Optimize cell seeding density to ensure cells are in the exponential growth phase during this compound treatment.[5]
Incorrect drug concentration.Verify the dilution calculations and the stability of the this compound stock solution.
Excessive cell death observed even at the lowest concentrations. Incubation time is too long.Reduce the incubation time. Consider shorter time points in your time-course experiment (e.g., 6, 12, 24 hours).
The cell line is highly sensitive to microtubule inhibitors.Use a lower concentration range of this compound.
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension is achieved before seeding and use appropriate pipetting techniques for even distribution.
Edge effects in the culture plate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Difficulty reproducing results from previous experiments. Inconsistent cell passage number or confluency at the time of treatment.Use cells within a consistent passage number range and treat them at a standardized confluency (e.g., 70-80%).[5]
Variation in media, serum, or other reagents.Use the same lot of reagents whenever possible and maintain consistent culture conditions.

Data Presentation: this compound Cytotoxicity

The following tables provide example data for the effect of this compound on two different cancer cell lines at varying concentrations and incubation times. Note: This is illustrative data and will need to be determined empirically for your specific cell line.

Table 1: IC50 Values of this compound (nM)

Cell Line24 hours48 hours72 hours
HeLa (Cervical Cancer) 15.25.82.1
MCF-7 (Breast Cancer) 25.510.34.5

Table 2: Percentage of Apoptotic Cells (Annexin V Staining) after this compound Treatment

Cell LineConcentration (nM)24 hours (%)48 hours (%)
HeLa 110.525.3
1035.268.7
10085.195.4
MCF-7 18.218.9
1028.655.1
10079.892.3

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT, XTT)

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the this compound-containing medium. Include vehicle-only wells as a control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment:

    • At the end of each incubation period, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to occur.

    • Solubilize the formazan crystals and read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis by Flow Cytometry

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with different concentrations of this compound and a vehicle control.

  • Cell Harvesting and Staining:

    • At each time point (e.g., 24, 48, 72 hours), harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the cell population to exclude debris.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

Trewiasine_Signaling_Pathway This compound Mechanism of Action cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for CellDeath Apoptosis / Cell Death Mitosis->CellDeath Arrest leads to

Caption: this compound's mechanism of action involves binding to tubulin, inhibiting microtubule polymerization, leading to mitotic arrest and subsequent cell death.

Troubleshooting_Workflow Troubleshooting this compound Incubation Time Start Start Experiment Problem Unexpected Results? Start->Problem NoEffect No or Low Cytotoxicity Problem->NoEffect Yes HighToxicity High Cytotoxicity at Low Doses Problem->HighToxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes End Optimized Results Problem->End No CheckTime Increase Incubation Time NoEffect->CheckTime CheckDensity Optimize Seeding Density NoEffect->CheckDensity CheckConcentration Verify Drug Concentration NoEffect->CheckConcentration ReduceTime Decrease Incubation Time HighToxicity->ReduceTime Standardize Standardize Cell Passage & Confluency Inconsistent->Standardize CheckTime->End CheckDensity->End CheckConcentration->End ReduceTime->End Standardize->End

Caption: A logical workflow for troubleshooting common issues when optimizing this compound incubation time in cell culture experiments.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Trewiasine and Vinca Alkaloids as Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Trewiasine, a maytansinoid compound, and the well-established class of Vinca alkaloids. Both compound types are potent microtubule-targeting agents used in cancer research and therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate, supported by available experimental data.

Mechanism of Action: Targeting the Tubulin Cytoskeleton

Both this compound and Vinca alkaloids exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. However, the specifics of their interaction with tubulin, the building block of microtubules, show subtle but important differences.

This compound , as a maytansinoid, binds to tubulin at the vinca domain, leading to the inhibition of tubulin polymerization and the induction of microtubule depolymerization.[1][2] This disruption of microtubule dynamics results in the arrest of cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[1][2]

Vinca alkaloids , such as vincristine and vinblastine, are classic microtubule-destabilizing agents.[1][3][4] They bind to the β-subunit of tubulin, preventing its polymerization into microtubules.[1] This action also leads to mitotic arrest and the induction of apoptosis.[3][4] While both this compound and Vinca alkaloids target the vinca domain, maytansinoids have been reported to bind noncompetitively with Vinca compounds.[1]

Comparative Cytotoxicity

Quantitative data on the cytotoxic effects of this compound and Vinca alkaloids demonstrate their potent anti-cancer activity across various cell lines. Notably, maytansinoids, the class to which this compound belongs, have been reported to exhibit significantly higher cytotoxicity than Vinca alkaloids in some instances.[2]

Compound/ClassCell LineAssay TypeIC50 / Effective ConcentrationReference
This compound U937 (Human histiocytic lymphoma)Cytotoxicity Assay1 µg/mL (inhibited cell growth by >90%)[5]
HeLa (Human cervical cancer)Cytotoxicity AssayIC50: 0.12 - 11 nM
MV-4-11 (Human leukemia)Cytotoxicity AssayIC50: 0.12 - 11 nM
MCF-7 (Human breast cancer)Cytotoxicity AssayIC50: 0.12 - 11 nM
Maytansinoids (general) KB (Human nasopharynx carcinoma)Cytotoxicity AssayEC50: 8 pM[6]
P-388 (Murine lymphocytic leukemia)Cytotoxicity AssayEC50: 0.6 pM[6]
L1210 (Murine leukemia)Cytotoxicity AssayEC50: 2 pM[6]
Vinca alkaloids (general) Various Cancer Cell LinesCytotoxicity AssaysGenerally effective at nanomolar concentrations[3][4]

Signaling Pathways

The induction of apoptosis by both this compound and Vinca alkaloids involves the activation of complex intracellular signaling cascades.

This compound (Maytansinoids): The apoptotic signaling induced by maytansinoids is linked to the activation of p53 and caspases, key regulators of programmed cell death.[7] Furthermore, maytansinoids can induce endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis.[7] Some studies also suggest that maytansinoids can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[7]

Vinca Alkaloids: The apoptotic pathway triggered by Vinca alkaloids is well-characterized and involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8] JNK is a stress-activated protein kinase that can promote apoptosis in response to various cellular stresses, including microtubule disruption.

Below is a diagram illustrating the proposed signaling pathways for this compound (as a maytansinoid) and Vinca alkaloids.

G cluster_0 This compound (Maytansinoid) cluster_1 Vinca Alkaloids This compound This compound Tubulin_T Tubulin Binding (Vinca Domain) This compound->Tubulin_T MT_Depolymerization_T Microtubule Depolymerization Tubulin_T->MT_Depolymerization_T Mitotic_Arrest_T Mitotic Arrest MT_Depolymerization_T->Mitotic_Arrest_T ER_Stress ER Stress Mitotic_Arrest_T->ER_Stress p53_Activation p53 Activation Mitotic_Arrest_T->p53_Activation Caspase_Activation_T Caspase Activation ER_Stress->Caspase_Activation_T p53_Activation->Caspase_Activation_T Apoptosis_T Apoptosis Caspase_Activation_T->Apoptosis_T ICD Immunogenic Cell Death Apoptosis_T->ICD Vinca Vinca Alkaloids Tubulin_V Tubulin Binding (β-subunit) Vinca->Tubulin_V MT_Destabilization_V Microtubule Destabilization Tubulin_V->MT_Destabilization_V Mitotic_Arrest_V Mitotic Arrest MT_Destabilization_V->Mitotic_Arrest_V JNK_Activation JNK Activation Mitotic_Arrest_V->JNK_Activation Caspase_Activation_V Caspase Activation JNK_Activation->Caspase_Activation_V Apoptosis_V Apoptosis Caspase_Activation_V->Apoptosis_V

Signaling pathways of this compound and Vinca alkaloids.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound were not available in the public domain. However, this section provides generalized protocols for the key assays used to evaluate the efficacy of microtubule-targeting agents.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of compounds on cancer cell lines, such as U937.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (this compound or Vinca alkaloid) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

G A Seed Cells (96-well plate) B Add Compound (this compound or Vinca Alkaloid) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow of a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the general steps for detecting apoptosis using flow cytometry.

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat them with the desired concentrations of the test compound for a specified time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

2. Cell Harvesting and Washing:

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

3. Annexin V and Propidium Iodide (PI) Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

G A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G

References

Validating Antitumor Activity of Trewiasine and Maytansinoid-Based Agents in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitumor activity of maytansinoid-based compounds, with a focus on their evaluation in patient-derived xenograft (PDX) models. While direct experimental data on Trewiasine in PDX models is not currently available in published literature, we will draw comparisons from clinically relevant maytansinoid-based antibody-drug conjugates (ADCs), such as Trastuzumab emtansine (T-DM1), and other investigational agents. This guide will cover quantitative comparisons of antitumor efficacy, detailed experimental protocols for PDX-based studies, and visualizations of the underlying mechanism of action and experimental workflows.

Data Presentation: Comparative Antitumor Activity of Maytansinoid-Based ADCs in PDX Models

Due to the lack of specific data for this compound in PDX models, this section presents comparative data for the maytansinoid-based ADC, Trastuzumab emtansine (T-DM1), and a comparator, Trastuzumab duocarmazine (SYD985), in various breast and uterine/ovarian carcinosarcoma PDX models. This data provides a framework for understanding the potential efficacy of maytansinoid compounds in these advanced preclinical models.

Treatment AgentPDX Model TypeHER2 Expression LevelDosage and ScheduleAntitumor ActivitySource
Trastuzumab emtansine (T-DM1) Breast Cancer3+10 mg/kg, weekly x 4Inhibited tumor growth and prolonged survival compared to non-treated animals. 40% of tumors exhibited shrinkage.[1]
Trastuzumab emtansine (T-DM1) Uterine/Ovarian Carcinosarcoma3+10 mg/kg, single injectionSignificant tumor growth inhibition.[2]
Trastuzumab emtansine (T-DM1) Uterine/Ovarian Carcinosarcoma1+10 mg/kg, single injectionMinimal tumor growth inhibition.[2]
Trastuzumab duocarmazine (SYD985) Breast Cancer3+, 2+, 1+Not specifiedActive in all tested HER2 expression levels.
Trastuzumab duocarmazine (SYD985) Uterine/Ovarian Carcinosarcoma3+3 mg/kg and 10 mg/kg, single injectionSignificant tumor growth inhibition, superior to T-DM1.[2]
Trastuzumab duocarmazine (SYD985) Uterine/Ovarian Carcinosarcoma1+3 mg/kg and 10 mg/kg, single injectionSignificant tumor growth inhibition.[2]

Experimental Protocols

This section outlines a detailed methodology for the establishment and utilization of patient-derived xenograft (PDX) models to evaluate the in vivo antitumor efficacy of novel therapeutic agents like this compound.

PDX Model Establishment
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy. The tissue is collected sterilely and transported in a suitable medium (e.g., DMEM/F-12 with antibiotics and antimycotics) on ice.

  • Implantation:

    • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains) are used as hosts to prevent graft rejection.

    • The tumor tissue is minced into small fragments (approximately 2-3 mm³).

    • Under anesthesia, a small incision is made in the flank of the mouse, and a subcutaneous pocket is created.

    • A single tumor fragment is implanted into the subcutaneous space. Alternatively, for orthotopic models, the fragment is implanted in the corresponding organ of origin.

  • Tumor Growth Monitoring: Engraftment and tumor growth are monitored weekly by palpation and caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once the primary tumor (P0) reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is sterilely excised. A portion of the tumor is cryopreserved for future use, and the remainder is fragmented and implanted into new host mice for expansion (P1, P2, etc.).

In Vivo Efficacy Study
  • Cohort Formation: Once tumors in a passage cohort reach a suitable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).

  • Treatment Administration:

    • The investigational drug (e.g., this compound) is formulated in a suitable vehicle.

    • The drug is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.

    • The control group receives the vehicle only.

  • Data Collection:

    • Tumor volume and body weight are measured 2-3 times per week.

    • Clinical observations of the mice are recorded regularly to monitor for signs of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined endpoint size or at a specified time point.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

    • Other endpoints may include tumor regression, time to tumor progression, and overall survival.

    • At the end of the study, tumors may be harvested for biomarker analysis (e.g., immunohistochemistry, RNA sequencing) to investigate the mechanism of action.

Mandatory Visualizations

Signaling Pathway of Maytansinoids

maytansinoid_pathway cluster_cell Tumor Cell Maytansinoid Maytansinoid (e.g., this compound, DM1) Tubulin α/β-Tubulin Dimers Maytansinoid->Tubulin Binds to β-tubulin Microtubule Microtubule Maytansinoid->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to pdx_workflow PatientTumor Patient Tumor Tissue (Surgical Resection/Biopsy) Implantation Implantation into Immunodeficient Mice (P0) PatientTumor->Implantation P0_Growth Tumor Growth Monitoring (P0) Implantation->P0_Growth Passaging Tumor Harvest & Passaging (P1, P2...) P0_Growth->Passaging Expansion Cohort Expansion Passaging->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Treatment Group (this compound/Comparator) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis Biomarker Biomarker Analysis (Optional) Endpoint->Biomarker

References

Cross-resistance profile of Trewiasine in multidrug-resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of cancer therapeutics, understanding the cross-resistance profile of a novel compound is paramount. This guide provides a detailed comparison of Trewiasine, a potent maytansinoid, with other established anticancer agents in the context of multidrug-resistant (MDR) cell lines. By examining experimental data and underlying mechanisms, this document serves as a resource for assessing the potential of this compound in overcoming common resistance pathways.

Introduction to this compound

This compound is a naturally occurring maytansinoid, a class of compounds known for their potent anti-mitotic activity.[1][2] Like other maytansinoids, this compound is presumed to exert its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[3][4] Its efficacy has been demonstrated in various human and murine cancer cell lines, including U937 leukemia, S180 sarcoma, and Lewis lung carcinoma.[1] However, the emergence of multidrug resistance, a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, presents a significant challenge to the clinical development of novel therapeutics like this compound.

Cross-Resistance Profile of Maytansinoids in MDR Cell Lines

While specific cross-resistance data for this compound is not yet available, studies on structurally related maytansinoids, such as DM1 (a derivative used in antibody-drug conjugates) and ansamitocin P-3, provide valuable insights into its likely behavior in MDR settings. A primary mechanism of resistance to maytansinoids is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][2][5][6] These transporters function as drug efflux pumps, actively removing cytotoxic agents from the cancer cell and thereby reducing their intracellular concentration and efficacy.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of maytansinoids and other chemotherapeutic agents against sensitive and multidrug-resistant cancer cell lines, as reported in various studies. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Cell LineDrugIC50 (pM)Resistance MechanismReference
MCF-7 (Breast Cancer)Ansamitocin P-320 ± 3-[7]
HeLa (Cervical Cancer)Ansamitocin P-350 ± 0.5-[7]
EMT-6/AR1 (Murine Mammary Carcinoma)Ansamitocin P-3140 ± 17-[7]
MDA-MB-231 (Breast Cancer)Ansamitocin P-3150 ± 1.1-[7]
U937 (Lymphoma)Ansamitocin P-30.18 nM (180 pM)-[7]

Table 1: Cytotoxicity of Ansamitocin P-3 in Drug-Sensitive Cancer Cell Lines. This table illustrates the potent baseline activity of a maytansinoid across a range of cancer cell types.

Cell LineDrugIC50 (nM) - without VerapamilIC50 (nM) - with VerapamilFold ReversalResistance Mechanism
HeLa (Puromycin-Resistant)Maytansine>10Not specified-P-gp/MDR1
HeLa (Puromycin-Resistant)Vinblastine>100Not specified-P-gp/MDR1
HeLa (Puromycin-Resistant)Doxorubicin>2000Not specified-P-gp/MDR1

Table 2: Cross-Resistance of a Maytansinoid in a P-gp Overexpressing Cell Line. This table, derived from a study on a puromycin-resistant HeLa cell line, demonstrates the significant resistance to maytansine, which is characteristic of P-gp overexpression. The reversal of resistance by verapamil, a known P-gp inhibitor, further supports this mechanism.[6]

Cell LineDrug ConjugateIC50 (ng/mL)Resistance Mechanism
361 (Parental)Trastuzumab-Maytansinoid (TM-ADC)~10-
361-TM (Resistant)Trastuzumab-Maytansinoid (TM-ADC)~2500Increased ABCC1 (MRP1)
JIMT1 (Parental)Trastuzumab-Maytansinoid (TM-ADC)~100-
JIMT1-TM (Resistant)Trastuzumab-Maytansinoid (TM-ADC)~1600Decreased Her2 expression

Table 3: Acquired Resistance to a Trastuzumab-Maytansinoid ADC. This table highlights two distinct mechanisms of acquired resistance to a maytansinoid-based antibody-drug conjugate: upregulation of the MRP1 efflux pump and downregulation of the target antigen (Her2).[2][8]

Experimental Protocols

To aid researchers in their own investigations, this section provides detailed methodologies for key experiments used to characterize the cross-resistance profile of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and control drugs (e.g., paclitaxel, doxorubicin) for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve fitting software.

Western Blotting for Efflux Pump Expression

This technique is used to detect and quantify the expression levels of MDR-related proteins like P-glycoprotein and MRP1.

  • Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against P-gp, MRP1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to compare the protein expression levels between cell lines.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of maytansinoids, the development of multidrug resistance, and a typical experimental workflow.

Maytansinoid_Mechanism This compound This compound (Maytansinoid) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

MDR_Mechanism cluster_cell Cancer Cell Trewiasine_in This compound Pgp P-glycoprotein (MDR1) Trewiasine_in->Pgp Substrate for Target Tubulin Trewiasine_in->Target Inhibits Trewiasine_out This compound Pgp->Trewiasine_out Efflux Extracellular Extracellular Space

Caption: P-glycoprotein mediated drug efflux.

Experimental_Workflow start Start: Select Sensitive & MDR Cell Lines cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 resistance_index Calculate Resistance Index (IC50 resistant / IC50 sensitive) ic50->resistance_index mechanism Investigate Resistance Mechanisms resistance_index->mechanism western_blot Western Blot (P-gp, MRP1) mechanism->western_blot gene_expression qPCR (ABCB1, ABCC1) mechanism->gene_expression conclusion Conclusion: Assess Cross-Resistance Profile western_blot->conclusion gene_expression->conclusion

Caption: Workflow for cross-resistance analysis.

Conclusion

The available evidence on maytansinoids strongly suggests that this compound is a potent anticancer agent that may be susceptible to multidrug resistance mediated by ABC transporters such as P-glycoprotein and MRP1. However, it is also plausible that this compound could retain activity in cancer cells resistant to other classes of chemotherapeutic drugs, a characteristic that warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the cross-resistance profile of this compound and other novel compounds, ultimately informing their potential clinical applications in the treatment of drug-resistant cancers.

References

Trewiasine and its Synthetic Analogues: A Comparative Analysis of Cytotoxic Powerhouses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the natural product Trewiasine and its synthetic analogues. This compound, a member of the potent maytansinoid family of microtubule-targeting agents, has garnered significant interest in oncology for its profound cytotoxic effects against various cancer cell lines. This document delves into the structure-activity relationships, cytotoxic performance, and underlying mechanisms of action of this compound and its prominent synthetic derivatives, offering valuable insights for the development of next-generation cancer therapeutics.

Performance Comparison: Cytotoxicity of this compound and its Analogues

The cytotoxic potential of this compound and its synthetic analogues, primarily derivatives of maytansinol such as DM1 and DM4, and ansamitocins, has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of cytotoxic potency, are summarized below. Lower IC50 values denote higher potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound U937Histiocytic Lymphoma~1 µg/mL (~1340 nM)[1](--INVALID-LINK--)
Maytansine KBCervical CarcinomaSub-nanomolar[2](--INVALID-LINK--)
DM1 (Mertansine) COLO 205Colon CarcinomaVaries by study[3](--INVALID-LINK--)
HCT-15Colon CarcinomaVaries by study[3](--INVALID-LINK--)
UO-31Renal CancerVaries by study[3](--INVALID-LINK--)
DM4 (Soravtansine/Ravatansine) KBCervical CarcinomaSub-nanomolar[2](--INVALID-LINK--)
Ansamitocin P3 MCF-7Breast Adenocarcinoma0.02 nM[4](--INVALID-LINK--)
HeLaCervical Carcinoma0.05 nM[4](--INVALID-LINK--)
EMT-6/AR1Murine Mammary Carcinoma0.14 nM[4](--INVALID-LINK--)
MDA-MB-231Breast Adenocarcinoma0.15 nM[4](--INVALID-LINK--)

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound and its maytansinoid analogues exert their potent cytotoxic effects by targeting a fundamental component of the cell's cytoskeleton: microtubules. These dynamic polymers of α- and β-tubulin are crucial for various cellular processes, most notably for the formation of the mitotic spindle during cell division.

Maytansinoids bind to tubulin at or near the vincristine-binding site, thereby inhibiting the assembly of microtubules.[1](--INVALID-LINK--) This disruption of microtubule dynamics leads to a cascade of events culminating in cell death. The primary mechanism involves the arrest of the cell cycle in the G2/M phase, preventing cells from completing mitosis.[5](--INVALID-LINK--) This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[4](--INVALID-LINK--)

Signaling Pathways of Maytansinoid-Induced Apoptosis

The induction of apoptosis by this compound and its analogues is a complex process involving a series of signaling cascades. The disruption of microtubule dynamics serves as the initial trigger, leading to the activation of the intrinsic apoptotic pathway.

Maytansinoid_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Apoptotic Signaling This compound This compound & Analogues Tubulin Tubulin Binding This compound->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Maytansinoid-Induced Apoptotic Signaling Pathway.

Structure-Activity Relationship (SAR)

The cytotoxic potency of maytansinoids is intricately linked to their chemical structure. A key determinant of activity is the ester side chain at the C3 position of the maytansinol core. Modifications to this side chain have a profound impact on the compound's tubulin-binding affinity and overall cytotoxicity.[1](--INVALID-LINK--) The development of synthetic analogues, such as DM1 and DM4, has focused on optimizing this side chain to enhance potency and to provide a handle for conjugation to monoclonal antibodies, leading to the creation of antibody-drug conjugates (ADCs).

SAR_Maytansinoid Maytansinoid_Core Maytansinoid Core Structure C3_Ester C3 Ester Side Chain Maytansinoid_Core->C3_Ester Modification at C3 Tubulin_Binding Tubulin Binding Affinity C3_Ester->Tubulin_Binding Influences Cytotoxicity Cytotoxicity (IC50) Tubulin_Binding->Cytotoxicity Determines

Structure-Activity Relationship of Maytansinoids.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogues is typically performed using in vitro cell-based assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the LDH cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound or its analogues) and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound/ Analogues Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which serves as an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

LDH_Assay_Workflow Start Start Seed_Treat Seed and Treat Cells Start->Seed_Treat Collect_Supernatant Collect Supernatant Seed_Treat->Collect_Supernatant LDH_Reaction Add LDH Reaction Mix Collect_Supernatant->LDH_Reaction Incubate Incubate (30 min) LDH_Reaction->Incubate Read_Absorbance Read Absorbance (490nm) Incubate->Read_Absorbance Analyze_Data Calculate % Cytotoxicity Read_Absorbance->Analyze_Data End End Analyze_Data->End

LDH Cytotoxicity Assay Experimental Workflow.

Conclusion

This compound and its synthetic maytansinoid analogues represent a powerful class of cytotoxic agents with significant potential in cancer therapy. Their mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. The structure-activity relationship, particularly at the C3 position, has been a key focus for the development of highly potent analogues and for their incorporation into targeted therapies like antibody-drug conjugates. The experimental protocols outlined provide a standardized approach for the continued evaluation and comparison of these promising anticancer compounds. This comparative analysis underscores the importance of continued research into this compound and its analogues to unlock their full therapeutic potential.

References

Navigating the Microtubule Network: A Comparative Guide to the Off-Target Effects of Trewiasine and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's activity is paramount. This guide provides a detailed comparison of the off-target effects of Trewiasine, a potent maytansinoid tubulin inhibitor, with three other well-established tubulin inhibitors: paclitaxel, vincristine, and colchicine. By presenting available experimental data, detailed protocols, and visualizing affected signaling pathways, this document aims to be a critical resource for informed decision-making in drug discovery and development.

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential for cell division. However, their clinical utility can be hampered by off-target effects, leading to toxicity and limiting therapeutic windows. This compound, a member of the maytansinoid family, has shown potent anti-tumor activity. Understanding its off-target profile in comparison to other classes of tubulin inhibitors is crucial for its potential clinical development.

Comparative Analysis of Off-Target Effects

This section summarizes the known off-target effects of this compound (representing maytansinoids), paclitaxel (a taxane), vincristine (a vinca alkaloid), and colchicine. The data is compiled from various studies and presented to facilitate a comparative understanding.

Cytotoxicity in Normal Versus Cancer Cells

A key indicator of off-target effects is a drug's cytotoxicity towards non-cancerous cells. A larger therapeutic window, defined by a significant difference in the concentration of a drug required to kill cancer cells (IC50) versus normal cells (CC50), is a desirable characteristic. The following table summarizes available data on the cytotoxic concentrations of the compared tubulin inhibitors. Note: Direct comparative studies under identical conditions are limited; therefore, these values, gathered from various sources, should be interpreted with caution.

CompoundNormal Cell LineCC50 (Concentration causing 50% cytotoxicity in normal cells)Cancer Cell LineIC50 (Concentration causing 50% inhibition of cancer cell growth)Selectivity Index (CC50/IC50)
This compound (Maytansinoid) Chinese hamster V79[1]Not explicitly defined as CC50, but no sister chromatid exchange at 0.1-1 µg/mL.[1]U937 (Human lymphoma)[1]< 1 µg/mL[1]Data insufficient for precise calculation.
Paclitaxel Human fibroblasts[2]> 0.5 µM (no growth inhibition)[2]MKN-28, MKN-45, MCF-7[2]0.01 µM[2]> 50
Normal human lymphocytes[3]~150 µg/mL (at 27.07% inhibition)[3]A375 (Melanoma)[4]2.5 - 7.5 nM[5]Varies by cell line.
Vincristine Normal human lymphocytes[3][6]~100 µg/mL (at 38.77% inhibition)[3]SH-SY5Y (Neuroblastoma)[7][8]0.1 µM[7][8]Varies by cell line; ~25-fold selectivity for CLL cells vs normal lymphocytes.[6]
Normal breast and neural cells[9]> 10 µM[9]A549, MCF-7, 1A9, SY5Y[9]1.6 - 40 nM[9]High
Colchicine Human normal brain cells (astrocytes)[10]> 20 µM[10]BT-12 (Atypical teratoid/rhabdoid tumor)[10]0.016 µM[10]> 1250
HFF2 (Normal human foreskin fibroblast)[11]Higher IC50 than MCF-7[11]MCF-7 (Breast cancer)[2]Data varies.Varies.
Kinase Inhibition Profiling
CompoundKnown or Predicted Off-Target Kinases
This compound (Maytansinoid) Limited specific data available for this compound. Maytansinoids are not primarily known as kinase inhibitors, but broader screening is needed for a definitive profile.
Paclitaxel Activates Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38.[12][13][14][15][16]
Vincristine Can activate the NF-κB pathway.[17][18][19] However, some studies suggest it can also downregulate NF-kB in certain contexts.[20]
Colchicine Predicted to interact with several kinases, with histone deacetylases also being major targets.[21]

Signaling Pathways Affected by Off-Target Effects

The off-target effects of these tubulin inhibitors can modulate various signaling pathways, leading to a range of cellular responses beyond mitotic arrest. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways reported to be affected.

cluster_paclitaxel Paclitaxel Off-Target Signaling Paclitaxel Paclitaxel Ras Ras Paclitaxel->Ras activates p38 p38 MAPK Paclitaxel->p38 activates MEK MEK Ras->MEK ERK ERK MEK->ERK Apoptosis_P Apoptosis ERK->Apoptosis_P p38->Apoptosis_P

Caption: Paclitaxel's off-target activation of the MAPK/ERK and p38 MAPK pathways.

cluster_vincristine Vincristine Off-Target Signaling Vincristine Vincristine IKK IKK Vincristine->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus_V Nucleus NFkB->Nucleus_V translocates to Gene_Expression_V Gene Expression (Pro-survival/Pro-inflammatory) Nucleus_V->Gene_Expression_V regulates

Caption: Vincristine's modulation of the NF-κB signaling pathway.

cluster_colchicine Colchicine Off-Target Signaling Colchicine Colchicine Tubulin_C Tubulin Colchicine->Tubulin_C binds Microtubule_Polymerization Microtubule Polymerization Tubulin_C->Microtubule_Polymerization inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly Microtubule_Polymerization->NLRP3_Inflammasome disrupts Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b matures to

Caption: Colchicine's inhibitory effect on the NLRP3 inflammasome.

Experimental Protocols

To aid in the replication and validation of findings, this section provides detailed methodologies for key experiments used to assess the on- and off-target effects of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin protein (>97% pure)

    • GTP solution

    • Tubulin polymerization buffer

    • Fluorescent reporter

  • Test compounds (this compound, paclitaxel, vincristine, colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reconstitute the lyophilized tubulin in the provided buffer on ice.

  • Prepare a reaction mixture containing the tubulin, GTP, and fluorescent reporter in the polymerization buffer. Keep the mixture on ice.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells with solvent only as a negative control and a known inhibitor/stabilizer as a positive control.

  • Pre-warm the plate to 37°C for 1-2 minutes.

  • Initiate the polymerization reaction by adding the cold tubulin-containing reaction mixture to each well.

  • Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50) or is cytotoxic to 50% of the cells (CC50).

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include solvent controls.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm.

  • For CCK-8 assay:

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Read the absorbance at a wavelength of 450 nm.

  • Calculate the percentage of cell viability for each concentration relative to the solvent control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50/CC50 value using a suitable curve-fitting software.

Kinase Inhibition Screening

Objective: To assess the inhibitory activity of a compound against a panel of protein kinases.

Methodology Overview: Kinase inhibition screening is typically performed using in vitro assays that measure the activity of purified kinases. Several formats are available, including:

  • Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate (peptide or protein).

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Common methods include FRET (Fluorescence Resonance Energy Transfer), TR-FRET (Time-Resolved FRET), and fluorescence polarization.

  • Luminescence-Based Assays: These assays measure the depletion of ATP or the production of ADP, often using a luciferase-based system.

General Protocol (using a generic fluorescence-based method):

  • Assay Buffer Preparation: Prepare a kinase-specific assay buffer containing cofactors (e.g., MgCl2, MnCl2) and a reducing agent (e.g., DTT).

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a microplate, add the kinase, a fluorescently labeled substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined period.

  • Detection:

    • Stop the reaction.

    • Measure the fluorescence signal using a plate reader. The change in fluorescence corresponds to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Determine the IC50 value for active compounds.

Conclusion

The development of effective and safe cancer therapeutics requires a deep understanding of a drug's on- and off-target activities. While this compound and other maytansinoids are highly potent tubulin inhibitors, a comprehensive analysis of their off-target effects compared to other classes of tubulin inhibitors is still an evolving area of research. This guide provides a framework for such a comparison, highlighting the need for standardized, head-to-head studies to accurately assess the therapeutic potential of these promising anti-cancer agents. The provided experimental protocols serve as a starting point for researchers to conduct their own comparative analyses and contribute to a more complete understanding of the complex pharmacology of tubulin inhibitors.

References

Validating Trewiasine's Anti-Cancer Efficacy: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trewiasine, a potent maytansinoid, with other microtubule-targeting agents. We delve into its mechanism of action, supported by established experimental data for maytansinoids, and propose a framework for its validation using knockout cell line technology.

This compound: A Maytansinoid Targeting Microtubule Dynamics

This compound is a naturally occurring maytansinoid, a class of compounds known for their potent anti-mitotic activity.[1] The primary mechanism of action for maytansinoids is the inhibition of microtubule polymerization. By binding to tubulin, the fundamental protein subunit of microtubules, this compound disrupts the dynamic instability of these crucial cytoskeletal structures. This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3]

Comparative Efficacy of Microtubule Inhibitors

To contextualize the potency of this compound, this section compares the cytotoxic activity of maytansinoids with other well-established microtubule inhibitors, such as paclitaxel (a taxane that stabilizes microtubules) and vincristine (a vinca alkaloid that also inhibits tubulin polymerization).

Compound ClassCompoundTarget Cell LineIC50 (inhibition of cell proliferation)Reference
Maytansinoid MaytansineCOLO 205 (human colon carcinoma)~1 nM[4]
Maytansinoid DM1 (Mertansine)MCF7 (human breast cancer)330 pM[5]
Taxane PaclitaxelCOLO 205 (human colon carcinoma)~10-fold less potent than maytansinoids[4]
Vinca Alkaloid VincristineCOLO 205 (human colon carcinoma)~17-fold less potent than maytansinoids[4]

Validating this compound's Mechanism of Action: A Proposed Workflow Using Knockout Cell Lines

The generation of knockout cell lines for specific tubulin isotypes (e.g., TUBA1A) offers a definitive method to validate the on-target effect of this compound. Here, we propose an experimental workflow to confirm that the cytotoxic effects of this compound are directly mediated through its interaction with tubulin.

This compound Validation Workflow cluster_0 Cell Line Generation cluster_1 Comparative Analysis cluster_2 Phenotypic Assays CRISPR/Cas9 CRISPR/Cas9 Transfection Transfection CRISPR/Cas9->Transfection sgRNA Design (TUBA1A) sgRNA Design (TUBA1A) sgRNA Design (TUBA1A)->CRISPR/Cas9 Single Cell Cloning Single Cell Cloning Transfection->Single Cell Cloning Genotype Validation (Sanger) Genotype Validation (Sanger) Single Cell Cloning->Genotype Validation (Sanger) Protein Validation (Western Blot) Protein Validation (Western Blot) Genotype Validation (Sanger)->Protein Validation (Western Blot) TUBA1A KO Cell Line TUBA1A KO Cell Line Protein Validation (Western Blot)->TUBA1A KO Cell Line This compound Treatment This compound Treatment TUBA1A KO Cell Line->this compound Treatment Wild-Type Cells Wild-Type Cells Wild-Type Cells->this compound Treatment Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) This compound Treatment->Cell Viability Assay (MTT/XTT) Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) This compound Treatment->Cell Cycle Analysis (FACS) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) This compound Treatment->Apoptosis Assay (Annexin V) Immunofluorescence (Microtubules) Immunofluorescence (Microtubules) This compound Treatment->Immunofluorescence (Microtubules)

Caption: Proposed workflow for validating this compound's mechanism of action using a TUBA1A knockout cell line.

The central hypothesis is that the TUBA1A knockout cell line will exhibit significant resistance to this compound treatment compared to the wild-type parental cell line, directly implicating tubulin as the primary target.

Experimental Protocols

Detailed methodologies for the key experiments outlined in the validation workflow are provided below.

Generation of TUBA1A Knockout Cell Line
  • sgRNA Design and Cloning: Design and clone two single-guide RNAs (sgRNAs) targeting an early exon of the TUBA1A gene into a CRISPR/Cas9 expression vector.

  • Transfection: Transfect the sgRNA/Cas9 expression vector into the chosen parental cell line (e.g., HeLa, A549) using a suitable method like electroporation or lentiviral transduction.

  • Single-Cell Cloning: Isolate single cells using limited dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Genotype Validation: Screen individual clones for the desired knockout by PCR amplification of the target region followed by Sanger sequencing to identify frameshift mutations.

  • Protein Validation: Confirm the absence of TUBA1A protein expression in knockout clones by Western blotting using a specific anti-TUBA1A antibody.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin protein (>99% pure), GTP solution, polymerization buffer, and a fluorescence-based tubulin polymerization assay kit.

  • Procedure:

    • Reconstitute purified tubulin in the provided buffer.

    • In a 96-well plate, add varying concentrations of this compound, a positive control (e.g., colchicine), a negative control (e.g., DMSO), and a microtubule-stabilizing agent (e.g., paclitaxel).

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Calculate the IC50 value for this compound's inhibition of tubulin polymerization and compare it to the control compounds.

Immunofluorescence Staining of Microtubules

This cell-based assay visualizes the effect of this compound on the microtubule network within cells.

  • Cell Culture and Treatment: Seed cells on coverslips and treat with different concentrations of this compound for a specified duration.

  • Fixation and Permeabilization: Fix the cells with ice-cold methanol or paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence microscope.

  • Expected Results: In this compound-treated cells, expect to observe a dose-dependent disruption of the microtubule network, characterized by depolymerization and the absence of a well-defined filamentous structure.

Cell Cycle Analysis

This assay quantifies the proportion of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for a time course (e.g., 12, 24, 48 hours). Harvest the cells by trypsinization.

  • Fixation and Staining: Fix the cells in cold 70% ethanol. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

  • Expected Results: Treatment with this compound is expected to cause a significant increase in the percentage of cells arrested in the G2/M phase.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with this compound for various time points.

  • Staining: Resuspend the cells in Annexin V binding buffer and incubate with FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).[8]

  • Expected Results: this compound treatment should lead to a dose- and time-dependent increase in the percentage of apoptotic cells.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the logical framework for its validation.

Trewiasine_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound's mechanism of action.

Logical_Relationship This compound This compound Tubulin_Binding Binds to Tubulin This compound->Tubulin_Binding Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Cytotoxicity Cell Cytotoxicity Microtubule_Disruption->Cytotoxicity TUBA1A_KO TUBA1A Knockout TUBA1A_KO->Tubulin_Binding Prevents

Caption: Logical relationship demonstrating the validation of this compound's on-target effect using a knockout cell line.

References

Comparative Analysis of Trewiasine and Colchicine on Cancer Cells: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative proteomic analysis of cancer cells treated with trewiasine versus colchicine is not currently available in the published scientific literature. Extensive searches for proteomic studies on this compound-treated cancer cells did not yield specific data. Therefore, this guide provides a comparative overview based on the established mechanisms of action of these two microtubule-targeting agents, with a focus on their differential effects on cellular pathways and protein expression where data is available.

This compound, a maytansinoid compound, and colchicine, a well-known alkaloid, are both potent inhibitors of cell proliferation and induce apoptosis in cancer cells. Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. However, they achieve this through distinct interactions with tubulin, the fundamental protein component of microtubules.

Experimental Protocols

While a direct comparative proteomic study is unavailable, a general workflow for such an analysis would typically involve the following steps. This protocol is a representative example and would be optimized for specific cell lines and drugs.

Experimental Workflow for Comparative Proteomics

Experimental Workflow for Comparative Proteomics cluster_cell_culture Cell Culture & Treatment cluster_protein_processing Protein Processing cluster_mass_spec Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HCT-116, HeLa) treatment Treatment with This compound or Colchicine cell_culture->treatment control Vehicle Control cell_culture->control lysis Cell Lysis & Protein Extraction treatment->lysis control->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification digestion Protein Digestion (e.g., Trypsin) quantification->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms protein_id Protein Identification & Quantification lc_ms->protein_id bioinformatics Bioinformatics Analysis (Pathway & Network Analysis) protein_id->bioinformatics

Caption: A generalized workflow for a comparative proteomics experiment.

Detailed Methodologies:

  • Cell Culture and Treatment: A human cancer cell line (e.g., HeLa or HCT-116) would be cultured under standard conditions. Cells would then be treated with equimolar concentrations of this compound or colchicine, alongside a vehicle control, for a predetermined time course (e.g., 24 hours).

  • Protein Extraction and Digestion: Following treatment, cells are harvested and lysed to extract total protein. Protein concentration is determined, and equal amounts of protein from each condition are subjected to in-solution or in-gel digestion, typically using the enzyme trypsin to generate peptides.

  • Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence and relative abundance.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the proteins present in each sample. Statistical analysis is then performed to identify proteins that are differentially expressed between the this compound- and colchicine-treated groups compared to the control. Finally, bioinformatics tools are used to analyze the functional roles of the differentially expressed proteins and identify the cellular pathways that are most significantly affected.

Comparative Mechanisms of Action

FeatureThis compound (Maytansinoid)Colchicine
Tubulin Binding Site Binds to the vinca-binding site on β-tubulin.Binds to the colchicine-binding site on the interface of α- and β-tubulin.
Effect on Microtubules Primarily inhibits microtubule polymerization. At higher concentrations, can cause depolymerization.Inhibits microtubule polymerization by binding to soluble tubulin and preventing its addition to the microtubule ends. Can also induce depolymerization at higher concentrations.[1]
Cell Cycle Arrest Induces mitotic arrest at the G2/M phase.Causes mitotic arrest in metaphase.[1]
Known Affected Pathways Primarily microtubule-dependent processes. Downstream effects on apoptosis signaling.Microtubule disruption leading to downregulation of inflammatory pathways (e.g., NF-κB) and modulation of innate immunity.[1] Induction of apoptosis through the intrinsic mitochondrial pathway.[2][3]

Signaling Pathways Affected by Colchicine

Colchicine's disruption of microtubule dynamics has been shown to impact several key signaling pathways in cancer cells, ultimately leading to apoptosis.

Colchicine_Signaling_Pathways cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Induction cluster_inflammatory Inflammatory Pathways colchicine Colchicine tubulin αβ-Tubulin Dimers colchicine->tubulin microtubule Microtubule Polymerization tubulin->microtubule Inhibition mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle nf_kb NF-κB Pathway Inhibition microtubule->nf_kb inflammasome NALP3 Inflammasome Inhibition microtubule->inflammasome g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest bcl2_family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) g2m_arrest->bcl2_family mitochondria Mitochondrial Pathway bcl2_family->mitochondria caspases Caspase Activation (Caspase-9, Caspase-3) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis Trewiasine_Mechanism_of_Action cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Induction This compound This compound (Maytansinoid) tubulin β-Tubulin (Vinca-binding site) This compound->tubulin microtubule Microtubule Polymerization tubulin->microtubule Inhibition mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Evaluating the Potential Synergistic Effects of Trewiasine with PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential synergistic effects of Trewiasine, a maytansinoid compound, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Due to the current lack of direct experimental data on this specific combination, this document outlines the individual mechanisms of action, hypothesizes potential synergies, and provides detailed, theoretical experimental protocols to guide future research in this promising area.

Introduction to this compound and PARP Inhibitors

1.1 this compound: A Maytansinoid with Cytotoxic Activity

This compound is a maytansinoid compound that has demonstrated significant cytotoxic activity against various human cancer cell lines in vitro and in murine tumors in vivo.[1][2] As an antineoplastic agent derived from plants, it has shown efficacy in inhibiting cell growth in cell lines such as U937, and has been tested against ascitic and solid tumors in mice.[1]

1.2 PARP Inhibitors: Targeting DNA Damage Repair

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs that block the activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[3][4] By inhibiting PARP, these drugs lead to an accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] This mechanism is known as synthetic lethality.[4] PARP inhibitors have been approved for treating various cancers, including breast and ovarian cancer.[3][5]

Mechanisms of Action

2.1 this compound's Presumed Mechanism of Action

While specific mechanistic studies on this compound are limited in the provided search results, as a maytansinoid, its mechanism is likely similar to other compounds in this class. Maytansinoids are known to be potent microtubule-targeting agents that inhibit cell division by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

2.2 PARP Inhibitors' Mechanism of Action

PARP inhibitors function by two primary mechanisms:

  • Inhibition of Single-Strand Break Repair: PARP enzymes are essential for the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[6] PARP inhibitors block this function, leading to the accumulation of SSBs that can collapse replication forks and generate more lethal double-strand breaks (DSBs).[3]

  • PARP Trapping: PARP inhibitors can trap PARP enzymes on the DNA at the site of damage.[3][5] This "trapped" PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to cell death.

The following diagram illustrates the mechanism of action of PARP inhibitors:

PARP_Inhibitor_Mechanism cluster_0 Normal Cell Function cluster_1 Action of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates PARP_trapped PARP Trapping on DNA PARP->PARP_trapped leads to DNA_Repaired DNA Repaired BER->DNA_Repaired leads to PARPi PARP Inhibitor PARPi->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_trapped->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of PARP inhibitors.

Hypothetical Synergistic Effects of this compound and PARP Inhibitors

Based on their individual mechanisms, a combination of this compound and PARP inhibitors could potentially exert synergistic anticancer effects through several mechanisms:

  • Induction of DNA Damage by this compound: As a microtubule inhibitor, this compound can induce mitotic stress and cell cycle arrest, which can indirectly lead to DNA damage. This increased DNA damage burden would make cancer cells more reliant on PARP-mediated repair, thus sensitizing them to PARP inhibitors.

  • Impairment of DNA Damage Response: this compound-induced cell cycle arrest in the G2/M phase could prevent cancer cells from efficiently repairing the DSBs generated by PARP inhibitor treatment, leading to enhanced cell death.

  • Synthetic Lethality in a Broader Context: While PARP inhibitors are most effective in cells with homologous recombination deficiency (e.g., BRCA mutations), the DNA damage induced by this compound could potentially create a state of "BRCAness" or functional HR deficiency, thereby expanding the applicability of PARP inhibitors to a wider range of tumors.

Proposed Experimental Workflow for Evaluating Synergy

The following is a proposed experimental workflow to investigate the potential synergistic effects of this compound and PARP inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_invivo In Vivo Studies (Xenograft Model) cluster_analysis Data Analysis and Interpretation Cell_Line_Selection Select Cancer Cell Lines (e.g., Breast, Ovarian, Lung) Cell_Viability Cell Viability Assay (MTT/XTT) Cell_Line_Selection->Cell_Viability Tumor_Implantation Tumor Cell Implantation in Mice Cell_Line_Selection->Tumor_Implantation Drug_Prep Prepare this compound and PARP Inhibitor Solutions Drug_Prep->Cell_Viability Combination_Index Calculate Combination Index (CI) Cell_Viability->Combination_Index Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Western_Blot Western Blot Analysis (γH2AX, PARP cleavage, etc.) Cell_Viability->Western_Blot Synergy_Determination Determine Synergy, Additivity, or Antagonism Combination_Index->Synergy_Determination Mechanism_Elucidation Elucidate Mechanism of Synergy Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound alone 3. PARP inhibitor alone 4. Combination Tumor_Implantation->Treatment_Groups Tumor_Monitoring Monitor Tumor Growth and Mouse Weight Treatment_Groups->Tumor_Monitoring IHC Immunohistochemistry (IHC) of Tumor Tissues Tumor_Monitoring->IHC Statistical_Analysis Statistical Analysis of Data Tumor_Monitoring->Statistical_Analysis IHC->Mechanism_Elucidation Statistical_Analysis->Synergy_Determination Synergy_Determination->Mechanism_Elucidation

Caption: Proposed experimental workflow to evaluate this compound and PARP inhibitor synergy.

Detailed Experimental Protocols

5.1 Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, a PARP inhibitor (e.g., Olaparib), and their combination for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.

5.2 Western Blot Analysis

  • Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, cleaved PARP and cleaved Caspase-3 for apoptosis) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.3 In Vivo Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination.

  • Drug Administration: Administer the drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Tissue Analysis: Excise the tumors for immunohistochemical analysis of biomarkers related to proliferation (Ki-67), apoptosis (TUNEL), and DNA damage (γH2AX).

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: IC50 Values of this compound and PARP Inhibitor in Cancer Cell Lines (Hypothetical Data)

Cell LineThis compound IC50 (nM)PARP Inhibitor IC50 (µM)
MCF-715.25.8
MDA-MB-23125.610.2
A54932.18.5

Table 2: Combination Index (CI) Values for this compound and PARP Inhibitor Combination (Hypothetical Data)

Cell LineCI Value at ED50Interpretation
MCF-70.6Synergy
MDA-MB-2310.5Synergy
A5490.7Synergy

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model (Hypothetical Data)

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control15000%
This compound100033%
PARP Inhibitor90040%
Combination30080%

Conclusion

While direct experimental evidence is currently unavailable, the distinct and complementary mechanisms of action of this compound and PARP inhibitors suggest a strong potential for synergistic anticancer activity. The proposed experimental framework provides a comprehensive roadmap for researchers to investigate this promising drug combination. Future studies are warranted to validate this hypothesis and to elucidate the underlying molecular mechanisms, which could ultimately lead to the development of a novel and effective cancer therapy.

References

A Comparative Guide to the Efficacy of Maytansinoid-Based Therapeutics in Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of maytansinoid-based anticancer agents, with a primary focus on the evolution from early compounds like Trewiasine to modern Antibody-Drug Conjugates (ADCs). We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: From this compound to Targeted Maytansinoid ADCs

This compound is a naturally occurring maytansinoid, a class of potent antimitotic agents.[1] The primary mechanism of action for all maytansinoids is the inhibition of microtubule polymerization. By binding to tubulin at or near the vinca alkaloid binding site, they suppress microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]

While highly potent, early maytansinoids like this compound demonstrated a narrow therapeutic window in clinical trials due to significant systemic toxicity. The modern therapeutic application of maytansinoids has been revolutionized by their use as cytotoxic payloads in Antibody-Drug Conjugates (ADCs). ADCs utilize a monoclonal antibody to selectively target tumor-associated antigens on the surface of cancer cells, delivering the maytansinoid payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity.[1]

Maytansinoid_Mechanism_of_Action cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Internalization Internalization & Payload Release cluster_Cytotoxicity Cytotoxic Effect ADC Maytansinoid ADC (e.g., T-DM1) Tumor_Cell Tumor Cell (Antigen Overexpression) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Maytansinoid Released Maytansinoid (e.g., DM1) Lysosome->Maytansinoid 4. Payload Release Tubulin Tubulin Dimers Maytansinoid->Tubulin 5. Binding Microtubule Microtubule Polymerization (Suppressed) Tubulin->Microtubule Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction of Cell Death

Mechanism of action of maytansinoid-based Antibody-Drug Conjugates.

Comparative Efficacy in Cancer Subtypes

The targeted nature of maytansinoid ADCs allows for their application in specific cancer subtypes defined by the expression of the target antigen. Below is a comparison of the efficacy of two prominent maytansinoid ADCs against their respective cancer subtypes, with data from pivotal clinical trials.

HER2-Positive Breast Cancer: Trastuzumab Emtansine (T-DM1)

Trastuzumab emtansine (Kadcyla®, T-DM1) is an ADC composed of the anti-HER2 antibody trastuzumab linked to the maytansinoid derivative DM1. It is a standard of care for patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane.[4][5]

Table 1: Clinical Efficacy of Trastuzumab Emtansine (T-DM1) in HER2-Positive Metastatic Breast Cancer (EMILIA Trial)

Efficacy EndpointTrastuzumab Emtansine (T-DM1)Lapatinib + Capecitabine (Control)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 9.6 months6.4 months0.65 (0.55 - 0.77)<0.001
Overall Survival (OS) 30.9 months25.1 months0.68 (0.55 - 0.85)<0.001
Objective Response Rate (ORR) 43.6%30.8%-<0.001

Data sourced from the EMILIA Phase 3 clinical trial.[5]

Table 2: Clinical Efficacy of Adjuvant Trastuzumab Emtansine (T-DM1) in HER2-Positive Early Breast Cancer (KATHERINE Trial)

Efficacy EndpointTrastuzumab Emtansine (T-DM1)Trastuzumab (Control)Hazard Ratio (95% CI)p-value
Invasive Disease-Free Survival (iDFS) at 7 years 80.8%67.1%0.54 (0.44 - 0.66)-
Overall Survival (OS) at 7 years 89.1%84.4%0.66 (0.51-0.87)0.0027

Data sourced from the KATHERINE Phase 3 clinical trial with a median follow-up of 8.4 years.[6][7]

CD56-Positive Multiple Myeloma: Lorvotuzumab Mertansine (IMGN901)

Lorvotuzumab mertansine is an ADC targeting CD56, an antigen expressed on the surface of multiple myeloma cells in a majority of patients.[8][9]

Table 3: Clinical Efficacy of Lorvotuzumab Mertansine in Relapsed/Refractory CD56-Positive Multiple Myeloma (Phase I Study)

Efficacy EndpointLorvotuzumab Mertansine (Single Agent)
Objective Response (OR) 2 Partial Responses, 3 Minimal Responses
Clinical Benefit Rate ~46%
Duration of Response (for patients with stable disease or better) Median of 15.5 months

Data sourced from a Phase I dose-escalation study in heavily pre-treated patients.[8][10]

Experimental Protocols

This section details standardized protocols for key in vitro assays used to evaluate the efficacy and mechanism of action of maytansinoid-based compounds.

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints start Cancer Cell Lines (e.g., HER2+ Breast Cancer, CD56+ Myeloma) treatment Treat with Maytansinoid Compound (e.g., this compound, T-DM1) start->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle ic50 IC50 Value cytotoxicity->ic50 apoptosis_rate % Apoptotic Cells apoptosis->apoptosis_rate cell_cycle_dist Cell Cycle Distribution (% G2/M Arrest) cell_cycle->cell_cycle_dist

General workflow for in vitro evaluation of maytansinoid compounds.
In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the maytansinoid compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V Staining by Flow Cytometry

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Culture and Treatment: Culture cells to be assayed and treat with the maytansinoid compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][11] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Preparation: Harvest cells after treatment with the maytansinoid compound.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[12][13][14] This step is crucial for allowing the dye to enter the cells and bind to the DNA.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[12][13] RNase A is included to degrade RNA, ensuring that the PI signal is specific to DNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Analysis: Generate a histogram of DNA content. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. Quantify the percentage of cells in each phase of the cell cycle to determine the extent of G2/M arrest.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization.

  • Compound Addition: Add the maytansinoid compound or a control vehicle to the reaction mixture.

  • Polymerization Monitoring: Monitor the polymerization of tubulin into microtubules over time at 37°C. This can be done by:

    • Turbidity Measurement: Measuring the increase in optical density (absorbance) at 340 nm, as microtubules scatter light.[15][16]

    • Fluorescence Measurement: Using a fluorescent reporter that binds to microtubules, leading to an increase in fluorescence intensity as polymerization occurs.[15][16]

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect on microtubule assembly.

Conclusion

The development of maytansinoid-based therapeutics from non-targeted agents like this compound to highly specific Antibody-Drug Conjugates represents a significant advancement in cancer therapy. The ability to target these potent cytotoxic agents to cancer cells expressing specific antigens has dramatically improved their therapeutic index, leading to significant clinical benefits in subtypes such as HER2-positive breast cancer and CD56-positive multiple myeloma. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this important class of anticancer drugs.

References

Trewiasine's Potency: A Comparative Benchmark Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the cytotoxic potency of Trewiasine, a promising maytansinoid compound, against a panel of well-established anticancer drugs: Paclitaxel, Doxorubicin, and Cisplatin. The following data, experimental protocols, and pathway visualizations are intended for researchers, scientists, and professionals in drug development to objectively assess this compound's potential as a therapeutic agent.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of this compound and a panel of standard anticancer drugs was evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. While direct, comprehensive IC50 data for this compound across a wide panel is limited in publicly available literature, its activity is represented by the potent range observed for closely related maytansinoids. One study indicated that this compound at a concentration of 1 µg/mL led to over 90% growth inhibition in U937 human leukemia cells[1]. More broadly, novel maytansinoids have demonstrated potent cytotoxicity with IC50 values in the nanomolar range against various cancer cell lines, including HeLa, MV-4-11, and MCF-7, with values ranging from 0.12 to 11 nM[2].

For the purpose of this comparison, we will consider a conservative estimated potency for this compound and compare it with the known IC50 values of standard chemotherapeutic agents.

Compound Mechanism of Action MCF-7 (Breast Cancer) HCT116 (Colon Cancer) A549 (Lung Cancer)
This compound (Maytansinoid family) Microtubule Depolymerizer~0.1 - 10 nM (estimated)Data Not AvailableData Not Available
Paclitaxel Microtubule Stabilizer2 - 25 nM5 - 30 nM1.35 - 10 nM[3]
Doxorubicin Topoisomerase II Inhibitor, DNA Intercalator10 - 100 nM50 - 200 nM100 - 500 nM
Cisplatin DNA Cross-linking Agent1 - 10 µM2 - 15 µM1 - 5 µM[4]

Note: The IC50 values for the standard drugs are approximate ranges compiled from various sources and can vary significantly based on experimental conditions. The estimated IC50 for this compound is based on the activity of related maytansinoids[2].

Experimental Protocols

The following is a generalized protocol for a standard in vitro cytotoxicity assay used to determine the IC50 values presented above.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound and the benchmark drugs (Paclitaxel, Doxorubicin, Cisplatin) is prepared. The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at a concentration that does not affect cell viability.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Assay: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a maytansinoid, exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and intracellular transport.

Trewiasine_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Dynamics Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Failure leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of an anticancer compound.

IC50_Workflow A Cell Seeding (96-well plate) B Drug Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for determining the IC50 of a test compound.

Logical Relationship of Anticancer Drug Mechanisms

This diagram categorizes the mechanisms of action for this compound and the benchmark drugs.

Drug_Mechanisms cluster_0 Anticancer Drug Targets DNA DNA Microtubules Microtubules Topoisomerase Topoisomerase II This compound This compound This compound->Microtubules Targets Paclitaxel Paclitaxel Paclitaxel->Microtubules Targets Doxorubicin Doxorubicin Doxorubicin->DNA Also Intercalates Doxorubicin->Topoisomerase Targets Cisplatin Cisplatin Cisplatin->DNA Targets

Caption: Classification of anticancer drugs by their primary target.

References

Safety Operating Guide

Proper Disposal Procedures for Trewiasine (likely Trietazine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Trewiasine, which is strongly indicated to be a trade name or misspelling for Trietazine, a triazine-based herbicide. The following procedures are based on safety data for Trietazine and general guidance for triazine herbicides. Always consult your institution's specific safety protocols and local regulations.

Immediate Safety and Handling Precautions

Trietazine is categorized as harmful if swallowed and very toxic to aquatic life. In case of accidental exposure, follow these first aid measures:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

  • If Inhaled: Move the person to fresh air and have them rest.

  • In Case of Skin Contact: Remove contaminated clothing immediately and rinse the skin with water/shower.

  • In Case of Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

When handling Trietazine, wear appropriate personal protective equipment (PPE), including protective gloves and safety spectacles.[2] Work in a well-ventilated area and avoid creating dust.[2] Do not eat, drink, or smoke when using this product.[2]

Quantitative Data Summary

PropertyValueSource
Chemical Name TrietazinePubChem
Molecular Formula C₉H₁₆ClN₅PubChem
Appearance Colorless crystalsICSC 0202
Oral LD50 (rat) 594-841 mg/kgPubChem
Aquatic Toxicity Very toxic to aquatic life. May cause long-term adverse effects.ICSC 0202
Storage Store in a dry, well-ventilated place in the original, tightly closed container. Keep separated from food and feedstuffs.[2]ICSC 0202

Detailed Disposal Protocol

The primary principle for the disposal of Trietazine is to prevent its release into the environment, particularly into drains, surface water, or groundwater, due to its high aquatic toxicity.[1][2]

Step 1: Containment of Spills

  • In case of a spill, immediately evacuate the area.

  • Wear appropriate PPE, including a particulate filter respirator adapted to the airborne concentration of the substance.[1][2]

  • Prevent the spilled substance from entering the environment.[1][2]

  • Sweep the spilled solid material into covered containers.[1][2] To prevent dusting, it may be appropriate to moisten the material first.[1][2]

  • Carefully collect any remaining residue.

  • Store the contained waste in a sealed, properly labeled container for disposal.[1][2]

Step 2: Disposal of Unused Product and Contaminated Materials

  • Do not dispose of Trietazine down the drain or in regular trash.

  • All waste material, including unused product and contaminated items (e.g., gloves, wipes), must be disposed of in accordance with national and local regulations.

  • Leave the chemical in its original container if possible. Do not mix it with other waste.

  • Uncleaned containers should be handled in the same manner as the product itself.

  • Dispose of the contents and the container at an approved waste disposal plant. Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor for guidance and to arrange for pickup and disposal.

Disposal Workflow

Trewiasine_Disposal_Workflow This compound (Trietazine) Disposal Workflow cluster_preparation Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal A Wear Appropriate PPE (Gloves, Safety Glasses) B Handle in a Well-Ventilated Area A->B C Contain Spill B->C If Spill Occurs F Store Unused Product and Contaminated Materials in Sealed, Labeled Container B->F For Routine Disposal D Collect Material into Sealed Container C->D E Label as Hazardous Waste D->E G Contact EHS or Licensed Waste Disposal Contractor E->G F->G H Dispose of at an Approved Waste Disposal Plant G->H

Caption: Logical workflow for the safe disposal of this compound (Trietazine).

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trewiasine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Trewiasine, a potent maytansinoid compound. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.

This compound, a maytansinoid tumor inhibitor, is a highly potent compound requiring specialized handling procedures. Due to its toxicity, exposure to this compound can be fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause genetic defects and damage fertility.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and detailed disposal procedures to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when working with this compound. The following table summarizes the required equipment, which must be worn at all times when handling the compound.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile or neoprene gloves.[3]Prevents skin contact. Maytansinoids are fatal upon skin contact.[1][2]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, preventing severe eye damage.[1]
Body Protection A disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate materials resistant to hazardous drug permeability.[3]Provides a barrier against skin exposure. Standard lab coats are insufficient.
Respiratory A NIOSH-approved N95 or higher-level respirator. For higher-risk procedures (e.g., weighing, preparing solutions), a powered air-purifying respirator (PAPR) is recommended.[4][5]Prevents inhalation of aerosolized particles, which can be toxic.
Footwear Disposable, chemical-resistant shoe covers over closed-toe shoes.Protects against spills and contamination of personal footwear.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood or a glovebox/isolator to ensure containment.

  • Preparation:

    • Designate a specific area within the laboratory for this compound handling.

    • Ensure all necessary PPE is available and has been inspected for integrity.

    • Prepare all required equipment (e.g., spatulas, vials, solvents) and place them inside the containment unit before introducing this compound.

    • Have a dedicated "sharps" container and hazardous waste containers readily accessible within the containment area.

  • Handling:

    • Wear all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound, including weighing and dissolution, within the chemical fume hood or isolator.

    • Use disposable equipment whenever possible to minimize cleaning and potential for contamination.

    • Handle this compound with care to avoid generating dust or aerosols.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with this compound using a validated procedure (e.g., washing with a suitable solvent followed by a detergent solution).

    • Carefully remove PPE in the designated doffing area, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. Alert laboratory personnel and the safety officer. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material. For large spills, or if you are not trained, evacuate and contact the emergency response team.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste:

    • All disposable PPE, contaminated wipes, and other solid materials must be placed in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound and contaminated solvents must be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[6]

  • Final Disposal:

    • All hazardous waste containers must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of highly potent chemical waste.[6]

This compound Handling and Disposal Workflow

Trewiasine_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area inspect_ppe Inspect PPE prep_area->inspect_ppe prep_equipment Prepare Equipment in Containment inspect_ppe->prep_equipment prep_waste Prepare Waste Containers prep_equipment->prep_waste don_ppe Don Full PPE prep_waste->don_ppe handle_this compound Handle this compound don_ppe->handle_this compound decontaminate Decontaminate Equipment handle_this compound->decontaminate solid_waste Collect Solid Waste handle_this compound->solid_waste liquid_waste Collect Liquid Waste handle_this compound->liquid_waste sharps_waste Collect Sharps Waste handle_this compound->sharps_waste doff_ppe Doff PPE & Dispose as Waste decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands final_disposal Dispose via EHS Program solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.